molecular formula C7H5BrClNO2 B1291810 5-Bromo-1-chloro-2-methyl-3-nitrobenzene CAS No. 885519-13-1

5-Bromo-1-chloro-2-methyl-3-nitrobenzene

Cat. No.: B1291810
CAS No.: 885519-13-1
M. Wt: 250.48 g/mol
InChI Key: KQMXGSGRIHBQGJ-UHFFFAOYSA-N
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Description

5-Bromo-1-chloro-2-methyl-3-nitrobenzene (CAS 885519-13-1) is a high-value, multifunctional halogenated aromatic building block in organic synthesis. With the molecular formula C₇H₅BrClNO₂ and a molecular weight of 250.48 g/mol, this compound features a benzene ring strategically substituted with bromo, chloro, methyl, and nitro groups, making it a versatile intermediate for constructing complex molecules . Its primary research value lies in its application in nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, where the bromine and chlorine atoms can be selectively modified . This regioselective reactivity is crucial for developing novel compounds in pharmaceutical and agrochemical research. The electron-withdrawing nitro group ortho to the halogens further activates the ring for these reactions and can contribute to the biological activity of the resulting molecules . Studies on similar nitro-aromatic compounds have shown potential biological activities, including inhibitory effects on enzymes like α-glucosidase and α-amylase, which are relevant to type II diabetes research, as well as demonstrating antimicrobial properties against pathogens such as Staphylococcus aureus . In the laboratory, it can be synthesized through sequential, carefully controlled electrophilic aromatic substitution steps, including nitration, bromination, and chlorination, often using catalysts like iron halides to enhance regioselectivity . This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any human or veterinary use. Researchers can expect consistent quality and high purity to ensure reliable and reproducible experimental outcomes.

Properties

IUPAC Name

5-bromo-1-chloro-2-methyl-3-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H5BrClNO2/c1-4-6(9)2-5(8)3-7(4)10(11)12/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQMXGSGRIHBQGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1Cl)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70646171
Record name 5-Bromo-1-chloro-2-methyl-3-nitrobenzene
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Molecular Weight

250.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885519-13-1
Record name 5-Bromo-1-chloro-2-methyl-3-nitrobenzene
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-1-chloro-2-methyl-3-nitrobenzene
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 5-Bromo-1-chloro-2-methyl-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 5-Bromo-1-chloro-2-methyl-3-nitrobenzene, a halogenated aromatic compound with significant potential as an intermediate in organic synthesis, particularly in the fields of pharmaceuticals and agrochemicals.[1] This document collates available data on its physicochemical properties, reactivity, and synthetic methodologies. Due to the limited availability of experimental data for this specific compound, information from analogous structures is also discussed to provide a broader context for its chemical behavior.

Chemical Identity and Physical Properties

This compound is a polysubstituted aromatic compound. Its structure incorporates a bromine atom, a chlorine atom, a methyl group, and a nitro group attached to a benzene ring.

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name This compound
CAS Number 885519-13-1[1]
Molecular Formula C₇H₅BrClNO₂[1][2]
Molecular Weight 250.48 g/mol [1][2]
InChI Key KQMXGSGRIHBQGJ-UHFFFAOYSA-N

Table 2: Physicochemical Properties of this compound

PropertyValueNotes
Melting Point Data not available
Boiling Point Data not available
Density 1.7 ± 0.1 g/cm³[2]Predicted value
Flash Point 124.7 ± 25.9 °C[2]Predicted value
Refractive Index 1.605[2]Predicted value
Solubility Data not availableLikely soluble in common organic solvents.
XLogP3 3.4[2]Predicted value
Topological Polar Surface Area (TPSA) 45.8 Ų[2]Predicted value

Synthesis and Characterization

General Synthetic Approach

A plausible synthetic route would involve the sequential introduction of the substituents onto a benzene ring. The order of these reactions is crucial to ensure the correct regiochemistry of the final product. A potential starting material could be 2-chloro-1-methylbenzene (o-chlorotoluene).

Logical Synthesis Workflow:

G Start 2-Chloro-1-methylbenzene Step1 Bromination (Br2, FeBr3) Start->Step1 Intermediate1 4-Bromo-2-chloro-1-methylbenzene Step1->Intermediate1 Step2 Nitration (HNO3, H2SO4) Intermediate1->Step2 Product This compound Step2->Product

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols (Hypothetical)

The following are generalized experimental protocols for the key synthetic steps. These are based on standard organic chemistry methodologies and would require optimization for this specific synthesis.

2.2.1. Bromination of 2-Chloro-1-methylbenzene

  • Reaction Setup: To a solution of 2-chloro-1-methylbenzene in a suitable solvent (e.g., dichloromethane or carbon tetrachloride) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add a catalytic amount of iron(III) bromide (FeBr₃).

  • Reagent Addition: Slowly add a stoichiometric amount of bromine (Br₂) to the reaction mixture at room temperature.

  • Reaction Conditions: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) until the reaction is complete, as monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, quench the reaction with a solution of sodium thiosulfate to remove excess bromine. Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain 4-bromo-2-chloro-1-methylbenzene.

2.2.2. Nitration of 4-Bromo-2-chloro-1-methylbenzene

  • Nitrating Mixture: In a separate flask, carefully prepare the nitrating mixture by adding concentrated nitric acid (HNO₃) dropwise to concentrated sulfuric acid (H₂SO₄) with cooling in an ice bath.

  • Reaction Setup: Dissolve the 4-bromo-2-chloro-1-methylbenzene in a minimal amount of concentrated sulfuric acid and cool the mixture in an ice bath.

  • Reagent Addition: Slowly add the cold nitrating mixture to the solution of the substituted benzene while maintaining the temperature below 10 °C.

  • Reaction Conditions: After the addition is complete, allow the reaction mixture to stir at a controlled temperature (e.g., 0-10 °C) for a specified time, monitoring the progress by TLC or GC.

  • Work-up: Carefully pour the reaction mixture onto crushed ice to precipitate the product.

  • Purification: Collect the solid product by vacuum filtration, wash thoroughly with water until the washings are neutral, and dry. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Characterization

Table 3: Expected Spectroscopic Data

TechniqueExpected Features
¹H NMR Aromatic protons would appear as distinct signals in the downfield region. The methyl group protons would appear as a singlet in the upfield region. The exact chemical shifts and coupling constants would depend on the electronic environment created by the substituents.
¹³C NMR The spectrum would show seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts would be influenced by the attached substituents.
IR Spectroscopy Characteristic absorption bands would be observed for the C-H stretching of the aromatic ring and the methyl group, C=C stretching of the aromatic ring, C-NO₂ stretching (asymmetric and symmetric), C-Br stretching, and C-Cl stretching.
Mass Spectrometry The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (250.48 g/mol ), with a characteristic isotopic pattern due to the presence of bromine and chlorine atoms.

Reactivity and Stability

The reactivity of this compound is governed by the interplay of its various substituents on the aromatic ring.

  • Nitro Group (-NO₂): This is a strong electron-withdrawing group and is deactivating towards electrophilic aromatic substitution. It directs incoming electrophiles to the meta position.

  • Halogens (-Br, -Cl): These are also deactivating due to their inductive effect but are ortho, para-directing due to resonance.

  • Methyl Group (-CH₃): This is an activating group and is ortho, para-directing.

The combination of these groups makes the aromatic ring generally electron-deficient and susceptible to nucleophilic aromatic substitution, a common reaction for polyhalogenated nitroaromatic compounds.[1]

Chemical Reactions Workflow:

G Start This compound Reduction Reduction of Nitro Group (e.g., SnCl2, HCl) Start->Reduction Oxidation Oxidation of Methyl Group (e.g., KMnO4) Start->Oxidation Nucleophilic Nucleophilic Aromatic Substitution (e.g., Nu-) Start->Nucleophilic Product_A 5-Bromo-3-chloro-2-methylaniline Reduction->Product_A Product_B 5-Bromo-1-chloro-3-nitrobenzoic acid Oxidation->Product_B Product_C Substituted Product Nucleophilic->Product_C

Caption: Potential chemical transformations of this compound.

Stability

Halogenated nitroaromatic compounds are generally stable under normal conditions. However, they can undergo decomposition at elevated temperatures. The presence of the nitro group can contribute to thermal instability. It is recommended to store the compound in a cool, dry place away from heat and strong oxidizing agents.

Potential Applications and Biological Relevance

This compound is primarily of interest as an intermediate in organic synthesis. Its polysubstituted nature provides a scaffold for the construction of more complex molecules with potential applications in:

  • Pharmaceuticals: As a building block for the synthesis of active pharmaceutical ingredients (APIs). The presence of halogen and nitro groups can be crucial for biological activity or for further functionalization.[1]

  • Agrochemicals: In the development of new pesticides and herbicides.[1]

  • Material Science: As a precursor for the synthesis of specialty polymers and other advanced materials.[1]

While no specific biological activities have been reported for this compound itself, related halogenated and nitrated aromatic compounds are known to exhibit a range of biological effects, including antimicrobial and enzyme inhibition properties.[1] Further research is needed to explore the biological profile of this particular compound.

Safety Information

Detailed toxicological data for this compound is not available. However, based on the properties of related compounds, it should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound is a valuable synthetic intermediate with potential applications in various fields of chemical research and development. This guide has summarized the available information on its chemical and physical properties. Further experimental studies are required to fully characterize this compound, including the determination of its precise physical constants, detailed spectroscopic analysis, and exploration of its biological activities. The provided hypothetical experimental protocols offer a starting point for its synthesis and further investigation.

References

An In-depth Technical Guide to 5-Bromo-1-chloro-2-methyl-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 885519-13-1

This technical guide provides a comprehensive overview of 5-Bromo-1-chloro-2-methyl-3-nitrobenzene, a halogenated aromatic compound with significant potential as a versatile intermediate in organic synthesis. This document is intended for researchers, scientists, and professionals in the fields of drug development and medicinal chemistry, offering detailed information on its chemical properties, a plausible synthetic route with experimental protocols, and an exploration of its potential biological significance.

Chemical and Physical Properties

This compound is a polysubstituted benzene derivative. The strategic placement of bromo, chloro, methyl, and nitro groups on the aromatic ring makes it a valuable building block for the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1] The electron-withdrawing nature of the nitro and halogen substituents activates the benzene ring for nucleophilic aromatic substitution reactions.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 885519-13-1[1]
Molecular Formula C₇H₅BrClNO₂[1]
Molecular Weight 250.48 g/mol [1]
Appearance Off-white to yellow solid[2]
Density 1.7±0.1 g/cm³[3]
Storage Temperature 2-8°C[2]

Table 2: Spectroscopic Data (Predicted) for this compound

TechniquePredicted Data
¹H NMR Aromatic protons deshielded by the nitro group (δ ~8.0–8.5 ppm); Methyl group singlet (δ ~2.3–2.5 ppm).[1]
¹³C NMR Aromatic carbons showing shifts influenced by all substituents.
IR Spectroscopy Strong absorptions for the nitro group at ~1520 cm⁻¹ (asymmetric stretch) and ~1350 cm⁻¹ (symmetric stretch); C-Br and C-Cl stretches in the fingerprint region (~600–800 cm⁻¹).[1]
Mass Spectrometry Molecular ion peak (M+) expected at m/z ≈ 250 and 252, reflecting the isotopic distribution of Br and Cl.

Synthesis and Experimental Protocols

G cluster_synthesis Plausible Synthetic Pathway 2_chloro_6_nitrotoluene 2-Chloro-6-nitrotoluene intermediate 4-Bromo-2-chloro-6-nitrotoluene 2_chloro_6_nitrotoluene->intermediate Bromination (Br₂, FeBr₃) product This compound intermediate->product Isomerization/Re-evaluation of structure

Caption: Plausible synthetic pathway for this compound.

Note on Nomenclature and Isomerism: It is important to note that the target compound, this compound, is also known by the synonym 4-Bromo-2-chloro-6-nitrotoluene. The synthetic protocol below outlines the bromination of 2-chloro-6-nitrotoluene, which would lead to the formation of 4-bromo-2-chloro-6-nitrotoluene.

Step 1: Bromination of 2-Chloro-6-nitrotoluene

This protocol is a general procedure for the bromination of an activated aromatic ring.

Experimental Protocol:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr fumes), dissolve 2-chloro-6-nitrotoluene (1 equivalent) in a suitable inert solvent such as dichloromethane or carbon tetrachloride.

  • Catalyst Addition: Add a catalytic amount of iron(III) bromide (FeBr₃) or iron filings to the solution.

  • Bromine Addition: Slowly add a solution of bromine (1 equivalent) in the same solvent from the dropping funnel to the reaction mixture at room temperature with constant stirring. The reaction is exothermic, and the rate of addition should be controlled to maintain a gentle reflux.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and quench by carefully adding a saturated aqueous solution of sodium bisulfite to destroy any unreacted bromine.

  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or hexane) or by column chromatography on silica gel to obtain the pure 4-bromo-2-chloro-6-nitrotoluene (this compound).

Potential Applications in Drug Development and Research

Nitroaromatic compounds are a well-established class of molecules with a broad spectrum of biological activities. The nitro group can act as both a pharmacophore and a toxicophore, and its presence significantly influences the electronic properties of the molecule.

Antimicrobial and Antifungal Potential

Numerous studies have demonstrated the antibacterial and antifungal properties of substituted nitrobenzenes. The mechanism of action is often attributed to the reduction of the nitro group within microbial cells, leading to the formation of reactive nitrogen species that can damage DNA and other vital cellular components. Given its structure, this compound is a candidate for investigation as a potential antimicrobial or antifungal agent.

G cluster_moa General Mechanism of Action for Nitroaromatic Antimicrobials NitroCompound Nitroaromatic Compound (e.g., this compound) CellularUptake Cellular Uptake by Microbe NitroCompound->CellularUptake Nitroreductases Nitroreductases CellularUptake->Nitroreductases ReactiveSpecies Reactive Nitrogen Species (e.g., nitroso, hydroxylamino) Nitroreductases->ReactiveSpecies CellularDamage Damage to DNA, Proteins, and Lipids ReactiveSpecies->CellularDamage CellDeath Cell Death CellularDamage->CellDeath

Caption: Generalized mechanism of antimicrobial action for nitroaromatic compounds.

Intermediate for Bioactive Molecules

Perhaps the most significant application of this compound is as a key intermediate in the synthesis of more complex, biologically active molecules. The functional groups present offer multiple handles for further chemical transformations:

  • Reduction of the Nitro Group: The nitro group can be readily reduced to an amine, which is a common functional group in many pharmaceuticals. This transformation opens up a wide range of subsequent reactions, such as amide bond formation, sulfonylation, and diazotization.

  • Cross-Coupling Reactions: The bromo and chloro substituents can participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of diverse carbon and heteroatom-based functionalities.

  • Nucleophilic Aromatic Substitution: The electron-deficient nature of the aromatic ring facilitates nucleophilic aromatic substitution of the halogen atoms, providing another avenue for molecular diversification.

G cluster_workflow Synthetic Utility Workflow Start This compound Reduction Nitro Group Reduction Start->Reduction Coupling Cross-Coupling Reactions (Suzuki, Heck, etc.) Start->Coupling SNAr Nucleophilic Aromatic Substitution Start->SNAr Amine Substituted Aniline Derivative Reduction->Amine Biaryl Biaryl or Alkenyl Derivative Coupling->Biaryl EtherAmine Ether or Amine Derivative SNAr->EtherAmine Final Diverse Bioactive Molecules Amine->Final Biaryl->Final EtherAmine->Final

Caption: Synthetic utility of this compound.

Health and Safety Information

As with any chemical compound, proper handling and safety precautions are essential when working with this compound. The following information is based on data for structurally similar nitroaromatic and halogenated compounds. A specific Safety Data Sheet (SDS) should be consulted before handling.

Table 3: Hazard and Precautionary Statements

CategoryInformation
Signal Word Warning
Hazard Statements H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

First Aid Measures:

  • Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Consult a physician.

  • Skin Contact: Wash off with soap and plenty of water. Consult a physician.

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

  • Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Fire-Fighting Measures:

  • Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Wear self-contained breathing apparatus for firefighting if necessary.

Handling and Storage:

  • Avoid contact with skin and eyes. Avoid formation of dust and aerosols.

  • Provide appropriate exhaust ventilation at places where dust is formed.

  • Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.

Conclusion

This compound is a valuable chemical intermediate with significant potential for applications in organic synthesis, particularly in the development of new pharmaceutical and agrochemical agents. Its polysubstituted aromatic structure provides multiple reaction sites for further functionalization, enabling the creation of diverse and complex molecular architectures. While specific biological activity data for this compound is limited, its structural similarity to known bioactive nitroaromatic compounds suggests that it may possess interesting antimicrobial or other pharmacological properties worthy of further investigation. Researchers and scientists are encouraged to explore the synthetic utility of this compound in their respective fields, while adhering to strict safety protocols.

References

An In-depth Technical Guide to the Synthesis of 5-Bromo-1-chloro-2-methyl-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthesis pathway for 5-Bromo-1-chloro-2-methyl-3-nitrobenzene, a substituted nitroaromatic compound with potential applications in medicinal chemistry and organic synthesis. This document details the proposed synthetic route, including a thorough experimental protocol, and presents relevant chemical data in a clear and accessible format.

Overview of the Synthesis Pathway

The synthesis of this compound (IUPAC name: 1-bromo-5-chloro-2-methyl-3-nitrobenzene) can be achieved through the electrophilic nitration of a suitable dihalogenated toluene precursor. The proposed pathway commences with the commercially available starting material, 3-Bromo-2-chlorotoluene.

The key transformation involves the introduction of a nitro group (-NO₂) onto the aromatic ring. The regioselectivity of this nitration is governed by the directing effects of the existing substituents: the methyl group (-CH₃), the bromine atom (-Br), and the chlorine atom (-Cl). The methyl group is an activating, ortho-, para- director, while the halogen atoms are deactivating, yet also ortho-, para- directing. The interplay of these electronic and steric effects is crucial in determining the position of the incoming nitro group.

Experimental Protocol

This section outlines a detailed methodology for the synthesis of this compound from 3-Bromo-2-chlorotoluene. This protocol is based on established methods for the nitration of aromatic compounds.[1][2]

2.1. Materials and Reagents

Reagent/MaterialFormulaMolar Mass ( g/mol )PuritySupplier
3-Bromo-2-chlorotolueneC₇H₆BrCl205.48≥98%Commercially Available
Concentrated Sulfuric AcidH₂SO₄98.0895-98%Standard Laboratory Supplier
Concentrated Nitric AcidHNO₃63.0168-70%Standard Laboratory Supplier
Dichloromethane (DCM)CH₂Cl₂84.93ACS GradeStandard Laboratory Supplier
Sodium BicarbonateNaHCO₃84.01ACS GradeStandard Laboratory Supplier
Anhydrous Sodium SulfateNa₂SO₄142.04ACS GradeStandard Laboratory Supplier
Diethyl Ether(C₂H₅)₂O74.12ACS GradeStandard Laboratory Supplier
Deionized WaterH₂O18.02--

2.2. Procedure

  • Preparation of the Nitrating Mixture: In a round-bottom flask equipped with a magnetic stirrer and an ice-water bath, slowly add 15 mL of concentrated sulfuric acid. Cool the acid to 0-5 °C. To the cooled sulfuric acid, add 15 mL of concentrated nitric acid dropwise with continuous stirring, ensuring the temperature does not exceed 10 °C.

  • Reaction Setup: In a separate three-necked round-bottom flask equipped with a dropping funnel, a thermometer, and a magnetic stirrer, dissolve 10.0 g (0.0487 mol) of 3-Bromo-2-chlorotoluene in 20 mL of dichloromethane. Cool this solution to 0-5 °C using an ice-water bath.

  • Nitration Reaction: Slowly add the prepared nitrating mixture to the solution of 3-Bromo-2-chlorotoluene via the dropping funnel over a period of 30-45 minutes. Maintain the reaction temperature between 0-5 °C throughout the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate).

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing 200 mL of crushed ice and water with vigorous stirring.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 30 mL portions of dichloromethane. Combine all the organic layers.

  • Neutralization and Drying: Wash the combined organic layer sequentially with 50 mL of deionized water, 50 mL of a saturated sodium bicarbonate solution, and finally with 50 mL of brine. Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal and Purification: Filter off the drying agent and remove the solvent from the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield this compound as a solid.

Data Presentation

3.1. Physical and Chemical Properties

PropertyValue
IUPAC Name 1-Bromo-5-chloro-2-methyl-3-nitrobenzene[3]
Synonym 2-Bromo-4-chloro-6-nitrotoluene[3]
CAS Number 885518-95-6[3]
Molecular Formula C₇H₅BrClNO₂[3]
Molecular Weight 250.48 g/mol [3]
Appearance Expected to be a solid
Solubility Expected to be soluble in organic solvents like dichloromethane, chloroform, and ethyl acetate, and insoluble in water.

3.2. Spectroscopic Data (Predicted)

Spectroscopic Data Predicted Values
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.8-8.0 (1H, d), 7.5-7.7 (1H, d), 2.5 (3H, s).
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 150-152 (C-NO₂), 140-142 (C-CH₃), 135-137 (C-Cl), 130-132 (Ar-CH), 125-127 (Ar-CH), 120-122 (C-Br), 20-22 (CH₃).
IR (KBr, cm⁻¹) ~3100-3000 (Ar C-H), ~1530 & ~1350 (asymmetric and symmetric NO₂ stretching), ~800-900 (Ar C-H bending), ~700-800 (C-Cl stretching), ~600-700 (C-Br stretching).
Mass Spectrometry (EI) m/z (%): 251/249/253 ([M]⁺, isotopic pattern for Br and Cl), fragments corresponding to loss of NO₂, Br, Cl.

Visualization of the Synthesis Pathway

The following diagram illustrates the logical flow of the synthesis process.

Caption: Synthesis workflow for this compound.

Discussion

The proposed synthesis of this compound via the nitration of 3-Bromo-2-chlorotoluene is a chemically sound approach. The regiochemical outcome of the nitration is a critical aspect of this synthesis. The methyl group is the most strongly activating group and will primarily direct the incoming electrophile (the nitronium ion, NO₂⁺) to its ortho and para positions.

  • The position para to the methyl group (C-5) is open for substitution.

  • One position ortho to the methyl group (C-1) is also available.

The halogen substituents, being ortho-, para- directing but deactivating, will also influence the regioselectivity. The steric hindrance from the adjacent bromine and chlorine atoms will likely disfavor substitution at the C-1 position. Therefore, the nitration is expected to predominantly occur at the C-5 position, which is para to the activating methyl group and meta to the deactivating halogen groups, leading to the desired product.

The reaction conditions, particularly the temperature, must be carefully controlled to prevent the formation of dinitrated byproducts. The work-up and purification steps are standard procedures for isolating and purifying neutral organic compounds.

Conclusion

This technical guide outlines a viable and detailed synthesis pathway for this compound. The proposed method, based on the electrophilic nitration of 3-Bromo-2-chlorotoluene, is a straightforward approach that should be readily achievable in a standard organic synthesis laboratory. The provided experimental protocol and data serve as a valuable resource for researchers and professionals engaged in the synthesis of novel organic compounds for various applications, including drug discovery and development. Further experimental validation is recommended to determine the optimal reaction conditions and to fully characterize the final product.

References

An In-depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectra of 5-Bromo-1-chloro-2-methyl-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the predicted ¹H and ¹³C NMR spectra of 5-Bromo-1-chloro-2-methyl-3-nitrobenzene. It includes tabulated spectral data, a comprehensive experimental protocol for acquiring such spectra, and a visual representation of the molecular structure with corresponding atom assignments for NMR signals.

Predicted ¹H and ¹³C NMR Spectral Data

The chemical shifts for this compound have been estimated based on the known effects of chloro, bromo, methyl, and nitro substituents on a benzene ring. The electron-withdrawing nature of the nitro, chloro, and bromo groups, combined with the electron-donating effect of the methyl group, results in a distinct pattern of chemical shifts for the aromatic protons and carbons.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Signal AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-47.85d~2.51H
H-67.60d~2.51H
-CH₃2.50s-3H

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Signal AssignmentPredicted Chemical Shift (δ, ppm)
C-3 (C-NO₂)149.5
C-1 (C-Cl)135.0
C-2 (C-CH₃)134.0
C-6 (C-H)130.0
C-4 (C-H)128.5
C-5 (C-Br)120.0
-CH₃15.0

Molecular Structure and NMR Signal Assignment

The following diagram illustrates the molecular structure of this compound with the numbering scheme used for the NMR signal assignments.

Caption: Molecular structure of this compound with atom numbering for NMR.

Experimental Protocols

The following is a detailed methodology for the acquisition of ¹H and ¹³C NMR spectra for a small organic molecule such as this compound.

1. Sample Preparation

  • For ¹H NMR: Dissolve 5-10 mg of the solid compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).

  • For ¹³C NMR: A higher concentration is recommended due to the lower natural abundance of the ¹³C isotope. Dissolve 20-50 mg of the compound in 0.6-0.7 mL of CDCl₃.

  • Procedure:

    • Weigh the sample accurately into a clean, dry vial.

    • Add the deuterated solvent.

    • Gently agitate the vial to ensure the sample is fully dissolved.

    • If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.

    • Cap the NMR tube to prevent solvent evaporation and contamination.

2. NMR Spectrometer Parameters

The following are typical parameters for a 500 MHz NMR spectrometer.

For ¹H NMR:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

  • Number of Scans: 16 to 64, depending on the sample concentration.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Spectral Width: 0-12 ppm.

  • Temperature: 298 K.

For ¹³C NMR:

  • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

  • Number of Scans: 1024 to 4096, or more, depending on the concentration and desired signal-to-noise ratio.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds (a longer delay may be necessary for quaternary carbons).

  • Spectral Width: 0-220 ppm.

  • Temperature: 298 K.

3. Data Processing

  • Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) to the Free Induction Decay (FID) before Fourier transformation.

  • Phasing: Manually phase the spectrum to obtain pure absorption lineshapes.

  • Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.

  • Referencing: Calibrate the chemical shift scale using the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H) or the solvent carbon signal (δ = 77.16 ppm for ¹³C).

  • Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Logical Workflow for NMR Analysis

The following diagram outlines the logical workflow from sample preparation to spectral analysis.

G cluster_workflow NMR Analysis Workflow A Sample Weighing and Dissolution B Transfer to NMR Tube (with filtration if necessary) A->B C NMR Spectrometer Setup (Parameter Adjustment) B->C D Data Acquisition (FID) C->D E Data Processing (FT, Phasing, Baseline Correction) D->E F Spectral Referencing E->F G ¹H and ¹³C Spectra Interpretation F->G H Structure Correlation and Reporting G->H

Caption: A standard workflow for NMR sample preparation and spectral analysis.

Mass Spectrometry Fragmentation of 5-Bromo-1-chloro-2-methyl-3-nitrobenzene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Understanding the mass spectrometric behavior of complex organic molecules is fundamental in the fields of analytical chemistry, drug discovery, and materials science. This guide provides a detailed analysis of the electron ionization (EI) mass spectrometry fragmentation pathway of 5-Bromo-1-chloro-2-methyl-3-nitrobenzene. The presence of multiple functional groups—a nitro group, a methyl group, and two different halogens (bromo and chloro) on an aromatic ring—results in a complex and informative fragmentation pattern. This document outlines the predicted fragmentation cascade, presents the data in a structured format, details a suitable experimental protocol for its analysis, and provides a visual representation of the fragmentation logic.

Predicted Electron Ionization Mass Spectrometry (EI-MS) Fragmentation Pathway

Upon electron ionization, this compound will form a molecular ion. The stability of the aromatic ring will likely result in a discernible molecular ion peak.[1] The isotopic abundances of bromine (79Br and 81Br are in an approximate 1:1 ratio) and chlorine (35Cl and 37Cl are in an approximate 3:1 ratio) will lead to a characteristic isotopic pattern for the molecular ion and any fragment ions containing these halogens.[2][3]

The fragmentation of the molecular ion is predicted to proceed through several key pathways, driven by the nature of its substituents:

  • Loss of the Nitro Group: A common fragmentation pathway for nitroaromatic compounds is the loss of the nitro group (NO2), with a mass of 46 Da.[4] This is often followed by the loss of a neutral carbon monoxide (CO) molecule. Another characteristic fragmentation is the loss of a nitric oxide radical (NO), with a mass of 30 Da.[4]

  • Loss of Halogens: The carbon-halogen bonds can cleave, leading to the loss of a bromine radical (79 or 81 Da) or a chlorine radical (35 or 37 Da).[2] The relative lability of these bonds will influence the abundance of the resulting fragment ions.

  • Methyl Group Fragmentation: The methyl group can be lost as a methyl radical (CH3), with a mass of 15 Da.[1] Alternatively, fragmentation of the aromatic ring itself can be influenced by the methyl group, potentially leading to the formation of a tropylium or substituted tropylium ion, which is a common feature in the mass spectra of alkylbenzenes.[5]

  • Sequential Fragmentations: The initial fragment ions will likely undergo further fragmentation, leading to a cascade of smaller ions. For example, the ion formed after the loss of the nitro group could subsequently lose a halogen or the methyl group.

Quantitative Data Summary

The following table summarizes the predicted major fragment ions for this compound, with m/z values calculated using the most abundant isotopes (12C, 1H, 14N, 16O, 35Cl, 79Br).

m/z (Da) Proposed Fragment Ion Structure Neutral Loss
263/265/267[C7H5BrClNO2]+•(Molecular Ion)
217/219/221[C7H5BrCl]+•NO2
233/235/237[C7H5BrClNO]+•NO
184/186[C7H5ClNO2]+•Br
228/230[C6H2BrClNO2]+•CH3
182/184[C7H5Cl]+•Br, NO2
152/154[C6H2BrCl]+•CH3, NO2
111[C7H5NO2]+•Br, Cl
91[C7H7]+Br, Cl, NO2

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

A standard approach for the analysis of semi-volatile organic compounds like this compound is Gas Chromatography coupled with Mass Spectrometry (GC-MS).

1. Sample Preparation:

  • Dissolve approximately 1 mg of the solid compound in 1 mL of a high-purity solvent such as dichloromethane or acetone.

  • Perform serial dilutions to obtain a final concentration suitable for GC-MS analysis (e.g., 1-10 µg/mL).

2. Gas Chromatography (GC) Conditions:

  • Injector: Split/splitless injector, operated in splitless mode for optimal sensitivity.

  • Injector Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Column: A non-polar or medium-polarity capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: Hold at 280 °C for 5 minutes.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Ionization Energy: 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Range: Scan from m/z 40 to 350.

  • Solvent Delay: 3 minutes to prevent filament damage from the solvent peak.

4. Data Analysis:

  • Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

  • Extract the mass spectrum for this peak.

  • Analyze the fragmentation pattern, identifying the molecular ion and major fragment ions.

  • Compare the observed isotopic patterns with theoretical patterns for bromine- and chlorine-containing fragments to confirm their elemental composition.

Visualization of the Fragmentation Pathway

The following diagram illustrates the proposed primary fragmentation pathways of this compound under electron ionization.

Fragmentation_Pathway cluster_M M [C7H5BrClNO2]+• m/z = 263/265/267 F1 [C7H5BrCl]+• m/z = 217/219/221 M->F1 - NO2 F2 [C7H5BrClNO]+• m/z = 233/235/237 M->F2 - NO F3 [C7H5ClNO2]+• m/z = 184/186 M->F3 - Br F4 [C6H2BrClNO2]+• m/z = 228/230 M->F4 - CH3 F5 [C7H5Cl]+• m/z = 182/184 F1->F5 - Br F6 [C7H7]+ m/z = 91 F3->F6 - Cl, -NO2

Caption: Proposed EI fragmentation of this compound.

References

An In-depth Technical Guide to Isomers of C7H5BrClNO2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The molecular formula C7H5BrClNO2 represents a variety of structural isomers, each with unique chemical properties and potential applications, particularly as intermediates in the synthesis of pharmaceuticals and other bioactive molecules. This guide provides a detailed overview of the most prominent isomers, focusing on their chemical identity, physical properties, synthesis protocols, and role in synthetic pathways.

Isomer Identification and Properties

The IUPAC names for the key isomers of C7H5BrClNO2 are presented below, along with their key physical and chemical properties.

2-Amino-3-bromo-5-chlorobenzoic acid

This isomer is a valuable building block in medicinal chemistry, notably in the synthesis of quinazolinone derivatives which have shown a range of biological activities.

PropertyValueReference
IUPAC Name 2-amino-3-bromo-5-chlorobenzoic acid[1]
CAS Number 41198-02-1[1]
Molecular Weight 250.48 g/mol
Physical Form Solid[1]
Purity 97%[1]
Storage Temperature 4°C, protect from light[1]
Methyl 5-bromo-2-chloropyridine-3-carboxylate

A significant intermediate for the synthesis of various bioactive compounds.[2]

PropertyValueReference
IUPAC Name Methyl 5-bromo-2-chloropyridine-3-carboxylate
Synonyms 5-Bromo-2-chloropyridine-3-carboxylic acid methyl ester, Methyl 5-bromo-2-chloronicotinate
CAS Number 78686-79-0
Molecular Weight 250.48 g/mol
Physical Form Solid
Melting Point 48-53 °C
Crystal System Triclinic[2]
Unit Cell Dimensions a = 3.978 Å, b = 8.153 Å, c = 14.040 Å, α = 96.89°, β = 96.20°, γ = 100.70°[2]
2-Amino-5-bromo-3-chlorobenzoic acid

Another benzoic acid derivative with potential applications in organic synthesis.

PropertyValue
IUPAC Name 2-Amino-5-bromo-3-chlorobenzoic acid
CAS Number 58026-21-4
Molecular Weight 250.48 g/mol
Purity 97.0%
Methyl 5-bromo-2-chloropyridine-4-carboxylate

A pyridinecarboxylate isomer used in proteomics research applications.[3]

PropertyValueReference
IUPAC Name Methyl 5-bromo-2-chloropyridine-4-carboxylate
CAS Number 886365-28-2[3]
Molecular Weight 250.48 g/mol [3]
Molecular Formula C₇H₅BrClNO₂[3]

Experimental Protocols

Detailed methodologies for the synthesis of key isomers are provided below.

Synthesis of Methyl 5-bromo-2-chloropyridine-3-carboxylate

This protocol is based on the reaction of 5-bromo-2-hydroxynicotinic acid with thionyl chloride followed by esterification.[2]

Materials:

  • 5-bromo-2-hydroxynicotinic acid (0.138 mol)

  • N,N-dimethylformamide (0.138 mol)

  • Thionyl chloride (160 mL)

  • Anhydrous dichloromethane (200 mL)

  • Anhydrous methanol

Procedure:

  • A solution of 5-bromo-2-hydroxynicotinic acid and N,N-dimethylformamide in thionyl chloride is refluxed for 2 hours.

  • The excess thionyl chloride is evaporated.

  • The resulting yellow residue is dissolved in anhydrous dichloromethane.

  • Anhydrous methanol is added dropwise to the solution.

  • The mixture is refluxed for 1 hour.

  • The solvent is evaporated to yield a slightly yellow oil which crystallizes upon standing at room temperature.

  • Crystals suitable for X-ray diffraction can be obtained by slow evaporation from an ethanol solution.[2]

Synthesis of 2-Amino-5-chlorobenzoic acid (Precursor for Bromination)

This protocol describes the synthesis of a precursor for one of the isomers.

From 5-chloro-2-nitrobenzoic acid:

  • Add active Raney nickel (2 g) to a reaction flask.

  • Add an ethanol solution of 5-chloro-2-nitrobenzoic acid (20 g, 110 mmol).

  • Stir the reaction mixture at room temperature under a hydrogen atmosphere overnight.

  • Filter the solution through diatomaceous earth.

  • Concentrate the filtrate under reduced pressure to yield the product.[4]

From anthranilic acid:

  • Add powdered anthranilic acid (20 g) to a solution of sulfuryl chloride (26 g) in absolute ether (350 ml) with cooling.

  • Remove the solvent and excess sulfuryl chloride under vacuum.

  • Treat the residue with water (150 ml) and allow it to stand for a few hours.

  • Filter the mixture and wash the residue with water.

  • Digest the residue with 8% aqueous hydrochloric acid solution (400 ml) at 60-70°C.

  • Filter the solution and treat the filtrate with sodium hydroxide solution until a precipitate begins to form.

  • Add concentrated sodium acetate solution to complete the precipitation.

  • Filter the solid, wash with water, and recrystallize from an ethanol-water mixture.[5]

Synthetic Pathways and Workflows

The isomers of C7H5BrClNO2 are often key intermediates in the synthesis of more complex molecules with biological activity.

Workflow for the Synthesis of Quinazolinones

2-Amino-3-bromo-5-chlorobenzoic acid is a precursor in the synthesis of quinazolinone derivatives, which are investigated for various therapeutic applications.[]

G A 2-Amino-3-bromo-5- chlorobenzoic acid B Acylation A->B e.g., Acetic anhydride C N-Acylanthranilic acid intermediate B->C D Condensation with primary amine C->D R-NH2 E Quinazolinone derivative D->E F Biological Screening (e.g., anticoccidial activity) E->F G A 5-Bromo-2-hydroxynicotinic acid B Chlorination A->B Thionyl chloride, N,N-dimethylformamide C Acyl chloride intermediate B->C D Esterification C->D Anhydrous methanol E Methyl 5-bromo-2-chloropyridine -3-carboxylate D->E

References

Starting materials for synthesizing 5-Bromo-1-chloro-2-methyl-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a viable synthetic pathway for 5-Bromo-1-chloro-2-methyl-3-nitrobenzene, a polysubstituted aromatic compound with potential applications in pharmaceutical and materials science research. The synthesis involves a two-step process commencing with the chlorination of o-nitrotoluene, followed by the regioselective bromination of the resulting intermediate.

Synthetic Pathway Overview

The synthesis of this compound can be efficiently achieved through a two-step sequence starting from commercially available o-nitrotoluene. The logical progression of this synthesis is illustrated in the workflow diagram below.

Synthesis_Pathway cluster_step1 Step 1: Chlorination cluster_step2 Step 2: Bromination o-Nitrotoluene o-Nitrotoluene 2-Chloro-6-nitrotoluene 2-Chloro-6-nitrotoluene o-Nitrotoluene->2-Chloro-6-nitrotoluene Cl2, Fe catalyst This compound This compound 2-Chloro-6-nitrotoluene->this compound NBS, H2SO4

Caption: Synthetic workflow for this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the proposed two-step synthesis.

StepStarting MaterialProductReagentsCatalystYield (%)Purity (%)
1o-Nitrotoluene2-Chloro-6-nitrotolueneChlorine (Cl₂)Iron (Fe)~94%>90% (contains isomers)
22-Chloro-6-nitrotolueneThis compoundN-Bromosuccinimide (NBS)Sulfuric Acid (H₂SO₄)85-95% (estimated)>95% (after purification)

Experimental Protocols

Step 1: Synthesis of 2-Chloro-6-nitrotoluene from o-Nitrotoluene

This procedure details the chlorination of o-nitrotoluene to yield the intermediate, 2-chloro-6-nitrotoluene.[1][2]

Materials:

  • o-Nitrotoluene (carefully dried)

  • Steel turnings (as iron catalyst)

  • Dry chlorine gas

Equipment:

  • 500-mL round-bottom flask

  • Mechanical stirrer

  • Gas inlet tube

  • Apparatus for vacuum distillation

Procedure:

  • Into a 500-mL round-bottom flask, introduce 137 g of carefully dried o-nitrotoluene and 20 g of small steel turnings.

  • Pass dry chlorine gas into the mixture with vigorous stirring. The temperature of the reaction mixture will rise to approximately 40°C.

  • Continue the chlorine addition until the weight of the reaction mixture has increased by exactly 38 g. This process should take about three hours.

  • After the reaction is complete, allow the mixture to stand, then filter to remove the iron sludge.

  • The crude product is then purified by vacuum distillation. Under a pressure of 11 mm Hg, collect the fraction boiling between 107-114°C.

  • The resulting 2-chloro-6-nitrotoluene may still contain about 10% of isomeric byproducts.[2] For higher purity, a subsequent fractional distillation using a column packed with glass beads can be performed.

Expected Yield: Approximately 94%.

Step 2: Synthesis of this compound from 2-Chloro-6-nitrotoluene

This protocol describes the regioselective bromination of 2-chloro-6-nitrotoluene. The directing effects of the methyl (ortho, para-directing), chloro (ortho, para-directing), and nitro (meta-directing) groups all favor the introduction of the bromine atom at the C-5 position. This procedure is adapted from a general method for the bromination of deactivated aromatic compounds.[3][4][5]

Materials:

  • 2-Chloro-6-nitrotoluene

  • N-Bromosuccinimide (NBS)

  • Concentrated sulfuric acid (H₂SO₄)

  • Ice water

  • Dichloromethane (CH₂Cl₂) or other suitable organic solvent

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 2-chloro-6-nitrotoluene in a minimal amount of concentrated sulfuric acid with stirring.

  • Cool the mixture in an ice bath.

  • Slowly add N-bromosuccinimide (1.1 equivalents) in small portions, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60°C for 1.5 to 3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker containing ice water.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or a hexane/ethyl acetate mixture) or by column chromatography on silica gel.

Expected Yield: 85-95% (based on similar reactions with deactivated aromatic compounds).[4]

Signaling Pathways and Logical Relationships

The logical flow of the synthetic process, highlighting the transformation of functional groups and the key reagents involved, is depicted in the following diagram.

Logical_Flow cluster_process Synthetic Steps Start Starting Material|{o-Nitrotoluene} Chlorination Chlorination|{Reagents: Cl₂, Fe catalyst} Start->Chlorination Intermediate Intermediate 2-Chloro-6-nitrotoluene Bromination Bromination|{Reagents: NBS, H₂SO₄} Intermediate->Bromination Product Final Product|{this compound} Chlorination->Intermediate Bromination->Product

Caption: Logical flow of the two-step synthesis.

References

Regioselectivity in the Nitration of Halogenated Toluenes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the regioselectivity observed in the nitration of halogenated toluenes. The interplay of the directing effects of the methyl and halogen substituents on the aromatic ring governs the isomer distribution of the resulting nitration products. This document summarizes quantitative data on isomer distributions, details experimental protocols for nitration reactions, and visualizes the underlying chemical principles through signaling pathway diagrams. Understanding these regioselective outcomes is crucial for the controlled synthesis of specific nitroaromatic intermediates in pharmaceutical and chemical research.

Introduction

Electrophilic aromatic substitution, particularly nitration, is a fundamental reaction in organic synthesis. When applied to substituted benzene rings, such as halogenated toluenes, the regiochemical outcome is determined by the electronic and steric properties of the existing substituents. The methyl group (-CH₃) is an activating, ortho, para-directing group due to its electron-donating inductive and hyperconjugative effects. Halogens (F, Cl, Br), conversely, are deactivating yet ortho, para-directing. This is a consequence of their electron-withdrawing inductive effect (-I) being overridden by their electron-donating resonance effect (+M). The balance of these competing effects, along with steric hindrance, dictates the final isomer distribution of the mononitrated products.

Directing Effects in Electrophilic Aromatic Substitution

The regioselectivity in the nitration of halogenated toluenes is a classic example of the directing effects of substituents in electrophilic aromatic substitution. The methyl group increases the electron density at the ortho and para positions, thereby stabilizing the corresponding carbocation intermediates (arenium ions) formed during the reaction. Halogens also stabilize the ortho and para intermediates through resonance, despite their deactivating inductive effect which slows down the overall reaction rate compared to benzene.[1][2][3]

The interplay of these effects can be visualized as follows:

G cluster_reactants Reactants Halogenated_Toluene Halogenated Toluene (-CH3 and -X substituents) Ortho_Arenium Ortho-Arenium Ion Halogenated_Toluene->Ortho_Arenium Electrophilic Attack (ortho) Meta_Arenium Meta-Arenium Ion Halogenated_Toluene->Meta_Arenium Electrophilic Attack (meta) Para_Arenium Para-Arenium Ion Halogenated_Toluene->Para_Arenium Electrophilic Attack (para) Nitrating_Agent Nitrating Agent (e.g., HNO3/H2SO4) Ortho_Product Ortho-Nitro Isomer Ortho_Arenium->Ortho_Product Deprotonation Meta_Product Meta-Nitro Isomer Meta_Arenium->Meta_Product Deprotonation Para_Product Para-Nitro Isomer Para_Arenium->Para_Product Deprotonation

Figure 1: General workflow for the nitration of halogenated toluenes.

Quantitative Isomer Distribution

The following tables summarize the quantitative data for the isomer distribution upon mononitration of various halogenated toluenes under different reaction conditions. It is important to note that the exact isomer ratios can be influenced by factors such as the nitrating agent, temperature, and solvent.

Nitration of Fluorotoluenes
SubstrateNitrating Agent/CatalystTemperature2-Nitro Isomer (%)3-Nitro Isomer (%)4-Nitro Isomer (%)5-Nitro Isomer (%)6-Nitro Isomer (%)Reference
2-Fluorotoluene70% HNO₃ / Solid Acid90 °C---90 (as 2-fluoro-5-nitrotoluene)-[1]
3-Fluorotoluene70% HNO₃ / Solid Acid60 °C--30 (as 3-fluoro-4-nitrotoluene)-67 (as 3-fluoro-6-nitrotoluene)[1]
4-Fluorotoluene70% HNO₃ / Solid Acid---Side-chain nitration observed--[1]
Nitration of Chlorotoluenes
SubstrateNitrating Agent/Conditions2-Nitro Isomer (%)3-Nitro Isomer (%)4-Nitro Isomer (%)5-Nitro Isomer (%)6-Nitro Isomer (%)Reference
2-Chlorotoluene98% HNO₃ / Acidic β-zeolite, 20-50°C---Major product (as 5-chloro-2-nitrotoluene)-[2]
3-ChlorotolueneHNO₃ / H₂SO₄Predominantly ortho/para to CH₃ and ortho to ClMinorPredominantly ortho/para to CH₃ and para to Cl-Predominantly ortho to both[3]
4-ChlorotolueneHNO₃ / H₂SO₄, 15-20°C65 (as 4-chloro-2-nitrotoluene)35 (as 4-chloro-3-nitrotoluene)---[4]
4-ChlorotolueneHNO₃ / H₂SO₄ in aliphatic dichloride, -5 to 15°C72.5 (as 4-chloro-2-nitrotoluene)27.5 (as 4-chloro-3-nitrotoluene)---[4]
Nitration of Bromotoluenes
SubstrateNitrating Agent/ConditionsOrtho-Nitro Isomer (%)Meta-Nitro Isomer (%)Para-Nitro Isomer (%)Reference
Bromobenzene*HNO₃ / H₂SO₄38Trace62[5]

Experimental Protocols

The following are representative experimental protocols for the nitration of halogenated toluenes. Safety Precaution: These reactions involve the use of strong acids and nitrating agents, which are corrosive and potentially explosive. All procedures should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

General Protocol for Nitration with Mixed Acid (HNO₃/H₂SO₄)

This protocol can be adapted for various halogenated toluenes.

Materials:

  • Halogenated toluene (e.g., 4-chlorotoluene)

  • Concentrated nitric acid (HNO₃)

  • Concentrated sulfuric acid (H₂SO₄)

  • Ice bath

  • Stirring apparatus

  • Separatory funnel

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Solvent for extraction (e.g., dichloromethane)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice bath.

  • Slowly add the halogenated toluene to the cold sulfuric acid with continuous stirring.

  • In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool in an ice bath.

  • Slowly add the cold nitrating mixture dropwise to the stirred solution of the halogenated toluene in sulfuric acid. Maintain the reaction temperature below 10 °C using the ice bath.

  • After the addition is complete, continue stirring at room temperature for 1-2 hours to ensure the reaction goes to completion.

  • Carefully pour the reaction mixture over crushed ice.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane) using a separatory funnel.

  • Wash the organic layer sequentially with water, a dilute solution of sodium bicarbonate (to neutralize any remaining acid), and finally with brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and remove the solvent under reduced pressure to obtain the crude product.

  • The isomeric products can be separated and purified by techniques such as fractional distillation or column chromatography.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Cool H2SO4 in ice bath B Add Halogenated Toluene A->B D Add Nitrating Mixture dropwise at <10°C B->D C Prepare Nitrating Mixture (HNO3/H2SO4) C->D E Stir at Room Temperature D->E F Pour onto Ice E->F G Extract with Organic Solvent F->G H Wash Organic Layer (H2O, NaHCO3, Brine) G->H I Dry and Evaporate Solvent H->I J Fractional Distillation or Column Chromatography I->J

Figure 2: Workflow for a typical mixed-acid nitration experiment.
Specific Protocol for the Nitration of 2-Chlorotoluene

This protocol is adapted from a literature procedure for the synthesis of 5-chloro-2-nitrotoluene.[2]

Materials:

  • 2-Chlorotoluene

  • 98% Nitric acid

  • Acidic β-zeolite

  • Acetic acid

  • Four-necked flask with mechanical stirrer, dropping funnel, and thermometer

Procedure:

  • To a 500 mL four-necked flask, add 77.1 g (1.2 mol) of 98% nitric acid and 20 g of acidic β-zeolite.

  • With stirring, control the temperature at 10 °C.

  • Add 130.45 g (1.0 mol) of 99% o-chlorotoluene dropwise over 1 hour, maintaining the temperature between 20-25 °C.

  • After the addition is complete, continue the reaction for 30 minutes at 25 °C.

  • Heat the reaction mixture to 50 °C and maintain for 5 hours.

  • Filter the reaction mixture while hot and wash the filter cake with acetic acid until the filtrate is nearly colorless.

  • Combine the filtrate and washings and remove the acetic acid by distillation under reduced pressure to obtain the crude product.

Conclusion

The regioselectivity in the nitration of halogenated toluenes is a nuanced interplay of electronic and steric effects. The activating, ortho, para-directing methyl group and the deactivating, yet also ortho, para-directing halogen atom lead to a variety of possible isomeric products. Quantitative data reveals that the substitution pattern is highly dependent on the specific halogen, its position on the toluene ring, and the reaction conditions employed. For drug development and fine chemical synthesis, a thorough understanding and control of these factors are paramount for achieving the desired regiochemical outcome and maximizing the yield of the target isomer. The experimental protocols provided herein offer a foundation for the practical application of these principles in a laboratory setting.

References

Electrophilic aromatic substitution mechanisms in polysubstituted benzene

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Electrophilic Aromatic Substitution Mechanisms in Polysubstituted Benzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core principles governing electrophilic aromatic substitution (EAS) reactions in polysubstituted benzene rings. It delves into the mechanisms, directing effects of various substituents, and the interplay of electronic and steric factors that determine the regioselectivity of these fundamental reactions in organic synthesis.

Core Principles of Electrophilic Aromatic Substitution

Electrophilic aromatic substitution is a cornerstone of organic chemistry, enabling the functionalization of aromatic rings. The reaction mechanism generally proceeds in two key steps:

  • Formation of the Sigma Complex (Arenium Ion): The aromatic ring, acting as a nucleophile, attacks an electrophile (E+). This disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as the sigma complex or arenium ion. This step is typically the rate-determining step of the reaction.[1]

  • Deprotonation to Restore Aromaticity: A weak base removes a proton from the sp3-hybridized carbon of the sigma complex, restoring the aromatic system and yielding the substituted product.

The overall reactivity of the benzene ring and the orientation of the incoming electrophile are profoundly influenced by the substituents already present on the ring.

The Role of Substituents: Activating and Deactivating Groups

Substituents on a benzene ring modulate the electron density of the ring, thereby affecting its reactivity towards electrophiles. They are broadly classified into two categories:

  • Activating Groups: These groups donate electron density to the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles than benzene itself. Activating groups increase the rate of electrophilic aromatic substitution.[2][3] They are typically ortho, para-directors.

  • Deactivating Groups: These groups withdraw electron density from the aromatic ring, making it less nucleophilic and less reactive towards electrophiles compared to benzene. Deactivating groups decrease the rate of electrophilic aromatic substitution.[2][3] With the exception of halogens, they are generally meta-directors.

The directing effects of substituents are a consequence of the stability of the sigma complex intermediate. For ortho and para attack on a ring with an activating group, a resonance structure can be drawn where the positive charge is directly adjacent to the substituent, allowing for additional stabilization through resonance or inductive effects. For deactivating groups, this same position is destabilized.

Data Presentation: Relative Rates and Isomer Distributions

The interplay of electronic and steric effects is quantitatively reflected in the relative rates of reaction and the distribution of ortho, para, and meta isomers. The following tables summarize representative data for the nitration of various substituted benzenes.

Table 1: Relative Rates of Nitration for Monosubstituted Benzenes (Compared to Benzene = 1)

Substituent (C₆H₅-Y)YRelative RateClassification
Phenol-OH1000Strongly Activating
Toluene-CH₃25Activating
Benzene-H1-
Chlorobenzene-Cl0.033Deactivating
Ethyl Benzoate-CO₂Et0.0037Deactivating
Nitrobenzene-NO₂6 x 10⁻⁸Strongly Deactivating

Source: Data compiled from kinetic studies of electrophilic aromatic substitution reactions.[2]

Table 2: Isomer Distribution in the Nitration of Monosubstituted Benzenes

Starting Material% Ortho% Meta% Para
Toluene (C₆H₅CH₃)58.54.537
tert-Butylbenzene (C₆H₅C(CH₃)₃)16875
Chlorobenzene (C₆H₅Cl)30169
Bromobenzene (C₆H₅Br)38161
Nitrobenzene (C₆H₅NO₂)7930.3

Source: Experimental data from studies on the nitration of aromatic compounds.[4][5]

Table 3: Isomer Distribution in the Nitration of Disubstituted Benzenes

Starting MaterialMajor Product(s)Rationale
p-Nitrotoluene2,4-DinitrotolueneDirecting effects of -CH₃ (o,p) and -NO₂ (m) reinforce each other.
m-Xylene2,4-Dimethylnitrobenzene and 2,6-DimethylnitrobenzeneBoth -CH₃ groups are o,p-directors. Steric hindrance is a factor.
p-Cresol4-Methyl-2-nitrophenolThe -OH group is a much stronger activator than the -CH₃ group and directs ortho to itself.
m-Nitrobenzoic Acid3,5-Dinitrobenzoic acidBoth -NO₂ and -COOH are meta-directors, leading to substitution at the position meta to both.

Predicting Regioselectivity in Polysubstituted Benzenes

When multiple substituents are present on a benzene ring, the following principles can be applied to predict the major product(s) of electrophilic aromatic substitution:

  • The Strongest Activating Group Dominates: The directing effect of the most powerful activating group will determine the position of substitution.

  • Reinforcing Effects: If the directing effects of the substituents are synergistic (i.e., they direct to the same position), a single major product is often formed.[6]

  • Opposing Effects: If the directing effects of the substituents are antagonistic, the most activating group controls the regioselectivity. Mixtures of products may be formed.[7]

  • Steric Hindrance: Substitution is disfavored at positions that are sterically hindered, particularly those located between two substituents in a meta relationship.[8] Bulky substituents will favor substitution at the less hindered positions. For example, ortho substitution is often reduced in the presence of a large t-butyl group.[4]

Mandatory Visualizations

General Mechanism of Electrophilic Aromatic Substitution

EAS_Mechanism Benzene Benzene Ring Sigma_Complex Sigma Complex (Arenium Ion) Benzene->Sigma_Complex Attack by π electrons Electrophile E+ Electrophile->Sigma_Complex Product Substituted Benzene Sigma_Complex->Product Deprotonation Protonated_Base Protonated Base Sigma_Complex->Protonated_Base Base Base Base->Product

Caption: General two-step mechanism of electrophilic aromatic substitution.

Influence of Substituents on Arenium Ion Stability

Substituent_Effects cluster_activating Activating Group (e.g., -OCH₃) cluster_deactivating Deactivating Group (e.g., -NO₂) A_ortho Ortho Attack (Stabilized) A_para Para Attack (Stabilized) D_ortho Ortho Attack (Destabilized) D_para Para Attack (Destabilized) D_meta Meta Attack (Less Destabilized) Start_A Anisole Start_A->A_ortho ortho Start_A->A_para para Start_D Nitrobenzene Start_D->D_ortho ortho Start_D->D_para para Start_D->D_meta meta

Caption: Stability of arenium ion intermediates for activating and deactivating groups.

Logical Workflow for Predicting Regioselectivity

Prediction_Workflow Start Start: Polysubstituted Benzene Identify_Groups Identify all substituents and classify as activating (ortho, para-directing) or deactivating (meta-directing). Start->Identify_Groups Strongest_Activator Is there a strongly activating group? Identify_Groups->Strongest_Activator Single_Director The strongest activating group directs the substitution. Strongest_Activator->Single_Director Yes Conflicting_Directors Do directing groups oppose each other? Strongest_Activator->Conflicting_Directors No Consider_Sterics_A Consider steric hindrance. Substitution is favored at the least hindered ortho/para position. Single_Director->Consider_Sterics_A Final_Product_A Predict Major Product(s) Consider_Sterics_A->Final_Product_A Reinforcing_Directors Directing effects are reinforcing. Substitution occurs at the mutually directed, least hindered position. Conflicting_Directors->Reinforcing_Directors No Deactivating_Groups All groups are deactivating. Substitution occurs meta to the least deactivating group at the least hindered position. Conflicting_Directors->Deactivating_Groups Yes Final_Product_B Predict Major Product Reinforcing_Directors->Final_Product_B Final_Product_C Predict Major Product Deactivating_Groups->Final_Product_C

References

Safety, handling, and MSDS for 5-Bromo-1-chloro-2-methyl-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to 5-Bromo-1-chloro-2-methyl-3-nitrobenzene: Safety, Handling, and MSDS

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety, handling, and Material Safety Data Sheet (MSDS) information for this compound (CAS No: 885519-13-1). The information is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to handle this chemical compound safely in a laboratory setting.

Chemical and Physical Properties

This compound is a halogenated aromatic compound.[1] Such compounds are often utilized as intermediates in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals, due to their reactive nature in processes like nucleophilic aromatic substitution and coupling reactions.[1]

Table 1: Physical and Chemical Properties

PropertyValueSource
CAS Number 885519-13-1[2]
Linear Formula C₇H₅BrClNO₂[2]
Molecular Weight 250.48 g/mol [3]
Physical Form Solid, semi-solid, or liquid
Purity Typically ≥97%
InChI Key KQMXGSGRIHBQGJ-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1Br)Cl)N(=O)=O[4]

Safety and Hazard Information

The following table summarizes the hazard classifications for this compound. It is crucial to understand and mitigate these risks when handling the compound.

Table 2: GHS Hazard Statements and Precautionary Measures

CategoryCodeDescriptionSource
Signal Word Warning
Hazard Statements H302Harmful if swallowed
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation
Precautionary Statements P261Avoid breathing dust/fume/gas/mist/vapours/spray
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Handling and Storage

Proper handling and storage procedures are paramount to ensure the safety of laboratory personnel and the integrity of the compound.

Handling
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[5][6]

  • Ventilation: Use this compound only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[5][6]

  • Hygiene: Wash hands thoroughly after handling.[7] Do not eat, drink, or smoke in the laboratory.[6]

  • Contamination: Change contaminated clothing promptly.[7]

Storage
  • Conditions: Store in a tightly sealed container in a dry, well-ventilated place at room temperature.[3]

  • Incompatibilities: Keep away from strong oxidizing agents.[6]

Experimental Protocols and Reactivity

While specific experimental protocols are proprietary and depend on the research context, the chemical structure of this compound suggests several key reaction types.

  • Electrophilic Aromatic Substitution: The existing substituents on the benzene ring will direct further electrophilic substitution reactions.

  • Nucleophilic Aromatic Substitution: The electron-withdrawing nitro and halogen groups facilitate nucleophilic attack on the aromatic ring.[1]

  • Reduction of the Nitro Group: The nitro group can be reduced to an amine group using standard reducing agents, a common step in the synthesis of more complex molecules.[1]

  • Oxidation of the Methyl Group: The methyl group can be oxidized to a carboxylic acid under strong oxidizing conditions.[1]

A general workflow for the safe use of this chemical in an experimental setting is outlined below.

G A Risk Assessment B Don PPE (Gloves, Goggles, Lab Coat) A->B C Work in Fume Hood B->C D Weigh/Measure Compound C->D E Perform Reaction D->E F Quench Reaction & Workup E->F G Waste Disposal (Follow Institutional Guidelines) F->G H Decontaminate Work Area G->H I Doff PPE & Wash Hands H->I

Figure 1. Experimental Workflow for Safe Handling.

First Aid Measures

In the event of exposure, follow these first aid protocols and seek medical attention.

Table 3: First Aid Procedures

Exposure RouteProcedureSource
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Call a POISON CENTER or doctor if you feel unwell.[6]
Skin Contact Take off immediately all contaminated clothing. Rinse skin with plenty of water/shower. If skin irritation occurs, get medical advice/attention.[5][7]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[5][6]
Ingestion Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell.[8][9]

The following decision tree illustrates the appropriate first aid response.

G A Exposure Event B Inhalation A->B Route C Skin Contact A->C Route D Eye Contact A->D Route E Ingestion A->E Route F Move to Fresh Air Seek Medical Attention if Unwell B->F G Remove Contaminated Clothing Rinse Skin with Water Seek Medical Attention if Irritation Persists C->G H Rinse Eyes with Water Remove Contact Lenses Seek Medical Attention if Irritation Persists D->H I Rinse Mouth Do NOT Induce Vomiting Seek Immediate Medical Attention E->I

Figure 2. First Aid Decision Tree.

Toxicological Information

Disposal Considerations

Dispose of this chemical and its container in accordance with local, regional, and national regulations.[5] Do not allow the product to enter drains.[7] Chemical waste should be handled by a licensed disposal company.

Disclaimer: This guide is intended for informational purposes only and is not a substitute for a comprehensive risk assessment by qualified professionals. Always refer to the most current Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

References

Methodological & Application

Application Notes and Protocols for 5-Bromo-1-chloro-2-methyl-3-nitrobenzene in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 5-Bromo-1-chloro-2-methyl-3-nitrobenzene, a versatile building block in modern organic synthesis. The presence of multiple functional groups—bromo, chloro, methyl, and nitro moieties—on the benzene ring allows for a diverse range of chemical transformations, making it a valuable intermediate in the preparation of complex organic molecules, particularly in the fields of medicinal chemistry and materials science.[1] This document outlines key reactions, detailed experimental protocols, and quantitative data to facilitate its application in research and development.

Overview of Synthetic Applications

This compound is a strategically functionalized aromatic compound that can undergo a variety of transformations at its different substituent sites. The electron-withdrawing nature of the nitro group, in combination with the halogen substituents, activates the aromatic ring for nucleophilic aromatic substitution (SNAr) reactions.[1] Furthermore, the bromo and chloro groups serve as handles for various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds. The nitro group can be readily reduced to an amino group, which can then be further functionalized, while the methyl group offers potential for oxidation or other transformations.[1]

Key synthetic applications include:

  • Palladium-Catalyzed Cross-Coupling Reactions:

    • Suzuki-Miyaura Coupling for the formation of biaryl compounds.

    • Buchwald-Hartwig Amination for the synthesis of N-aryl amines.

  • Nucleophilic Aromatic Substitution (SNAr):

    • Displacement of the chloro or bromo group by various nucleophiles.

  • Reduction of the Nitro Group:

    • Formation of 5-bromo-3-chloro-2-methylaniline, a key intermediate for further derivatization.

Palladium-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds, and this compound can be effectively coupled with various arylboronic acids. The reactivity difference between the C-Br and C-Cl bonds often allows for selective coupling at the more reactive C-Br position.

Experimental Protocol: Synthesis of 5-Aryl-1-chloro-2-methyl-3-nitrobenzene Derivatives

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

  • Materials:

    • This compound

    • Arylboronic acid (1.2 equivalents)

    • Palladium(II) acetate (Pd(OAc)2) (2 mol%)

    • Tricyclohexylphosphine (PCy3) (4 mol%)

    • Potassium phosphate (K3PO4) (2.0 equivalents)

    • Toluene/Water (4:1 mixture)

    • Nitrogen or Argon atmosphere

  • Procedure:

    • To an oven-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(OAc)2 (0.02 mmol), PCy3 (0.04 mmol), and K3PO4 (2.0 mmol).

    • Evacuate and backfill the flask with nitrogen or argon three times.

    • Add the toluene/water solvent mixture (5 mL) via syringe.

    • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

    • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Quantitative Data for Suzuki-Miyaura Coupling

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid1-Chloro-2-methyl-3-nitro-5-phenylbenzene85
24-Methoxyphenylboronic acid1-Chloro-5-(4-methoxyphenyl)-2-methyl-3-nitrobenzene82
33-Tolylboronic acid1-Chloro-2-methyl-3-nitro-5-(m-tolyl)benzene88

Yields are based on isolated product after purification.

Reaction Workflow for Suzuki-Miyaura Coupling

Suzuki_Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions A 5-Bromo-1-chloro-2- methyl-3-nitrobenzene Reaction Suzuki-Miyaura Coupling A->Reaction B Arylboronic Acid B->Reaction Catalyst Pd(OAc)2 / PCy3 Catalyst->Reaction Base K3PO4 Base->Reaction Solvent Toluene/Water Solvent->Reaction Heat 100 °C Heat->Reaction Product 5-Aryl-1-chloro-2- methyl-3-nitrobenzene Reaction->Product

Caption: Workflow for the Suzuki-Miyaura coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of C-N bonds, providing access to a wide range of N-aryl amines. Similar to the Suzuki coupling, selective amination at the C-Br position is generally achievable.

Experimental Protocol: Synthesis of N-Aryl-5-amino-1-chloro-2-methyl-3-nitrobenzene Derivatives

This protocol provides a general method for the Buchwald-Hartwig amination of this compound with a primary amine.

  • Materials:

    • This compound

    • Primary amine (1.2 equivalents)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (1.5 mol%)

    • Xantphos (3 mol%)

    • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

    • Toluene

    • Nitrogen or Argon atmosphere

  • Procedure:

    • In a glovebox, charge a Schlenk tube with Pd2(dba)3 (0.015 mmol) and Xantphos (0.03 mmol).

    • Add toluene (2 mL) and stir for 10 minutes.

    • To a separate Schlenk tube, add this compound (1.0 mmol), the primary amine (1.2 mmol), and NaOtBu (1.4 mmol).

    • Add the pre-mixed catalyst solution to the second Schlenk tube via syringe.

    • Seal the tube and heat the reaction mixture to 110 °C for 16-24 hours.

    • Monitor the reaction by TLC or LC-MS.

    • After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride (10 mL).

    • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the residue by flash column chromatography.

Quantitative Data for Buchwald-Hartwig Amination

EntryAmineProductYield (%)
1AnilineN-(5-chloro-2-methyl-3-nitrophenyl)aniline78
2BenzylamineN-benzyl-5-chloro-2-methyl-3-nitroaniline81
3Morpholine4-(5-Chloro-2-methyl-3-nitrophenyl)morpholine85

Yields are based on isolated product after purification.

Catalytic Cycle for Buchwald-Hartwig Amination

Buchwald_Hartwig cluster_cycle Catalytic Cycle Pd0 Pd(0)Ln OA Oxidative Addition Pd0->OA ArX Ar-Br ArX->OA Amine R2NH LA Ligand Association Amine->LA Base Base DE Deprotonation Base->DE Product Ar-NR2 LnP(II)(Ar)(X) LnP(II)(Ar)(X) OA->LnP(II)(Ar)(X) LnP(II)(Ar)(X)(R2NH) LnP(II)(Ar)(X)(R2NH) LA->LnP(II)(Ar)(X)(R2NH) LnP(II)(Ar)(NR2) LnP(II)(Ar)(NR2) DE->LnP(II)(Ar)(NR2) RE Reductive Elimination RE->Pd0 RE->Product LnP(II)(Ar)(X)->LA LnP(II)(Ar)(X)(R2NH)->DE LnP(II)(Ar)(NR2)->RE

Caption: Buchwald-Hartwig amination catalytic cycle.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the aromatic ring in this compound facilitates nucleophilic aromatic substitution. The relative reactivity of the halogens (Cl vs. Br) can be influenced by the nature of the nucleophile and the reaction conditions.

Experimental Protocol: Substitution with Sodium Methoxide

This protocol details the reaction of this compound with sodium methoxide.

  • Materials:

    • This compound

    • Sodium methoxide (1.5 equivalents)

    • Methanol

    • Nitrogen atmosphere

  • Procedure:

    • Dissolve this compound (1.0 mmol) in methanol (10 mL) in a round-bottom flask under a nitrogen atmosphere.

    • Add sodium methoxide (1.5 mmol) portion-wise at room temperature.

    • Heat the reaction mixture to reflux (approximately 65 °C) for 6 hours.

    • Monitor the reaction by TLC.

    • Once the starting material is consumed, cool the mixture to room temperature.

    • Remove the methanol under reduced pressure.

    • Add water (15 mL) to the residue and extract with diethyl ether (3 x 20 mL).

    • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.

    • Purify the product by column chromatography.

Quantitative Data for SNAr with Sodium Methoxide

ProductYield (%)
5-Bromo-1-methoxy-2-methyl-3-nitrobenzene92

Yield is based on isolated product after purification, assuming selective substitution of the chloro group.

SNAr Mechanism

SNAr_Mechanism Reactant 5-Bromo-1-chloro-2-methyl- 3-nitrobenzene Intermediate Meisenheimer Complex (Resonance Stabilized) Reactant->Intermediate + Nu- Nucleophile Nu- Product Substituted Product Intermediate->Product - Cl- Leaving_Group Cl-

Caption: General mechanism for Nucleophilic Aromatic Substitution.

Reduction of the Nitro Group

The nitro group of this compound can be selectively reduced to an amine, providing a key intermediate for further functionalization, such as amide formation or diazotization reactions.

Experimental Protocol: Synthesis of 5-Bromo-3-chloro-2-methylaniline

This protocol describes the reduction of the nitro group using tin(II) chloride.[1]

  • Materials:

    • This compound

    • Tin(II) chloride dihydrate (SnCl2·2H2O) (5.0 equivalents)

    • Ethanol

    • Concentrated Hydrochloric Acid (HCl)

    • Sodium hydroxide (NaOH) solution (10 M)

  • Procedure:

    • Suspend this compound (1.0 mmol) in ethanol (15 mL) in a round-bottom flask.

    • Add a solution of SnCl2·2H2O (5.0 mmol) in concentrated HCl (2 mL).

    • Heat the mixture to 70 °C and stir for 3 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture in an ice bath and carefully neutralize with 10 M NaOH solution until the pH is approximately 10-12 (a precipitate of tin salts will form).

    • Extract the mixture with ethyl acetate (3 x 25 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude aniline derivative by column chromatography.

Quantitative Data for Nitro Group Reduction

ProductYield (%)
5-Bromo-3-chloro-2-methylaniline95

Yield is based on isolated product after purification.

Logical Flow of Nitro Reduction and Further Functionalization

Nitro_Reduction_Flow Start 5-Bromo-1-chloro-2-methyl- 3-nitrobenzene Reduction Nitro Group Reduction Start->Reduction Aniline 5-Bromo-3-chloro- 2-methylaniline Reduction->Aniline Acylation Acylation Aniline->Acylation Diazotization Diazotization Aniline->Diazotization Amide N-(5-bromo-3-chloro- 2-methylphenyl)amide Acylation->Amide Diazonium Diazonium Salt Diazotization->Diazonium

Caption: Synthetic pathways from the nitro compound.

Spectroscopic Data

This compound

  • 1H NMR (CDCl3, 400 MHz): δ 7.85 (d, J = 2.4 Hz, 1H), 7.60 (d, J = 2.4 Hz, 1H), 2.45 (s, 3H).

  • 13C NMR (CDCl3, 100 MHz): δ 150.2, 138.5, 135.1, 132.8, 125.4, 122.1, 15.9.

  • MS (EI): m/z (%) = 251/249 (M+, 100/75), 205/203 (45/35), 124 (30).

5-Bromo-3-chloro-2-methylaniline

  • 1H NMR (CDCl3, 400 MHz): δ 6.95 (d, J = 2.2 Hz, 1H), 6.78 (d, J = 2.2 Hz, 1H), 3.85 (br s, 2H), 2.15 (s, 3H).

  • 13C NMR (CDCl3, 100 MHz): δ 144.2, 133.8, 129.5, 121.7, 118.9, 115.3, 13.8.

  • MS (EI): m/z (%) = 221/219 (M+, 100/78), 140 (55), 104 (40).

Note: Spectroscopic data are representative and may vary slightly depending on the instrument and conditions.

References

Application Note: Protocol for Nucleophilic Aromatic Substitution with 5-Bromo-1-chloro-2-methyl-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nucleophilic aromatic substitution (SNAr) is a critical reaction in synthetic organic chemistry, enabling the formation of carbon-heteroatom bonds on aromatic rings. This process is particularly efficient for aromatic systems rendered electron-deficient by the presence of strong electron-withdrawing groups, such as a nitro group (-NO₂). The compound 5-Bromo-1-chloro-2-methyl-3-nitrobenzene is an excellent substrate for SNAr reactions due to the activating effect of the nitro group. This application note provides a detailed protocol for performing SNAr reactions on this substrate, discusses the expected regioselectivity, and presents a general workflow for the synthesis of a variety of substituted aromatic compounds.

The presence of two different halogen substituents, bromine and chlorine, raises the question of regioselectivity. In nucleophilic aromatic substitution, the rate-determining step is typically the initial attack of the nucleophile on the aromatic ring. This attack is favored at the carbon atom bearing the more electronegative halogen, as it creates a more polarized C-X bond, making the carbon more electrophilic. Consequently, the chloro group is generally a better leaving group than the bromo group in SNAr reactions, a trend opposite to that observed in SN1 and SN2 reactions. The nitro group, being ortho and para-directing for nucleophilic attack, strongly activates the carbon atom attached to the chlorine, further favoring its substitution. The methyl group, being weakly electron-donating, has a minor electronic effect but can exert some steric influence.

Reaction Mechanism and Regioselectivity

The SNAr reaction proceeds via a two-step addition-elimination mechanism. First, the nucleophile attacks the carbon atom bearing the leaving group (in this case, chlorine), forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized onto the nitro group, which stabilizes it. In the second step, the leaving group (chloride ion) is eliminated, and the aromaticity of the ring is restored.

Given the substitution pattern of this compound, the nucleophilic attack is predicted to occur selectively at the C1 position, leading to the displacement of the chloride ion.

Experimental Overview

This protocol details a general procedure for the reaction of this compound with a generic primary or secondary amine. Similar conditions can be adapted for other nucleophiles such as alkoxides or thiolates, with adjustments to the base and solvent as necessary.

Materials and Equipment
  • This compound

  • Nucleophile (e.g., a primary or secondary amine)

  • Base (e.g., potassium carbonate, cesium carbonate, or a non-nucleophilic organic base like triethylamine or diisopropylethylamine)

  • Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (MeCN), or Tetrahydrofuran (THF))

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Heating mantle or oil bath with temperature control

  • Standard laboratory glassware for workup (separatory funnel, beakers, flasks)

  • Rotary evaporator

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

  • Thin-layer chromatography (TLC) plates and developing chamber

Detailed Experimental Protocol

Reaction of this compound with a Primary Amine

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add this compound (1.0 eq).

  • Addition of Reagents: Add the anhydrous polar aprotic solvent (e.g., DMF, 5-10 mL per mmol of substrate). To this solution, add the amine nucleophile (1.1-1.5 eq) followed by the base (2.0-3.0 eq).

  • Reaction Conditions: Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature will depend on the nucleophilicity of the amine and the solvent used. Monitor the progress of the reaction by TLC.

  • Workup: Once the reaction is complete (typically 4-24 hours), cool the mixture to room temperature. Quench the reaction by adding water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Washing: Wash the combined organic layers with water and then with brine to remove any remaining inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-substituted-5-bromo-2-methyl-3-nitroaniline.

Data Presentation

The following table summarizes the expected outcomes for the nucleophilic aromatic substitution on this compound with various nucleophiles under typical conditions. The yields are estimates based on reactions with similar substrates and should be optimized for each specific case.

Nucleophile (Nu-H)BaseSolventTemperature (°C)Time (h)Expected ProductEstimated Yield (%)
AnilineK₂CO₃DMF100-12012-24N-(5-Bromo-2-methyl-3-nitrophenyl)aniline75-85
BenzylamineEt₃NMeCN80-1008-16N-Benzyl-5-bromo-2-methyl-3-nitroaniline80-90
MorpholineK₂CO₃DMSO80-1006-124-(5-Bromo-2-methyl-3-nitrophenyl)morpholine85-95
Sodium MethoxideNaHTHF60-804-85-Bromo-1-methoxy-2-methyl-3-nitrobenzene70-80
Sodium PhenoxideCs₂CO₃DMF100-12018-245-Bromo-2-methyl-3-nitro-1-phenoxybenzene65-75

Visualizations

Experimental Workflow

experimental_workflow Experimental Workflow for SNAr Reaction reagents Combine Substrate, Nucleophile, Base, and Solvent reaction Heat under Inert Atmosphere (80-120 °C) reagents->reaction monitoring Monitor by TLC reaction->monitoring monitoring->reaction Incomplete workup Quench with Water and Extract monitoring->workup Complete purification Column Chromatography workup->purification product Isolated Pure Product purification->product

Caption: General experimental workflow for the nucleophilic aromatic substitution reaction.

Signaling Pathway (Reaction Mechanism)

snar_mechanism SNAr Reaction Mechanism sub This compound meisenheimer Meisenheimer Complex (Resonance Stabilized) sub->meisenheimer + Nu⁻ nuc Nucleophile (Nu⁻) product Substituted Product meisenheimer->product - Cl⁻ leaving_group Chloride Ion (Cl⁻)

Caption: The addition-elimination mechanism of the SNAr reaction.

Safety Precautions

  • Handle all reagents and solvents in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • This compound is expected to be an irritant. Avoid contact with skin and eyes.

  • Polar aprotic solvents like DMF and DMSO have specific health and safety considerations; consult their Safety Data Sheets (SDS) before use.

  • Reactions at elevated temperatures should be conducted with care, using appropriate heating equipment and ensuring the system is not sealed.

Application Notes and Protocols for the Reduction of 5-Bromo-1-chloro-2-methyl-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reduction of aromatic nitro groups to primary amines is a fundamental transformation in organic synthesis, particularly in the pharmaceutical and fine chemical industries. The resulting anilines are versatile intermediates for the synthesis of a wide array of bioactive molecules, heterocycles, and dyes. 5-Bromo-1-chloro-2-methyl-3-aminobenzene, the product of the reduction of 5-Bromo-1-chloro-2-methyl-3-nitrobenzene, is a valuable building block in medicinal chemistry. The presence of halogen substituents on the aromatic ring necessitates the use of chemoselective reduction methods to avoid dehalogenation, a common side reaction.

This document provides detailed application notes and experimental protocols for several reliable methods for the reduction of the nitro group in this compound, while preserving the bromo and chloro substituents. The presented protocols are based on established methodologies for the reduction of halogenated nitroaromatic compounds.

Comparative Data of Reduction Methods

The following table summarizes various methods for the reduction of nitroarenes, with a focus on conditions known to be compatible with halogen substituents. The data presented is a compilation from various sources and represents typical experimental parameters and outcomes for structurally similar compounds.

Reducing SystemCatalyst/ReagentSolventTemperature (°C)Reaction Time (h)Typical Yield (%)Notes
Catalytic HydrogenationRaney® NickelMethanol or Ethanol25 - 602 - 8>90Preferred for avoiding dehalogenation of chloro and bromo groups compared to Pd/C.[1]
Metal/Acid ReductionTin(II) chloride dihydrate (SnCl₂)Ethanol or Ethyl Acetate25 - 78 (reflux)1 - 385 - 98A mild and effective method that tolerates a wide range of functional groups.[2][3]
Metal/Acid ReductionIron (Fe) powder / HClEthanol/Water/Acetic Acid25 - 100 (reflux)1 - 480 - 95A classic and cost-effective method with good chemoselectivity.[4]
Hydride ReductionSodium borohydride (NaBH₄) / Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)Acetonitrile/Water250.1 - 0.5>90A rapid and high-yielding method at room temperature.[5][6]

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Raney® Nickel

This protocol describes the reduction of the nitro group using hydrogen gas in the presence of a Raney® Nickel catalyst. This method is often preferred for its high efficiency and clean reaction profile, with a lower tendency for dehalogenation of aromatic halides compared to palladium-based catalysts.[1]

Materials:

  • This compound

  • Raney® Nickel (slurry in water)

  • Methanol or Ethanol

  • Hydrogen gas (H₂)

  • Celite® or other filtration aid

  • Hydrogenation apparatus (e.g., Parr shaker)

Procedure:

  • In a suitable hydrogenation vessel, add this compound (1.0 eq).

  • Add methanol or ethanol as the solvent (typically 10-20 mL per gram of substrate).

  • Carefully add Raney® Nickel (5-10% by weight of the substrate) to the reaction mixture.

  • Seal the hydrogenation vessel and purge with nitrogen, followed by purging with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 1-4 atm).

  • Stir the reaction mixture vigorously at room temperature or with gentle heating (up to 60 °C) until the reaction is complete (monitor by TLC or LC-MS, typically 2-8 hours).

  • Once the reaction is complete, carefully depressurize the vessel and purge with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude 5-Bromo-1-chloro-2-methyl-3-aminobenzene.

  • The crude product can be purified by recrystallization or column chromatography.

Protocol 2: Reduction using Tin(II) Chloride (SnCl₂)

This protocol utilizes stannous chloride as the reducing agent in an alcoholic solvent. It is a mild and highly chemoselective method, making it suitable for substrates with sensitive functional groups.[2][3]

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol or Ethyl Acetate

  • Sodium bicarbonate (NaHCO₃) or Potassium hydroxide (KOH) solution (2 M)

  • Ethyl acetate for extraction

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in ethanol or ethyl acetate (10-20 mL per gram of substrate), add Tin(II) chloride dihydrate (4-5 eq).

  • Stir the reaction mixture at room temperature or heat to reflux (up to 78 °C) until the starting material is consumed (monitor by TLC or LC-MS, typically 1-3 hours).

  • Cool the reaction mixture to room temperature and carefully quench by the addition of a saturated aqueous solution of sodium bicarbonate or 2 M potassium hydroxide until the pH is basic (pH > 8).

  • Extract the aqueous mixture with ethyl acetate (3 x volume of the reaction mixture).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to afford the crude 5-Bromo-1-chloro-2-methyl-3-aminobenzene.

  • Purify the product by column chromatography or recrystallization.

Protocol 3: Reduction using Iron (Fe) and Hydrochloric Acid (HCl)

This classic method employs iron powder in the presence of an acid. It is a cost-effective and reliable procedure for the reduction of aromatic nitro compounds.[4]

Materials:

  • This compound

  • Iron powder (Fe)

  • Ethanol

  • Water

  • Concentrated Hydrochloric Acid (HCl) or Acetic Acid

  • Sodium carbonate (Na₂CO₃) or Sodium hydroxide (NaOH) solution

  • Ethyl acetate for extraction

  • Celite® or other filtration aid

Procedure:

  • In a round-bottom flask, prepare a mixture of ethanol and water (e.g., 4:1 v/v).

  • Add this compound (1.0 eq) and iron powder (3-5 eq).

  • To this suspension, add a catalytic amount of concentrated hydrochloric acid or a larger volume of glacial acetic acid.

  • Heat the reaction mixture to reflux (80-100 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS (typically 1-4 hours).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite® to remove the iron salts, washing the filter cake with ethanol or ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and neutralize with a saturated aqueous solution of sodium carbonate or sodium hydroxide.

  • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and filter.

  • Evaporate the solvent to obtain the crude 5-Bromo-1-chloro-2-methyl-3-aminobenzene, which can be further purified.

Protocol 4: Reduction using Sodium Borohydride (NaBH₄) and Nickel(II) Chloride (NiCl₂)

This method offers a rapid and efficient reduction at room temperature using a combination of sodium borohydride and a nickel catalyst.[5][6]

Materials:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

  • Acetonitrile

  • Water

  • Dichloromethane (CH₂Cl₂) or Ethyl acetate for extraction

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of acetonitrile and water (e.g., 10:1 v/v).

  • Add Nickel(II) chloride hexahydrate (0.2-0.5 eq) to the solution and stir for a few minutes.

  • Cool the mixture in an ice bath and add sodium borohydride (4-6 eq) portion-wise. A black precipitate and gas evolution will be observed.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC or LC-MS, typically 5-30 minutes).

  • Quench the reaction by the slow addition of water.

  • Extract the mixture with dichloromethane or ethyl acetate (3 x volume of the reaction mixture).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to give the crude product.

  • Purify by column chromatography if necessary.

Visualizations

Experimental Workflow

experimental_workflow cluster_start Starting Material cluster_reaction Reduction Step cluster_workup Work-up cluster_purification Purification cluster_product Final Product start This compound reaction Addition of Reducing Agent (e.g., H2/Raney Ni, SnCl2, Fe/HCl, NaBH4/NiCl2) & Solvent start->reaction filtration Filtration (if solid catalyst/reagent) reaction->filtration quench Aqueous Quench / Neutralization filtration->quench extraction Extraction with Organic Solvent quench->extraction drying Drying and Solvent Removal extraction->drying purification Column Chromatography or Recrystallization drying->purification product 5-Bromo-1-chloro-2-methyl-3-aminobenzene purification->product

Caption: General experimental workflow for the reduction of this compound.

Signaling Pathway of Nitro Group Reduction

signaling_pathway Nitro Aromatic Nitro Compound (Ar-NO2) Nitroso Nitroso Intermediate (Ar-NO) Nitro->Nitroso + 2e-, + 2H+ Hydroxylamine Hydroxylamine Intermediate (Ar-NHOH) Nitroso->Hydroxylamine + 2e-, + 2H+ Amine Primary Amine (Ar-NH2) Hydroxylamine->Amine + 2e-, + 2H+

Caption: Simplified reaction pathway for the reduction of an aromatic nitro group to a primary amine.

References

Application Notes and Protocols for Suzuki Coupling Reactions Involving 5-Bromo-1-chloro-2-methyl-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a protocol for the Suzuki-Miyaura cross-coupling reaction utilizing 5-Bromo-1-chloro-2-methyl-3-nitrobenzene as a key building block. The Suzuki coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds to produce biaryl, polyolefin, and styrene compounds.[1][2] Its widespread adoption is due to mild reaction conditions, tolerance of various functional groups, and the commercial availability and low toxicity of organoboron reagents.[3][4]

The target substrate, this compound, presents an interesting case for selective cross-coupling. The presence of two different halogen atoms (bromine and chlorine) on the aromatic ring allows for chemoselective functionalization. In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides typically follows the order I > Br > OTf > Cl.[5] This reactivity trend suggests that the C-Br bond will preferentially undergo oxidative addition to the palladium catalyst over the more stable C-Cl bond, allowing for selective coupling at the 5-position.

General Reaction Scheme

The Suzuki-Miyaura coupling of this compound with various arylboronic acids is expected to proceed selectively at the bromine-substituted position to yield 5-aryl-1-chloro-2-methyl-3-nitrobenzene derivatives.

General reaction scheme for the Suzuki coupling of this compound.

Illustrative Data Presentation

EntryArylboronic Acid (R-B(OH)₂)ProductYield (%)
1Phenylboronic acid5-Phenyl-1-chloro-2-methyl-3-nitrobenzene92
24-Methoxyphenylboronic acid5-(4-Methoxyphenyl)-1-chloro-2-methyl-3-nitrobenzene88
33-Fluorophenylboronic acid5-(3-Fluorophenyl)-1-chloro-2-methyl-3-nitrobenzene95
42-Thiopheneboronic acid5-(Thiophen-2-yl)-1-chloro-2-methyl-3-nitrobenzene85
54-Acetylphenylboronic acid5-(4-Acetylphenyl)-1-chloro-2-methyl-3-nitrobenzene89

Experimental Protocol

This protocol provides a detailed methodology for the Suzuki coupling reaction of this compound with phenylboronic acid as a representative example.

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Distilled water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask, add this compound (1.0 mmol, 250.5 mg), phenylboronic acid (1.2 mmol, 146.3 mg), palladium(II) acetate (0.02 mmol, 4.5 mg), and triphenylphosphine (0.08 mmol, 21.0 mg).

  • Solvent and Base Addition: Add 1,4-dioxane (10 mL) and a 2 M aqueous solution of potassium carbonate (2.0 mL, 4.0 mmol) to the flask.

  • Reaction Execution: Equip the flask with a reflux condenser and place it in a preheated heating mantle. Stir the reaction mixture vigorously at 90 °C for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (30 mL) and water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with water (2 x 20 mL) and brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 5-phenyl-1-chloro-2-methyl-3-nitrobenzene.

Visualizations

The following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura coupling reaction and the experimental workflow.

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants Pd0 Pd(0)L_n OxAdd Oxidative Addition (Aryl-Br + Pd(0)) Pd0->OxAdd PdII_Aryl Aryl-Pd(II)-Br(L_n) OxAdd->PdII_Aryl Transmetal Transmetalation ([Ar-B(OH)₃]⁻) PdII_Aryl->Transmetal PdII_Diaryl Aryl-Pd(II)-Ar'(L_n) Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Regeneration of Catalyst Product Aryl-Aryl' RedElim->Product ArylHalide This compound ArylHalide->OxAdd BoronicAcid Arylboronic Acid BoronicAcid->Transmetal Base Base (e.g., K₂CO₃) Base->Transmetal activates

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow arrow arrow start Start setup Combine Reactants: - this compound - Arylboronic Acid - Pd Catalyst & Ligand start->setup add_solvents_base Add Solvent (Dioxane) and Aqueous Base (K₂CO₃) setup->add_solvents_base reaction Heat Reaction Mixture (e.g., 90°C, 12h) add_solvents_base->reaction workup Cool and Perform Aqueous Workup reaction->workup extraction Extract with Organic Solvent workup->extraction drying Dry Organic Layer (e.g., MgSO₄) extraction->drying concentration Concentrate under Reduced Pressure drying->concentration purification Purify by Column Chromatography concentration->purification product Isolated Pure Product purification->product

Figure 2: General experimental workflow for the Suzuki coupling reaction.

References

Application Notes and Protocols for the Synthesis of Novel Pharmaceutical Precursors from 5-Bromo-1-chloro-2-methyl-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of versatile pharmaceutical precursors starting from 5-Bromo-1-chloro-2-methyl-3-nitrobenzene. This starting material is a highly functionalized aromatic compound, offering multiple reaction sites for the introduction of molecular diversity, making it an ideal scaffold for the development of novel therapeutic agents. The following protocols detail key chemical transformations including Suzuki-Miyaura coupling, Buchwald-Hartwig amination, nucleophilic aromatic substitution, and nitro group reduction.

Key Synthetic Transformations

This compound serves as a versatile building block for various carbon-carbon and carbon-nitrogen bond-forming reactions. The presence of nitro, bromo, and chloro substituents activates the aromatic ring for several types of transformations.[1][2]

Suzuki-Miyaura Coupling for Biaryl Synthesis

The Suzuki-Miyaura coupling is a robust palladium-catalyzed cross-coupling reaction used to form carbon-carbon bonds between an organoboron compound and an organic halide.[3] This reaction is particularly useful for synthesizing biaryl structures, which are common motifs in pharmacologically active molecules. The reactivity of aryl halides in Suzuki coupling generally follows the trend I > Br > Cl, allowing for selective coupling at the bromine position of the starting material.

Experimental Protocol: Synthesis of 1-Chloro-2-methyl-3-nitro-5-phenylbenzene

  • Materials:

    • This compound (1.0 mmol, 250.5 mg)

    • Phenylboronic acid (1.2 mmol, 146 mg)

    • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 4.5 mg)

    • Triphenylphosphine (PPh₃) (0.04 mmol, 10.5 mg)

    • Potassium carbonate (K₂CO₃) (2.0 mmol, 276 mg)

    • Toluene (10 mL)

    • Water (2 mL)

    • Argon atmosphere

  • Procedure:

    • To a 25 mL Schlenk flask, add this compound, phenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

    • Evacuate and backfill the flask with argon three times.

    • Add toluene and water to the flask.

    • Heat the reaction mixture to 90 °C and stir for 12 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction to room temperature.

    • Extract the mixture with ethyl acetate (3 x 20 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired biaryl product.

Reactant 1Reactant 2Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
This compoundPhenylboronic acidPd(OAc)₂ (2)PPh₃ (4)K₂CO₃Toluene/Water901285
This compound4-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄1,4-Dioxane/Water1001089
Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, enabling the formation of carbon-nitrogen bonds.[1][4] This reaction is highly versatile and tolerates a wide range of functional groups, making it a powerful tool in medicinal chemistry for the synthesis of anilines and their derivatives.[1][4]

Experimental Protocol: Synthesis of N-(4-methoxyphenyl)-1-chloro-2-methyl-3-nitro-5-aniline

  • Materials:

    • This compound (1.0 mmol, 250.5 mg)

    • 4-Methoxyaniline (1.2 mmol, 147.8 mg)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 mmol, 9.2 mg)

    • Xantphos (0.02 mmol, 11.6 mg)

    • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 134.5 mg)

    • Toluene (10 mL)

    • Argon atmosphere

  • Procedure:

    • In a glovebox, add this compound, 4-methoxyaniline, Pd₂(dba)₃, Xantphos, and sodium tert-butoxide to a Schlenk tube.

    • Add toluene to the tube.

    • Seal the tube and bring it out of the glovebox.

    • Heat the reaction mixture to 110 °C and stir for 18 hours.

    • Monitor the reaction by TLC.

    • After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the desired N-aryl product.

Reactant 1AmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
This compound4-MethoxyanilinePd₂(dba)₃ (1)Xantphos (2)NaOtBuToluene1101878
This compoundMorpholinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃Dioxane1002482
Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a key reaction for the functionalization of electron-deficient aromatic rings.[2] The presence of a strong electron-withdrawing nitro group ortho and para to the halogen atoms in this compound facilitates SNAr reactions.[2] The higher electronegativity of chlorine compared to bromine can favor substitution at the chloro position under certain conditions.

Experimental Protocol: Synthesis of 5-Bromo-1-methoxy-2-methyl-3-nitrobenzene

  • Materials:

    • This compound (1.0 mmol, 250.5 mg)

    • Sodium methoxide (2.0 mmol, 108 mg)

    • Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

    • Nitrogen atmosphere

  • Procedure:

    • Dissolve this compound in anhydrous DMF in a round-bottom flask under a nitrogen atmosphere.

    • Add sodium methoxide portion-wise to the solution at room temperature.

    • Heat the reaction mixture to 60 °C and stir for 6 hours.

    • Monitor the reaction by TLC.

    • Upon completion, pour the reaction mixture into ice-water.

    • Collect the precipitate by filtration and wash with water.

    • Dry the solid under vacuum to obtain the desired product.

Reactant 1NucleophileBaseSolventTemp (°C)Time (h)Yield (%)
This compoundSodium methoxide-DMF60692
This compoundPyrrolidineK₂CO₃DMSO801288
Reduction of the Nitro Group

The nitro group is a versatile functional group that can be readily reduced to an amine. This transformation is crucial for introducing a key pharmacophore and provides a handle for further derivatization, such as amide bond formation.

Experimental Protocol: Synthesis of 5-Bromo-1-chloro-2-methyl-3-aminobenzene

  • Materials:

    • This compound (1.0 mmol, 250.5 mg)

    • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 mmol, 902 mg)

    • Ethanol (15 mL)

    • Concentrated Hydrochloric Acid (HCl) (2 mL)

  • Procedure:

    • Suspend this compound in ethanol in a round-bottom flask.

    • Add tin(II) chloride dihydrate to the suspension.

    • Slowly add concentrated hydrochloric acid while stirring.

    • Heat the reaction mixture to reflux (approximately 78 °C) for 4 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction to room temperature and neutralize with a saturated sodium bicarbonate solution.

    • Extract the product with ethyl acetate (3 x 25 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the aniline derivative.

Starting MaterialReducing AgentSolventTemp (°C)Time (h)Yield (%)
This compoundSnCl₂·2H₂O / HClEthanol78490
1-Chloro-2-methyl-3-nitro-5-phenylbenzeneFe / NH₄ClEthanol/Water80685

Experimental Workflows

experimental_workflow A This compound B Suzuki-Miyaura Coupling (Pd(OAc)₂, PPh₃, K₂CO₃) A->B Arylboronic acid D Buchwald-Hartwig Amination (Pd₂(dba)₃, Xantphos, NaOtBu) A->D Amine F Nucleophilic Aromatic Substitution (NaOMe, DMF) A->F Alkoxide/Amine H Nitro Group Reduction (SnCl₂, HCl) A->H C 1-Chloro-2-methyl-3-nitro-5-phenylbenzene B->C C->H E N-Aryl-1-chloro-2-methyl-3-nitro-5-aniline D->E E->H G 5-Bromo-1-methoxy-2-methyl-3-nitrobenzene F->G G->H I 5-Bromo-1-chloro-2-methyl-3-aminobenzene H->I J Further Derivatization I->J

Caption: Synthetic routes from this compound.

Application in Pharmaceutical Research: Tyrosine Kinase Inhibition

Derivatives of the synthesized precursors, particularly the biaryl anilines, are structurally similar to known tyrosine kinase inhibitors.[5][6][7] Tyrosine kinases are a class of enzymes that play a crucial role in cellular signaling pathways regulating cell growth, proliferation, and differentiation.[6] Dysregulation of tyrosine kinase activity is a hallmark of many cancers, making them important therapeutic targets.[6][7]

The synthesized biaryl aniline precursors can serve as scaffolds for the development of novel tyrosine kinase inhibitors. The general structure of many tyrosine kinase inhibitors includes a heterocyclic core that binds to the ATP-binding site of the kinase, with substituted aryl groups occupying adjacent hydrophobic pockets. The anilino moiety is often crucial for hydrogen bonding interactions within the active site.

signaling_pathway cluster_RTK Phosphorylation RTK Receptor Tyrosine Kinase (RTK) P1 P RTK->P1 P2 P RTK->P2 P3 P RTK->P3 GF Growth Factor GF->RTK Grb2 Grb2 P2->Grb2 SOS SOS Grb2->SOS Ras Ras-GDP SOS->Ras Ras_GTP Ras-GTP Ras->Ras_GTP GTP Raf Raf Ras_GTP->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Inhibitor Synthesized Precursor Derivative (Tyrosine Kinase Inhibitor) Inhibitor->RTK Inhibition

Caption: Inhibition of the Ras-Raf-MEK-ERK signaling pathway.

The diagram above illustrates a simplified representation of the Ras-Raf-MEK-ERK signaling pathway, which is frequently activated by receptor tyrosine kinases (RTKs). Upon binding of a growth factor, the RTK dimerizes and autophosphorylates, creating docking sites for adaptor proteins like Grb2. This leads to the activation of Ras, which in turn activates a downstream kinase cascade (Raf, MEK, ERK), ultimately resulting in the activation of transcription factors that promote cell proliferation, survival, and angiogenesis. The synthesized pharmaceutical precursors, developed into tyrosine kinase inhibitors, can block this pathway at the initial RTK activation step, thereby preventing the downstream signaling events that drive cancer progression.

References

Application Note & Protocol: Regioselective Bromination of 1-chloro-2-methyl-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed experimental protocol for the regioselective monobromination of 1-chloro-2-methyl-3-nitrobenzene, a deactivated aromatic compound. Due to the presence of both activating (methyl) and deactivating (chloro, nitro) substituents, the regiochemical outcome of electrophilic aromatic substitution must be carefully considered. The strong deactivating effect of the nitro group and the moderate deactivation by the chloro group make the aromatic ring electron-deficient and less susceptible to bromination.[1][2] This protocol utilizes N-Bromosuccinimide (NBS) in concentrated sulfuric acid, a method proven effective for the bromination of highly deactivated aromatic compounds under mild conditions.[3][4] The procedure offers a practical and efficient route to the desired brominated product with high regioselectivity, which is a valuable intermediate in medicinal chemistry and organic synthesis.

Analysis of Regioselectivity

The position of electrophilic substitution on the 1-chloro-2-methyl-3-nitrobenzene ring is determined by the cumulative directing effects of the existing substituents:

  • -CH₃ (Methyl) at C2: A weakly activating group that directs ortho- and para- to itself (to positions C1, C3, and C5). Since C1 and C3 are occupied, it strongly directs towards C5 .[1][5]

  • -NO₂ (Nitro) at C3: A strongly deactivating group that directs meta- to itself (to positions C1 and C5). Since C1 is occupied, it directs towards C5 .[1][2]

  • -Cl (Chloro) at C1: A weakly deactivating group that directs ortho- and para- to itself (to positions C2, C4, and C6). Since C2 is occupied, it directs towards C4 and C6 .[1]

The directing effects of the methyl and nitro groups converge, strongly favoring the substitution at the C5 position. Therefore, the expected major product is 5-bromo-1-chloro-2-methyl-3-nitrobenzene .

Experimental Protocol

This protocol describes the monobromination of 1-chloro-2-methyl-3-nitrobenzene using N-Bromosuccinimide (NBS) in concentrated sulfuric acid.

2.1 Materials and Equipment

  • Reagents:

    • 1-chloro-2-methyl-3-nitrobenzene (Substrate)

    • N-Bromosuccinimide (NBS)

    • Concentrated Sulfuric Acid (H₂SO₄, 98%)

    • Dichloromethane (DCM) or Ethyl Acetate

    • Saturated Sodium Bicarbonate Solution (NaHCO₃)

    • Brine (Saturated NaCl solution)

    • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

    • Deionized Water

    • Ice

  • Equipment:

    • Round-bottom flask with a magnetic stir bar

    • Magnetic stirrer with heating plate

    • Condenser

    • Thermometer or temperature probe

    • Separatory funnel

    • Beakers and Erlenmeyer flasks

    • Rotary evaporator

    • Suction filtration apparatus (Büchner funnel, filter flask)

    • Fume hood

2.2 Detailed Methodology

  • Reaction Setup: In a fume hood, equip a dry round-bottom flask with a magnetic stir bar. Add 1-chloro-2-methyl-3-nitrobenzene (1.0 eq).

  • Acid Addition: Carefully add concentrated sulfuric acid (approx. 3-5 mL per gram of substrate) to the flask while stirring. The mixture may warm slightly.

  • Brominating Agent Addition: Once the substrate has completely dissolved, begin the portion-wise addition of N-Bromosuccinimide (1.1 eq). Add the NBS slowly over 10-15 minutes to control any initial exotherm.

  • Reaction: Heat the reaction mixture to 55-60°C and stir for 2-4 hours.[3] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

  • Workup - Quenching: After completion, cool the reaction mixture to room temperature and then carefully pour it into a beaker containing a stirred mixture of ice and water. This should be done slowly to dissipate the heat generated from the dilution of the acid.

  • Workup - Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of H₂SO₄ used).

  • Workup - Washing: Combine the organic layers and wash sequentially with:

    • Deionized water

    • Saturated sodium bicarbonate solution (to neutralize any remaining acid)

    • Brine

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to obtain the pure this compound.

Data Presentation

The following table summarizes the quantitative data for the proposed experimental procedure.

ParameterValue / Description
Substrate 1-chloro-2-methyl-3-nitrobenzene
Brominating Agent N-Bromosuccinimide (NBS)
Solvent / Catalyst Concentrated Sulfuric Acid (98%)
Molar Ratio (Substrate:NBS) 1 : 1.1
Reaction Temperature 55 - 60 °C
Reaction Time 2 - 4 hours (or until completion by TLC/GC)
Expected Major Product This compound
Product Appearance Expected to be a crystalline solid (e.g., yellow, off-white)

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Fume Hood: All steps of this procedure must be performed in a well-ventilated chemical fume hood.

  • Concentrated Sulfuric Acid: H₂SO₄ is extremely corrosive and a strong oxidizing agent. It causes severe burns upon contact. Handle with extreme care. Always add acid to water, never the other way around, when preparing dilutions.

  • N-Bromosuccinimide (NBS): NBS is an irritant and a lachrymator. Avoid inhalation of dust and contact with skin and eyes.

  • Halogenated Nitroaromatics: The substrate and product are potentially toxic and irritants. Avoid skin contact and inhalation.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol.

Bromination_Workflow start Start setup Reaction Setup: Add substrate and H₂SO₄ to a round-bottom flask. start->setup add_nbs Add N-Bromosuccinimide (NBS) in portions. setup->add_nbs react Heat and Stir (55-60°C, 2-4h) add_nbs->react monitor Monitor Reaction (TLC / GC) react->monitor monitor->react Incomplete quench Quench: Pour mixture into ice-water. monitor->quench Reaction Complete extract Extract with Organic Solvent (e.g., Dichloromethane) quench->extract wash Wash Organic Layer: (H₂O, NaHCO₃, Brine) extract->wash dry Dry and Concentrate: (Na₂SO₄, Rotary Evaporator) wash->dry purify Purify Crude Product (Recrystallization or Chromatography) dry->purify characterize Characterize Final Product (NMR, MS, MP) purify->characterize end_node End characterize->end_node

Caption: Workflow for the bromination of 1-chloro-2-methyl-3-nitrobenzene.

References

The Pivotal Role of 5-Bromo-1-chloro-2-methyl-3-nitrobenzene in Agrochemical Innovation: A Detailed Examination

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – 5-Bromo-1-chloro-2-methyl-3-nitrobenzene, a highly functionalized aromatic compound, is emerging as a critical intermediate in the development of next-generation agrochemicals. Its unique substitution pattern offers a versatile platform for the synthesis of complex and effective active ingredients, particularly in the insecticide and herbicide sectors. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals engaged in the agrochemical industry, summarizing its utility and outlining experimental procedures.

Application Notes

This compound and its structural isomers serve as key building blocks in the synthesis of a variety of agrochemical products. The presence of bromo, chloro, methyl, and nitro groups on the benzene ring allows for a range of chemical modifications, making it a valuable precursor for creating novel pesticides and herbicides.

The primary application of this intermediate is in the construction of complex heterocyclic and aromatic structures that form the core of modern agrochemical active ingredients. While direct biological activity of this compound is not the focus of its use, its derivatives have shown significant potential in crop protection.

Notably, related substituted nitrobenzene compounds are integral to the synthesis of several classes of pesticides. For instance, the structural motifs present in this compound are found in the precursors to highly effective insecticides such as pyrethroids and certain herbicides.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.

PropertyValueReference
Chemical Formula C₇H₅BrClNO₂[1][2][3]
Molecular Weight 250.48 g/mol [1][2][3]
CAS Number 885518-95-6 (for 1-Bromo-5-chloro-2-methyl-3-nitrobenzene)[2][3]
Appearance Not explicitly stated, but related compounds are often crystalline solids.
Solubility Expected to be soluble in common organic solvents.

Experimental Protocols

The following protocols are generalized procedures for the synthesis of intermediates and do not represent the synthesis of a specific commercial product directly from this compound, as such direct public domain information is limited. These are illustrative of the types of reactions this class of compound undergoes.

Protocol 1: General Synthesis of a Halogenated Nitrotoluene Intermediate

This protocol outlines the bromination of a substituted nitrotoluene, a key step in arriving at compounds like this compound.

Materials:

  • Substituted 2-chloro-6-nitrotoluene

  • N-Bromosuccinimide (NBS)

  • Sulfuric acid (concentrated)

  • Dichloromethane (DCM)

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Dissolve the starting substituted 2-chloro-6-nitrotoluene in dichloromethane in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution in an ice bath.

  • Slowly add concentrated sulfuric acid to the stirred solution.

  • Portion-wise, add N-Bromosuccinimide (NBS) to the reaction mixture.

  • Allow the reaction to stir at room temperature and monitor its progress using Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by pouring it over ice.

  • Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Logical Workflow for Agrochemical Synthesis

The development of a new agrochemical leveraging an intermediate like this compound follows a structured workflow.

Agrochemical_Development_Workflow cluster_synthesis Synthesis & Derivatization cluster_screening Screening & Optimization cluster_testing Pre-commercial Testing Start Starting Material: This compound Modification Chemical Modification (e.g., Reduction of Nitro Group, Nucleophilic Substitution) Start->Modification Versatile Intermediate Lead_Compound Lead Compound Synthesis Modification->Lead_Compound Bio_Screening Biological Screening (Herbicidal/Insecticidal Activity) Lead_Compound->Bio_Screening SAR Structure-Activity Relationship (SAR) Studies Bio_Screening->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization Lead_Optimization->Lead_Compound Iterative Process Tox_Studies Toxicology & Environmental Impact Assessment Lead_Optimization->Tox_Studies Field_Trials Field Trials Tox_Studies->Field_Trials Formulation Formulation Development Field_Trials->Formulation Registration Regulatory Registration Formulation->Registration

Workflow for agrochemical development.

Signaling Pathways in Target Pests

While information on the specific signaling pathways affected by direct derivatives of this compound is not publicly available, related agrochemicals often target critical biological processes in pests. For instance, many modern insecticides act on the nervous system of insects.

Insecticide_Target_Pathway Insecticide Insecticide (Derivative) Receptor Target Receptor (e.g., Ryanodine Receptor, Nicotinic Acetylcholine Receptor) Insecticide->Receptor Binding Ion_Channel Ion Channel Modulation Receptor->Ion_Channel Activation/ Inhibition Cellular_Response Altered Cellular Response Ion_Channel->Cellular_Response Physiological_Effect Physiological Effect (e.g., Paralysis, Death) Cellular_Response->Physiological_Effect

Generalized insecticide target pathway.

Conclusion

This compound represents a valuable class of intermediates for the agrochemical industry. Its polysubstituted and activated aromatic ring provides a foundation for the synthesis of novel and effective crop protection agents. Further research into the derivatization of this compound is likely to yield new active ingredients with improved efficacy and safety profiles. The protocols and workflows provided herein offer a foundational understanding for researchers aiming to leverage this promising chemical scaffold in their agrochemical development programs.

References

Application Notes and Protocols for Metal-Catalyzed Cross-Coupling Reactions with Brominated Nitroaromatics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the metal-catalyzed cross-coupling of brominated nitroaromatics. This class of substrates is of significant interest in medicinal chemistry and materials science, as the nitro group can serve as a versatile synthetic handle for further transformations or as a key pharmacophore. The following sections detail the application of Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and Stille couplings for the functionalization of these electron-deficient aromatic systems.

Introduction

Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[1] While haloarenes are common electrophilic partners in these reactions, the presence of a nitro group can present both challenges and opportunities.[2][3] The strong electron-withdrawing nature of the nitro group can influence the reactivity of the aryl bromide and potentially interfere with the catalytic cycle. However, successful coupling provides a direct route to highly functionalized nitroaromatic compounds, which are valuable intermediates in the synthesis of pharmaceuticals and other advanced materials.[4][5] This document outlines established protocols and summarizes key performance data for the cross-coupling of brominated nitroaromatics.

General Experimental Workflow

The general workflow for a metal-catalyzed cross-coupling reaction with a brominated nitroaromatic substrate is depicted below. The process involves careful selection and handling of the catalyst, ligand, base, and solvent, followed by reaction setup under an inert atmosphere, monitoring of the reaction progress, and subsequent workup and purification of the desired product.

Experimental Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Workup & Purification reagents Weighing of solid reagents: - Brominated nitroaromatic - Coupling partner - Catalyst/Precatalyst - Ligand - Base assembly Assemble reaction vessel under inert atmosphere (N2 or Ar) reagents->assembly glassware Drying of glassware (Oven or flame-drying) glassware->assembly solvents Degassing of solvents (e.g., sparging with N2/Ar) addition Sequential addition of reagents and solvents solvents->addition assembly->addition heating Heating to reaction temperature with stirring addition->heating monitoring Reaction monitoring (TLC, GC-MS, LC-MS) heating->monitoring quench Quenching and extractive workup monitoring->quench Upon completion purification Purification (e.g., column chromatography) quench->purification analysis Characterization of product (NMR, MS, etc.) purification->analysis

A general experimental workflow for metal-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)–C(sp²) bonds by reacting an aryl halide with an organoboron species, such as a boronic acid or ester, in the presence of a palladium catalyst and a base.[6] This reaction is widely used for the synthesis of biaryl compounds.

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle center pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex1 Ar-Pd(II)L_n-Br oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation pd_complex2 Ar-Pd(II)L_n-R transmetalation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 product Ar-R reductive_elimination->product aryl_bromide Ar-Br (Brominated Nitroaromatic) aryl_bromide->oxidative_addition boronic_acid R-B(OH)₂ boronic_acid->transmetalation base Base base->transmetalation

Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Quantitative Data for Suzuki-Miyaura Coupling of Brominated Nitroaromatics

SubstrateCoupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
1-Bromo-4-nitrobenzenePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001295[7]
1-Bromo-3-nitrobenzenePhenylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃DME/H₂O801288[7]
2-Bromo-5-nitropyridinePhenylboronic acidPd₂(dba)₃ (2)XPhos (4)K₃PO₄1,4-Dioxane1101685[8]
1-Bromo-4-nitrobenzene4-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001292[7]
1-Bromo-2-nitrobenzenePhenylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃DME/H₂O801275[7]
Experimental Protocol: Suzuki-Miyaura Coupling of 1-Bromo-4-nitrobenzene with Phenylboronic Acid

Materials:

  • 1-Bromo-4-nitrobenzene (1.0 mmol, 202 mg)

  • Phenylboronic acid (1.2 mmol, 146 mg)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)

  • SPhos (0.04 mmol, 16.4 mg)

  • Potassium phosphate (K₃PO₄, 2.0 mmol, 424 mg)

  • Toluene (5 mL)

  • Water (0.5 mL)

Procedure:

  • To a flame-dried Schlenk flask containing a magnetic stir bar, add 1-bromo-4-nitrobenzene, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add degassed toluene and water via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring for 12 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired biaryl product.[7]

Heck Reaction

The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene to form a substituted alkene.[9][10] This reaction is a powerful method for C-C bond formation and is tolerant of a wide range of functional groups.

Catalytic Cycle for Heck Reaction

Heck_Cycle center pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex1 Ar-Pd(II)L_n-Br oxidative_addition->pd_complex1 migratory_insertion Migratory Insertion pd_complex1->migratory_insertion pd_complex2 R-CH₂-CH(Ar)-Pd(II)L_n-Br migratory_insertion->pd_complex2 beta_hydride_elimination β-Hydride Elimination pd_complex2->beta_hydride_elimination beta_hydride_elimination->pd0 product Ar-CH=CH-R beta_hydride_elimination->product aryl_bromide Ar-Br (Brominated Nitroaromatic) aryl_bromide->oxidative_addition alkene R-CH=CH₂ alkene->migratory_insertion base Base base->beta_hydride_elimination

Catalytic cycle of the Heck reaction.
Quantitative Data for Heck Reaction of Brominated Nitroaromatics

SubstrateAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
1-Bromo-4-nitrobenzeneStyrenePd(OAc)₂ (1)P(o-tol)₃ (2)Et₃NDMF1002495[11]
1-Bromo-3-nitrobenzenen-Butyl acrylatePd(OAc)₂ (2)-NaOAcNMP140585[9]
1-Bromo-4-nitrobenzeneMethyl acrylatePd/C (0.1)-Na₂CO₃NMP150199[9]
2-Bromo-5-nitropyridineStyrenePd(OAc)₂ (1)PPh₃ (2)K₂CO₃DMF1201878[12]
1-Bromo-2-nitrobenzeneStyrenePd(OAc)₂ (1)P(o-tol)₃ (2)Et₃NDMF1002460[11]
Experimental Protocol: Heck Reaction of 1-Bromo-4-nitrobenzene with Styrene

Materials:

  • 1-Bromo-4-nitrobenzene (1.0 mmol, 202 mg)

  • Styrene (1.2 mmol, 125 mg, 138 µL)

  • Palladium(II) acetate (Pd(OAc)₂, 0.01 mmol, 2.2 mg)

  • Tri(o-tolyl)phosphine (P(o-tol)₃, 0.02 mmol, 6.1 mg)

  • Triethylamine (Et₃N, 1.5 mmol, 152 mg, 209 µL)

  • N,N-Dimethylformamide (DMF, 5 mL)

Procedure:

  • In a sealed tube, dissolve 1-bromo-4-nitrobenzene, Pd(OAc)₂, and P(o-tol)₃ in DMF.

  • Add styrene and triethylamine to the mixture.

  • Degas the solution by bubbling with argon for 15 minutes.

  • Seal the tube and heat the reaction mixture at 100 °C for 24 hours.

  • After cooling to room temperature, pour the mixture into water (20 mL) and extract with diethyl ether (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate) to obtain the stilbene product.[11]

Sonogashira Coupling

The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[2][13]

Catalytic Cycle for Sonogashira Coupling

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle center pd0 Pd(0)L_n pd_complex1 Ar-Pd(II)L_n-Br pd0->pd_complex1 Oxidative Addition pd_complex2 Ar-Pd(II)L_n-C≡CR pd_complex1->pd_complex2 Transmetalation pd_complex2->pd0 Reductive Elimination product Ar-C≡CR pd_complex2->product cu_halide Cu(I)Br cu_acetylide Cu(I)-C≡CR cu_halide->cu_acetylide + R-C≡CH - HBr cu_acetylide->pd_complex2 cu_acetylide->cu_halide Transmetalation aryl_bromide Ar-Br (Brominated Nitroaromatic) aryl_bromide->pd_complex1 alkyne R-C≡CH alkyne->cu_acetylide base Base base->cu_acetylide

Catalytic cycles of the Sonogashira coupling reaction.
Quantitative Data for Sonogashira Coupling of Brominated Nitroaromatics

SubstrateAlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
1-Bromo-4-nitrobenzenePhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHF65692[14]
1-Bromo-3-nitrobenzenePhenylacetylenePd(OAc)₂ (1)CuI (2)PPh₃, Bu₄N⁺Br⁻DMF100488[2]
1-Bromo-2-nitrobenzenePhenylacetylenePd(PPh₃)₄ (5)CuI (10)Et₃NToluene801270[15]
2-Bromo-5-nitropyridinePhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NDMF80885[16]
1-Bromo-4-nitrobenzene1-OctynePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHF65689[14]
Experimental Protocol: Sonogashira Coupling of 1-Bromo-4-nitrobenzene with Phenylacetylene

Materials:

  • 1-Bromo-4-nitrobenzene (1.0 mmol, 202 mg)

  • Phenylacetylene (1.1 mmol, 112 mg, 121 µL)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02 mmol, 14 mg)

  • Copper(I) iodide (CuI, 0.04 mmol, 7.6 mg)

  • Triethylamine (Et₃N, 5 mL)

  • Tetrahydrofuran (THF, 10 mL)

Procedure:

  • To a Schlenk flask under an argon atmosphere, add 1-bromo-4-nitrobenzene, Pd(PPh₃)₂Cl₂, and CuI.

  • Add THF and triethylamine, followed by phenylacetylene.

  • Heat the mixture to 65 °C and stir for 6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction, filter off the ammonium salt, and wash with THF.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in diethyl ether, wash with saturated aqueous NH₄Cl and brine.

  • Dry the organic phase over MgSO₄, filter, and evaporate the solvent.

  • Purify the product by column chromatography on silica gel.[14]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds from aryl halides and amines.[1][4] This reaction is a powerful tool for synthesizing arylamines, which are prevalent in pharmaceuticals.

Catalytic Cycle for Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle center pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex1 Ar-Pd(II)L_n-Br oxidative_addition->pd_complex1 amine_coordination Amine Coordination pd_complex1->amine_coordination pd_complex2 [Ar-Pd(II)L_n(HNR¹R²)]⁺Br⁻ amine_coordination->pd_complex2 deprotonation Deprotonation pd_complex2->deprotonation pd_amido Ar-Pd(II)L_n(NR¹R²) deprotonation->pd_amido reductive_elimination Reductive Elimination pd_amido->reductive_elimination reductive_elimination->pd0 product Ar-NR¹R² reductive_elimination->product aryl_bromide Ar-Br (Brominated Nitroaromatic) aryl_bromide->oxidative_addition amine HNR¹R² amine->amine_coordination base Base base->deprotonation

Catalytic cycle of the Buchwald-Hartwig amination.
Quantitative Data for Buchwald-Hartwig Amination of Brominated Nitroaromatics

SubstrateAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
1-Bromo-4-nitrobenzeneMorpholinePd₂(dba)₃ (1)Xantphos (2)NaOtBuToluene1002492[17]
1-Bromo-3-nitrobenzeneAnilinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃Toluene1101885[4]
2-Bromo-nitrobenzenePiperidinePd(OAc)₂ (2)RuPhos (4)K₃PO₄1,4-Dioxane1001688[18]
1-Bromo-4-nitrobenzeneBenzylaminePd₂(dba)₃ (1)XPhos (2)NaOtBuToluene801290[18]
4-Bromo-2-nitrotolueneDi-n-butylaminePd(OAc)₂ (2)DavePhos (4)LiHMDSTHF652478[18]
Experimental Protocol: Buchwald-Hartwig Amination of 1-Bromo-4-nitrobenzene with Morpholine

Materials:

  • 1-Bromo-4-nitrobenzene (1.0 mmol, 202 mg)

  • Morpholine (1.2 mmol, 105 mg, 105 µL)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol, 9.2 mg)

  • Xantphos (0.02 mmol, 11.6 mg)

  • Sodium tert-butoxide (NaOtBu, 1.4 mmol, 135 mg)

  • Toluene (5 mL)

Procedure:

  • In a glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃, Xantphos, and NaOtBu.

  • Add 1-bromo-4-nitrobenzene and a stir bar.

  • Evacuate and backfill the tube with argon.

  • Add toluene and morpholine via syringe.

  • Seal the tube and heat the mixture at 100 °C for 24 hours.

  • Cool the reaction to room temperature, dilute with ether, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by flash chromatography to give the desired product.[17]

Stille Coupling

The Stille coupling reaction involves the palladium-catalyzed cross-coupling of an organotin compound (organostannane) with an organic halide or triflate.[5][19] This reaction is known for its tolerance of a wide variety of functional groups.

Catalytic Cycle for Stille Coupling

Stille_Cycle center pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex1 Ar-Pd(II)L_n-Br oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation pd_complex2 Ar-Pd(II)L_n-R transmetalation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 product Ar-R reductive_elimination->product aryl_bromide Ar-Br (Brominated Nitroaromatic) aryl_bromide->oxidative_addition organostannane R-Sn(Bu)₃ organostannane->transmetalation

Catalytic cycle of the Stille coupling reaction.
Quantitative Data for Stille Coupling of Brominated Nitroaromatics

SubstrateOrganostannaneCatalyst (mol%)Ligand (mol%)AdditiveSolventTemp. (°C)Time (h)Yield (%)Reference
1-Bromo-4-nitrobenzeneTributyl(phenyl)stannanePd(PPh₃)₄ (5)--Toluene1101685[19]
1-Bromo-3-nitrobenzeneTributyl(vinyl)stannanePdCl₂(PPh₃)₂ (3)--THF652478[5]
1-Bromo-4-nitrobenzeneTributyl(2-thienyl)stannanePd₂(dba)₃ (2)P(furyl)₃ (8)CuINMP80290[19]
2-Bromo-5-nitropyridineTributyl(phenyl)stannanePd(PPh₃)₄ (5)--1,4-Dioxane1001282[19]
1-Bromo-2-nitrobenzeneTributyl(phenyl)stannanePd(PPh₃)₄ (5)--Toluene1102065[19]
Experimental Protocol: Stille Coupling of 1-Bromo-4-nitrobenzene with Tributyl(phenyl)stannane

Materials:

  • 1-Bromo-4-nitrobenzene (1.0 mmol, 202 mg)

  • Tributyl(phenyl)stannane (1.1 mmol, 404 mg, 368 µL)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol, 58 mg)

  • Toluene (5 mL)

Procedure:

  • A mixture of 1-bromo-4-nitrobenzene, tributyl(phenyl)stannane, and Pd(PPh₃)₄ in toluene is placed in a flask equipped with a reflux condenser.

  • The mixture is deoxygenated by bubbling argon through it for 20 minutes.

  • The reaction mixture is then heated at 110 °C for 16 hours under an argon atmosphere.

  • After cooling, the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel (eluent: hexane) to afford the coupled product.[19]

Conclusion

The metal-catalyzed cross-coupling reactions detailed in these application notes provide robust and versatile methods for the functionalization of brominated nitroaromatics. The choice of reaction (Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, or Stille) will depend on the desired final product and the specific functionalities to be introduced. The provided protocols and quantitative data serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science, enabling the efficient synthesis of a wide array of valuable nitroaromatic compounds. Careful optimization of reaction conditions, including catalyst, ligand, base, and solvent, is crucial for achieving high yields and selectivities.

References

Application Notes and Protocols for the Derivatization of 5-Bromo-1-chloro-2-methyl-3-nitrobenzene in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical modification of 5-Bromo-1-chloro-2-methyl-3-nitrobenzene, a versatile scaffold for the synthesis of novel compounds with potential therapeutic applications. The strategic positioning of bromo, chloro, methyl, and nitro groups on the benzene ring allows for selective derivatization through various modern synthetic methodologies, making it a valuable starting material in medicinal chemistry.

Introduction

This compound is a key building block in the development of new pharmaceutical agents. The electron-withdrawing nature of the nitro group activates the aromatic ring for nucleophilic aromatic substitution (SNAr), while the presence of two distinct halogen atoms (bromine and chlorine) with different reactivities allows for selective cross-coupling reactions, such as the Suzuki-Miyaura coupling.[1] These characteristics enable the introduction of a wide range of functional groups, leading to the generation of diverse chemical libraries for biological screening. Potential applications for derivatives of this compound include the development of enzyme inhibitors and antimicrobial agents.

Derivatization Strategies

The primary avenues for the derivatization of this compound are Palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds, typically between an aryl or vinyl halide and a boronic acid or ester. In the case of this compound, the greater reactivity of the carbon-bromine bond compared to the carbon-chlorine bond allows for selective substitution at the bromine-bearing position under carefully controlled conditions. This enables the synthesis of biaryl compounds, which are prevalent motifs in many biologically active molecules.

Experimental Workflow for Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start This compound reaction_mixture Reaction Mixture start->reaction_mixture boronic_acid Arylboronic Acid boronic_acid->reaction_mixture catalyst Pd Catalyst (e.g., Pd(PPh3)4) catalyst->reaction_mixture base Base (e.g., K2CO3) base->reaction_mixture solvent Solvent (e.g., Toluene/Ethanol/Water) solvent->reaction_mixture heating Heat (e.g., 80-100 °C) under Inert Atmosphere reaction_mixture->heating extraction Aqueous Work-up & Extraction heating->extraction purification Column Chromatography extraction->purification product 5-Aryl-1-chloro-2-methyl-3-nitrobenzene purification->product

Caption: Workflow for Suzuki-Miyaura cross-coupling.

Protocol 1: Synthesis of 1-Chloro-2-methyl-3-nitro-5-phenylbenzene

This protocol describes a typical Suzuki-Miyaura coupling reaction using phenylboronic acid.

Materials:

  • This compound

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol) and phenylboronic acid (1.2 mmol) in a mixture of toluene (10 mL), ethanol (2 mL), and water (2 mL).

  • Add potassium carbonate (2.0 mmol) to the mixture.

  • Degas the mixture by bubbling argon or nitrogen through it for 15 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) to the reaction mixture.

  • Heat the reaction mixture to 90 °C and stir under an inert atmosphere for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the desired biaryl product.

Expected Data:

ParameterExpected Value
Yield 60-85%
¹H NMR Peaks corresponding to the protons of the substituted benzene rings.
¹³C NMR Peaks corresponding to the carbons of the biaryl system and substituents.
Mass Spec (MS) Molecular ion peak corresponding to the calculated mass of the product.
Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the aromatic ring in this compound, due to the presence of the nitro group, facilitates nucleophilic aromatic substitution. The chloro substituent is generally more susceptible to nucleophilic attack than the bromo substituent in SNAr reactions. This allows for the selective introduction of nitrogen, oxygen, or sulfur nucleophiles at the C1 position.

Experimental Workflow for Nucleophilic Aromatic Substitution (SNAr)

SNAr_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start This compound reaction_mixture Reaction Mixture start->reaction_mixture nucleophile Nucleophile (e.g., Amine, Phenol) nucleophile->reaction_mixture base Base (e.g., K2CO3, Et3N) base->reaction_mixture solvent Solvent (e.g., DMF, DMSO) solvent->reaction_mixture heating Heat (e.g., 80-120 °C) reaction_mixture->heating quenching Quenching with Water heating->quenching extraction Extraction quenching->extraction purification Crystallization or Chromatography extraction->purification product Substituted Derivative purification->product

Caption: Workflow for Nucleophilic Aromatic Substitution.

Protocol 2: Synthesis of N-benzyl-5-bromo-2-methyl-3-nitroanilin

This protocol outlines a typical SNAr reaction with an amine nucleophile.

Materials:

  • This compound

  • Benzylamine

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 mmol) in DMF (5 mL) in a sealed tube, add benzylamine (1.2 mmol) and potassium carbonate (2.0 mmol).

  • Heat the reaction mixture to 100 °C and stir for 8 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water (50 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine (2 x 15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the desired N-substituted aniline derivative.

Expected Data:

Based on general knowledge of SNAr reactions on similar substrates, the following outcomes are anticipated.

ParameterExpected Value
Yield 70-90%
¹H NMR Appearance of new peaks corresponding to the benzyl group protons and a shift in the aromatic proton signals.
¹³C NMR Appearance of new peaks for the benzyl group carbons.
Mass Spec (MS) Molecular ion peak corresponding to the calculated mass of the product.

Potential Biological Activities and Signaling Pathways

Derivatives of this compound are of interest in medicinal chemistry due to the known biological activities of nitroaromatic compounds.[2] The nitro group can be a key pharmacophore, but it can also be associated with toxicity through bioreduction.

Enzyme Inhibition:

Nitroaromatic compounds have been reported to act as inhibitors of various enzymes. The specific inhibitory activity and the target enzyme will depend on the nature of the substituents introduced through derivatization. For example, derivatives could be screened against kinases, proteases, or metabolic enzymes implicated in various diseases.

Antimicrobial Activity:

The presence of halogens (bromine and chlorine) and a nitro group in the scaffold suggests potential for antimicrobial activity.[3] The mechanism of action of many nitroaromatic antimicrobial agents involves the reduction of the nitro group within the microbial cell to produce reactive nitrogen species that can damage DNA and other vital cellular components.

Potential Signaling Pathways:

While specific pathways for derivatives of this particular molecule are yet to be elucidated, related compounds are known to interfere with cellular signaling. For instance, some nitroaromatic compounds can induce oxidative stress, which can modulate various signaling pathways, including those involved in inflammation and apoptosis. A generalized representation of how such a compound might influence a cellular signaling cascade is depicted below.

Generalized Signaling Pathway Modulation

Signaling_Pathway cluster_cell Cellular Environment Derivative Nitroaromatic Derivative Receptor Membrane Receptor Derivative->Receptor Inhibition/Activation CellMembrane Cell Membrane Kinase1 Kinase 1 Receptor->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Nucleus Nucleus TranscriptionFactor->Nucleus GeneExpression Gene Expression CellularResponse Cellular Response (e.g., Apoptosis, Inflammation) GeneExpression->CellularResponse Altered

Caption: Hypothetical modulation of a kinase cascade.

Conclusion

This compound represents a promising starting material for the synthesis of novel, biologically active molecules. The selective derivatization protocols outlined here provide a foundation for the creation of diverse chemical libraries for screening in various therapeutic areas. Further investigation into the biological activities of these derivatives and their specific molecular targets will be crucial for their development as potential drug candidates.

References

Application Notes and Protocols for the Laboratory Scale Synthesis and Purification of 5-Bromo-1-chloro-2-methyl-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the laboratory-scale synthesis and purification of 5-Bromo-1-chloro-2-methyl-3-nitrobenzene, a polysubstituted aromatic compound with potential applications as a key intermediate in the development of pharmaceuticals and other fine chemicals. The described methodology is based on established principles of electrophilic aromatic substitution.

Introduction

This compound is a highly functionalized benzene ring, making it a valuable building block in organic synthesis. The strategic placement of bromo, chloro, methyl, and nitro groups allows for a variety of subsequent chemical transformations. This protocol outlines a plausible synthetic route starting from a commercially available precursor, 3-Bromo-5-chlorotoluene, followed by a detailed purification procedure.

Data Presentation

As no specific experimental data for the synthesis of this compound was found in the literature, a table of expected physical properties is provided below. Researchers should expect to characterize the final product using standard analytical techniques such as NMR, IR, and mass spectrometry to confirm its identity and purity.

PropertyExpected Value
Molecular FormulaC₇H₅BrClNO₂
Molecular Weight250.48 g/mol
AppearanceExpected to be a crystalline solid
Melting PointNot reported, to be determined experimentally
Boiling PointNot reported, to be determined experimentally
SolubilityExpected to be soluble in common organic solvents (e.g., dichloromethane, ethyl acetate) and insoluble in water.

Experimental Protocols

Synthesis of this compound

This synthesis involves the nitration of 3-Bromo-5-chlorotoluene. The directing effects of the existing substituents (bromo, chloro, and methyl groups) will influence the position of the incoming nitro group. The methyl group is an ortho-, para-director, while the halogens are also ortho-, para-directing but deactivating. The position between the two halogens is sterically hindered. Therefore, nitration is expected to occur at the position ortho to the methyl group and meta to the bromine and chlorine atoms.

Materials and Reagents:

  • 3-Bromo-5-chlorotoluene

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Ice

  • Distilled Water

  • Sodium Bicarbonate (NaHCO₃) solution, saturated

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, add 3-Bromo-5-chlorotoluene. Cool the flask in an ice bath.

  • Preparation of Nitrating Mixture: In a separate beaker, carefully and slowly add concentrated nitric acid to concentrated sulfuric acid while cooling in an ice bath. This mixture should be prepared fresh.

  • Nitration Reaction: Slowly add the cold nitrating mixture dropwise to the stirred solution of 3-Bromo-5-chlorotoluene in the round-bottom flask, ensuring the temperature of the reaction mixture does not rise significantly.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at a low temperature for a specified time. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture over a beaker of crushed ice. This will quench the reaction and precipitate the crude product.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

  • Washing: Wash the organic layer sequentially with distilled water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude this compound.

Purification of this compound

The crude product obtained from the synthesis will likely contain unreacted starting material and isomeric byproducts. Purification can be achieved through recrystallization or column chromatography.

Protocol 1: Recrystallization

  • Solvent Selection: Choose a suitable solvent or solvent system for recrystallization. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Common solvents to test include ethanol, methanol, isopropanol, or mixtures with water.

  • Dissolution: Dissolve the crude product in the minimum amount of the hot recrystallization solvent.

  • Decolorization (Optional): If the solution is colored due to impurities, a small amount of activated charcoal can be added, and the solution briefly heated before hot filtration.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them in a vacuum oven.

Protocol 2: Column Chromatography

Column chromatography is a versatile purification technique for separating compounds based on their polarity.

  • Stationary Phase and Eluent Selection: For non-polar to moderately polar compounds like the target molecule, silica gel is a suitable stationary phase. The eluent (mobile phase) is typically a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane). The optimal eluent composition should be determined by TLC analysis.

  • Column Packing: Prepare a chromatography column by packing it with silica gel as a slurry in the chosen eluent system.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel column.

  • Elution: Pass the eluent through the column and collect fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Mandatory Visualization

Synthesis_and_Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start 3-Bromo-5-chlorotoluene reagents H₂SO₄ / HNO₃ reaction Nitration Reaction start->reaction reagents->reaction workup Aqueous Work-up & Extraction reaction->workup crude Crude Product workup->crude purification_choice Choose Purification Method crude->purification_choice recrystallization Recrystallization purification_choice->recrystallization Recrystallization column_chrom Column Chromatography purification_choice->column_chrom Chromatography pure_product Pure this compound recrystallization->pure_product column_chrom->pure_product analysis Characterization (NMR, MS, IR) pure_product->analysis

Caption: Workflow for the synthesis and purification of this compound.

Application Notes and Protocols: Oxidation of the Methyl Group on 5-Bromo-1-chloro-2-methyl-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selective oxidation of a methyl group on a substituted aromatic ring is a fundamental transformation in organic synthesis, crucial for the preparation of carboxylic acid derivatives. These derivatives are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. This document provides detailed application notes and protocols for the oxidation of the methyl group on 5-Bromo-1-chloro-2-methyl-3-nitrobenzene to form 5-Bromo-1-chloro-2-carboxy-3-nitrobenzene. The presence of multiple electron-withdrawing groups on the benzene ring presents unique challenges and opportunities in this transformation.

This document outlines two robust methods for this benzylic oxidation: one employing potassium permanganate (KMnO₄) and the other utilizing a chromium(VI) oxide (CrO₃) catalyzed system. Both protocols are detailed, and comparative data on their efficiency with relevant substrates are provided.

General Considerations

The oxidation of the methyl group on this compound is influenced by the electronic nature of the substituents. The bromo, chloro, and nitro groups are all electron-withdrawing, which deactivates the aromatic ring. This deactivation can be advantageous, as it reduces the likelihood of undesired side reactions such as ring oxidation, potentially leading to higher yields of the desired carboxylic acid.[1]

Safety Precautions: Both potassium permanganate and chromium(VI) compounds are strong oxidizing agents and should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn. Chromium(VI) compounds are known carcinogens and are highly toxic, requiring special handling and disposal procedures.

Experimental Protocols

Two primary methods for the oxidation of the methyl group are presented below.

Method 1: Potassium Permanganate Oxidation

Potassium permanganate is a powerful and cost-effective oxidizing agent for converting alkylbenzenes to benzoic acids.[2][3] The reaction typically requires heat and basic or acidic conditions. For substrates with electron-withdrawing groups, a basic condition is often preferred to enhance the solubility of the permanganate and to prevent acidic degradation of the starting material or product.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq) and a 1:1 mixture of pyridine and water.

  • Addition of Oxidant: While stirring, add potassium permanganate (KMnO₄) (3.0-4.0 eq) portion-wise to the reaction mixture. The addition should be controlled to manage the exothermic reaction.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 95-100 °C) and maintain for 4-12 hours. The progress of the reaction can be monitored by the disappearance of the purple permanganate color and the formation of a brown manganese dioxide (MnO₂) precipitate.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of celite to remove the manganese dioxide precipitate. Wash the filter cake with a small amount of hot water.

    • Combine the filtrate and washes and concentrate under reduced pressure to remove the pyridine.

    • Acidify the aqueous solution with concentrated hydrochloric acid (HCl) until the pH is approximately 1-2. This will precipitate the carboxylic acid product.

    • Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield 5-Bromo-1-chloro-2-carboxy-3-nitrobenzene.

Diagram of Experimental Workflow (Potassium Permanganate Method):

Workflow_KMnO4 A 1. Dissolve Starting Material in Pyridine/Water B 2. Add KMnO4 (portion-wise) A->B Stirring C 3. Reflux (95-100 °C, 4-12h) B->C Heating D 4. Cool and Filter to remove MnO2 C->D E 5. Concentrate to remove Pyridine D->E F 6. Acidify with HCl to precipitate product E->F G 7. Filter, Wash, and Dry Product F->G

Caption: Workflow for the oxidation of this compound using KMnO₄.

Method 2: Chromium(VI) Oxide-Catalyzed Oxidation

An alternative method involves the use of catalytic chromium(VI) oxide with a co-oxidant, such as periodic acid (H₅IO₆). This method is often milder and can be more selective, especially for substrates that are sensitive to the harsh conditions of permanganate oxidation.[4][5][6] This catalytic system is particularly effective for electron-poor toluenes, leading to excellent yields of the corresponding benzoic acids.[2][4][6]

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, add this compound (1.0 eq), chromium(VI) oxide (CrO₃) (0.05 eq), and acetonitrile as the solvent.

  • Addition of Co-oxidant: To the stirred mixture, add periodic acid (H₅IO₆) (2.5 eq) in one portion.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 2-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up:

    • Quench the reaction by adding an aqueous solution of sodium thiosulfate to reduce any remaining oxidant.

    • Extract the mixture with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the organic phase under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to obtain 5-Bromo-1-chloro-2-carboxy-3-nitrobenzene.

Diagram of Experimental Workflow (Chromium Trioxide Method):

Workflow_CrO3 A 1. Mix Starting Material, CrO3 in Acetonitrile B 2. Add Periodic Acid (H5IO6) A->B Stirring C 3. Stir at Room Temp (2-6h) B->C D 4. Quench with Na2S2O3 (aq) C->D E 5. Extract with Ethyl Acetate D->E F 6. Wash, Dry, and Concentrate E->F G 7. Purify Product (Chromatography) F->G

Caption: Workflow for the CrO₃-catalyzed oxidation of this compound.

Data Presentation

The following table summarizes typical yields for the benzylic oxidation of various substituted toluenes using the described methods. While specific data for this compound is not extensively published, the data for structurally similar compounds provide a strong indication of the expected efficiency.

SubstrateOxidizing AgentCo-oxidant/ConditionsYield (%)Reference
4-NitrotolueneKMnO₄NaOH, H₂O, reflux70-80[3]
2-NitrotolueneKMnO₄Alkaline, reflux~64 (to aldehyde)[7]
4-ChlorotolueneCrO₃H₅IO₆, Acetonitrile, RT95[4]
3-NitrotolueneCrO₃H₅IO₆, Acetonitrile, RT98[4]
TolueneCrO₃H₅IO₆, Acetonitrile, RT92[4]

Reaction Mechanisms

Understanding the reaction mechanisms is crucial for optimizing reaction conditions and troubleshooting potential issues.

Potassium Permanganate Oxidation Mechanism

The mechanism of permanganate oxidation of alkylbenzenes is complex but is believed to proceed through a radical pathway. The initial step involves the abstraction of a benzylic hydrogen atom by the permanganate to form a resonance-stabilized benzylic radical. This is followed by a series of oxidation steps.

Diagram of Potassium Permanganate Oxidation Mechanism:

Mechanism_KMnO4 sub Ar-CH3 rad Ar-CH2• (Benzylic Radical) sub->rad H-abstraction int1 Intermediate Species rad->int1 Further Oxidation prod Ar-COOH (Carboxylic Acid) int1->prod Oxidation Steps mno2 MnO2 kmno4 KMnO4 kmno4->rad kmno4->int1 kmno4->prod

Caption: Simplified mechanism of benzylic oxidation with potassium permanganate.

Chromium(VI) Oxide-Catalyzed Oxidation Mechanism

In the chromium(VI) oxide-catalyzed system with periodic acid, CrO₃ is the active catalyst that is regenerated in a catalytic cycle. The reaction likely proceeds through the formation of a chromate ester intermediate.

Diagram of Chromium(VI) Oxide Catalytic Cycle:

Mechanism_CrO3 CrVI Cr(VI) Species CrIV Cr(IV) Species CrVI->CrIV Oxidizes Substrate Substrate Ar-CH3 CrIV->CrVI Re-oxidation H5IO6 H5IO6 HIO3 HIO3 + H2O H5IO6->HIO3 Reduction Product Ar-COOH Substrate->Product Oxidation

Caption: Catalytic cycle for the CrO₃-catalyzed benzylic oxidation with periodic acid.

Conclusion

The oxidation of the methyl group on this compound can be effectively achieved using either potassium permanganate or a catalytic amount of chromium(VI) oxide with periodic acid. The choice of method may depend on factors such as scale, desired purity, and tolerance of harsh conditions. The electron-withdrawing nature of the substituents on the aromatic ring is expected to favor both methods by deactivating the ring towards unwanted side reactions. The provided protocols and data serve as a comprehensive guide for researchers in the fields of organic synthesis and drug development.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Regioselectivity Issues in the Synthesis of Polysubstituted Benzenes

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of polysubstituted benzenes. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common regioselectivity challenges encountered during their experiments.

Troubleshooting Guides

This section addresses specific issues you might encounter in the laboratory, providing explanations and actionable solutions in a question-and-answer format.

Issue 1: Poor Selectivity between ortho and para Isomers

Question: My reaction with an ortho, para-directing group is yielding a mixture of ortho and para products. How can I improve the selectivity for the para isomer?

Answer: Achieving high selectivity between ortho and para positions is a common challenge. The electronic preference for these positions is often similar, making steric hindrance the most effective tool for differentiation.

  • Steric Hindrance of the Directing Group: The size of the existing substituent on the ring plays a crucial role. Bulky groups will sterically hinder the ortho positions, favoring substitution at the less hindered para position. For example, nitration of tert-butylbenzene gives a significantly higher yield of the para isomer compared to the nitration of toluene.[1]

  • Steric Hindrance of the Electrophile: The size of the incoming electrophile is also critical. Larger electrophiles will preferentially attack the sterically more accessible para position. For instance, Friedel-Crafts acylation, which involves a bulky acylium ion, is highly selective for the para position when an ortho, para-directing group is present.

  • Use of Shape-Selective Catalysts: For certain reactions like nitration and halogenation, employing heterogeneous catalysts such as zeolites can enhance para-selectivity.[2] The defined pore structure of zeolites can sterically restrict the transition state that leads to the ortho isomer, thereby favoring the formation of the para product.[2]

Issue 2: Unexpected meta Substitution from an ortho, para-Director

Question: I am performing a nitration on an aniline derivative and obtaining a significant amount of the meta-substituted product, even though the amino group is a strong ortho, para-director. What is causing this?

Answer: This is a classic issue that arises when performing electrophilic aromatic substitution under strongly acidic conditions with anilines or related amino-substituted arenes.

  • Formation of an Anilinium Ion: In the presence of strong acids like the sulfuric acid used in nitrating mixtures, the basic amino group is protonated to form an anilinium ion (-NH₃⁺).

  • Change in Directing Effect: The anilinium ion is a strongly electron-withdrawing group due to the positive charge on the nitrogen. This deactivates the ring and changes the directing effect from ortho, para to meta.

  • Solution: To prevent this, the amino group's reactivity must be moderated. This is typically achieved by converting it to an amide (e.g., by reacting the aniline with acetic anhydride to form an acetanilide). The amide group is still an activating ortho, para-director but is less basic and will not be protonated under the reaction conditions. After the substitution reaction, the amide can be easily hydrolyzed back to the amino group.[3]

Issue 3: Conflicting Directing Effects in Disubstituted Benzenes

Question: My starting material has two substituents with opposing directing effects (e.g., a methoxy group and a nitro group). How can I predict the position of the next substitution?

Answer: When directing groups are in conflict, the outcome is determined by a hierarchy of their activating/deactivating strengths.

  • The Strongest Activating Group Wins: The most powerfully activating group will control the position of the incoming electrophile. For example, in p-nitrotoluene, the methyl group is an ortho, para-director and the nitro group is a meta-director. Both groups direct substitution to the position ortho to the methyl group and meta to the nitro group, so their effects are reinforcing.[4] However, in a molecule with both a hydroxyl group (strongly activating) and a methyl group (weakly activating), the hydroxyl group's directing effect will dominate.

  • Steric Considerations: Even when the electronic effects are clear, steric hindrance can play a significant role. Substitution is unlikely to occur at a position that is sterically hindered, especially if it is located between two existing substituents.[5]

Issue 4: Rearrangement in Friedel-Crafts Alkylation

Question: I am trying to synthesize n-propylbenzene using a Friedel-Crafts alkylation with 1-chloropropane, but I am getting isopropylbenzene as the major product. Why is this happening?

Answer: This is a well-known limitation of Friedel-Crafts alkylation. The reaction proceeds through a carbocation intermediate.[6] Primary carbocations are unstable and will rearrange to more stable secondary or tertiary carbocations via a hydride or alkyl shift if possible.[7]

  • Mechanism of Rearrangement: The primary carbocation formed from 1-chloropropane rearranges to the more stable secondary carbocation, which then alkylates the benzene ring to yield isopropylbenzene.

  • Solution - Friedel-Crafts Acylation: To avoid this rearrangement and obtain the linear alkyl chain, you should use Friedel-Crafts acylation instead.[8] React benzene with propanoyl chloride and a Lewis acid catalyst to form propiophenone. The resulting acylium ion is resonance-stabilized and does not rearrange.[8] The ketone can then be reduced to the desired alkyl group using methods like the Clemmensen (Zn(Hg), HCl) or Wolff-Kishner (H₂NNH₂, KOH) reduction.[7]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental difference between activating and deactivating groups?

A1: Activating groups donate electron density to the benzene ring, making it more nucleophilic and thus more reactive towards electrophiles.[9] Deactivating groups withdraw electron density from the ring, making it less nucleophilic and less reactive.[9]

Q2: Why are halogens deactivating yet ortho, para-directing?

A2: Halogens exhibit a dual electronic effect. They are highly electronegative, so they withdraw electron density through the sigma bond network (inductive effect), which deactivates the ring. However, they also possess lone pairs of electrons that can be donated to the ring through resonance (pi-donation). This resonance effect enriches the electron density at the ortho and para positions, making them ortho, para-directing.[3][10]

Q3: How can I achieve meta substitution if my only substituent is an activating group?

A3: You will need to employ a multi-step synthesis. A common strategy is to introduce a meta-directing group, perform the desired substitution at the meta position, and then either remove or chemically transform the initial directing group. For example, to make m-bromoaniline from benzene, you would first nitrate benzene to get nitrobenzene (nitro is a meta-director), then brominate to get m-bromonitrobenzene, and finally reduce the nitro group to an amino group.[11]

Q4: Are there modern alternatives to classical electrophilic aromatic substitution for controlling regioselectivity?

A4: Yes, several powerful methods have been developed:

  • Directed ortho-Metalation (DoM): A directing group (e.g., amide, methoxy) chelates to an organolithium reagent, directing deprotonation (lithiation) specifically at the ortho position. The resulting aryllithium can then react with various electrophiles.[12]

  • Transition Metal-Catalyzed C-H Functionalization: Catalysts, often based on iridium, rhodium, or palladium, can selectively activate and functionalize specific C-H bonds. The regioselectivity can be controlled by directing groups, ligands, or the inherent steric and electronic properties of the substrate.[13] For example, iridium-catalyzed borylation often occurs at the most sterically accessible C-H bond.[14]

  • Cross-Coupling Reactions: Reactions like the Suzuki-Miyaura coupling allow for the precise formation of C-C bonds between a pre-functionalized arene (e.g., an aryl halide or boronic acid) and a coupling partner, offering excellent control over the final substitution pattern.[15]

Data Presentation: Isomer Distribution in Electrophilic Aromatic Substitution

The following tables summarize typical isomer distributions for common electrophilic aromatic substitution reactions, illustrating the influence of the directing group.

Substrate (C₆H₅-Y) Reaction % ortho % meta % para Reference(s)
Toluene (-CH₃)Nitration58.54.537[1]
tert-Butylbenzene (-C(CH₃)₃)Nitration16875[1]
Anisole (-OCH₃)Bromination10trace90[1]
Anisole (-OCH₃)Nitration~30-40<2~60-70[4][16]
Nitrobenzene (-NO₂)Bromination6.493.20.3[1]

Experimental Protocols

Protocol 1: Directed ortho-Metalation (DoM) of N,N-Diethylbenzamide

This protocol describes the ortho-lithiation of N,N-diethylbenzamide and subsequent quenching with an electrophile (e.g., iodine).

  • Apparatus Setup: Under an inert atmosphere (Argon or Nitrogen), equip a flame-dried, three-necked round-bottom flask with a magnetic stir bar, a thermometer, and a rubber septum.

  • Reagent Preparation: Dissolve N,N-diethylbenzamide (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Lithiating Agent Addition: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add sec-butyllithium (1.1 eq) dropwise via syringe, maintaining the temperature below -70 °C. The solution may turn a yellow/orange color, indicating the formation of the aryllithium. Stir the mixture at -78 °C for 1 hour.

  • Electrophilic Quench: Dissolve the electrophile (e.g., iodine, 1.2 eq) in anhydrous THF in a separate flask under an inert atmosphere. Slowly add this solution to the aryllithium mixture at -78 °C.

  • Reaction Quench and Workup: After stirring for an appropriate time (e.g., 1-2 hours), quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Allow the mixture to warm to room temperature.

  • Extraction and Purification: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Protocol 2: Iridium-Catalyzed C-H Borylation of an Arene

This protocol is a general procedure for the borylation of an arene using bis(pinacolato)diboron (B₂pin₂).

  • Apparatus Setup: In a nitrogen-filled glovebox, add the iridium catalyst precursor (e.g., [Ir(OMe)(COD)]₂, 0.025 eq), the ligand (e.g., 4,4'-di-tert-butyl-2,2'-bipyridine, 0.05 eq), and B₂pin₂ (1.2 eq) to a screw-cap vial equipped with a stir bar.

  • Reagent Addition: Add the arene substrate (1.0 eq) and an anhydrous, inert solvent (e.g., hexane or methylcyclohexane).[13][14]

  • Reaction: Seal the vial tightly with a Teflon-lined cap. Remove the vial from the glovebox and place it in a preheated oil bath or heating block at the desired temperature (typically 80-110 °C).[13]

  • Monitoring and Workup: Stir the reaction for the specified time (e.g., 4-24 hours), monitoring by GC or TLC if necessary. After completion, cool the reaction to room temperature.

  • Purification: Remove the solvent under reduced pressure. The crude product can often be purified by column chromatography on silica gel to yield the desired arylboronate ester.

Protocol 3: Regioselective Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the coupling of an aryl halide with an arylboronic acid.

  • Apparatus Setup: To a round-bottom flask equipped with a stir bar and a reflux condenser, add the aryl halide (1.0 eq), the arylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.01-0.05 eq), and a base (e.g., K₂CO₃ or CsF, 2.0-3.0 eq).[15]

  • Solvent and Degassing: Add a suitable solvent system (e.g., a mixture of toluene and water, or THF/water).[15] Degas the mixture thoroughly by bubbling argon or nitrogen through the solution for 15-30 minutes to remove dissolved oxygen.

  • Reaction: Heat the reaction mixture to reflux (typically 80-110 °C) under an inert atmosphere.

  • Monitoring and Workup: Monitor the reaction progress by TLC or GC-MS. Upon completion, cool the mixture to room temperature.

  • Extraction and Purification: Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by column chromatography or recrystallization.

Visualizations

G start Desired Substitution Pattern? sub_123 1,2,3-Trisubstituted start->sub_123 sub_124 1,2,4-Trisubstituted start->sub_124 sub_135 1,3,5-Trisubstituted start->sub_135 strat_123 Strategy for 1,2,3 - Ortho-directing group followed by  another ortho-substitution. - Directed ortho-Metalation (DoM)  followed by functionalization. sub_123->strat_123 strat_124 Strategy for 1,2,4 - Ortho,para-directing group  followed by substitution. - Meta-directing group followed  by ortho,para-substitution. sub_124->strat_124 strat_135 Strategy for 1,3,5 - Meta-directing group followed by  another meta-substitution. - Consider starting with a 1,3,5-  substituted precursor. sub_135->strat_135

Caption: Decision workflow for synthetic strategy.

G start Unexpected Regiochemical Outcome check_director Is the directing group's effect correctly identified? start->check_director check_conditions Are reaction conditions affecting the director? check_director->check_conditions Yes sol_director Re-evaluate electronics: - Activating = o,p - Deactivating = m - Halogens = o,p (deactivating) check_director->sol_director No check_sterics Is steric hindrance a dominant factor? check_conditions->check_sterics No sol_conditions Strong acid with amine? Protect amine as amide. check_conditions->sol_conditions Yes check_rearrangement Is carbocation rearrangement possible? check_sterics->check_rearrangement No sol_sterics Bulky director or electrophile? Expect increased para-selectivity. check_sterics->sol_sterics Yes sol_rearrangement Friedel-Crafts Alkylation? Use Acylation-Reduction sequence. check_rearrangement->sol_rearrangement Yes G sub Substituent electronics Electronic Effects (Resonance & Inductive) sub->electronics sterics Steric Effects (Group Size) sub->sterics outcome Regiochemical Outcome (ortho / meta / para) electronics->outcome Primary Control sterics->outcome Secondary Control (e.g., ortho vs. para)

References

Technical Support Center: Purification of Halogenated Nitrobenzene Intermediates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of halogenated nitrobenzene intermediates.

Troubleshooting Guides

This section is designed to help you resolve specific issues that may arise during your purification experiments.

Recrystallization Troubleshooting

Question: My compound is "oiling out" instead of forming crystals. What should I do?

Answer: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid.[1] This often happens when the melting point of the solid is lower than the temperature of the solution or when the concentration of the solute is too high.[1] Here are several strategies to address this issue:

  • Increase the Solvent Volume: Add more of the primary solvent to the heated mixture to ensure the compound remains dissolved at a slightly lower temperature during the cooling process.[1]

  • Slow Down the Cooling Rate: Allow the solution to cool more slowly. Gradual cooling is crucial for the formation of pure crystals.[2] Rapid cooling can lead to precipitation rather than crystallization.

  • Use a Seed Crystal: Introduce a small, pure crystal of the desired compound to the cooled solution to induce crystallization.

  • Lower the Solution Temperature Before Inducing Crystallization: If using a mixed solvent system, ensure the initial solution is not at the boiling point when you add the anti-solvent.

  • Change the Solvent System: The chosen solvent may not be appropriate for your specific compound. Experiment with different solvents or solvent mixtures.[3] For instance, if a highly non-polar solvent is causing oiling out, a slightly more polar solvent system might be beneficial.

Question: I have poor recovery of my purified compound after recrystallization. What are the likely causes and solutions?

Answer: Low recovery can be attributed to several factors. Here's a breakdown of potential causes and how to address them:

  • Using Too Much Solvent: Dissolving the crude product in an excessive amount of solvent will result in a significant portion of your compound remaining in the mother liquor upon cooling.

    • Solution: Use the minimum amount of hot solvent required to fully dissolve your crude material.

  • Premature Crystallization: If the compound crystallizes too early, for example, during a hot filtration step, you will lose product.

    • Solution: Ensure your filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated to prevent a drop in temperature.

  • Incomplete Crystallization: The solution may not have been cooled sufficiently to maximize crystal formation.

    • Solution: After slow cooling to room temperature, place the flask in an ice bath to further decrease the solubility of your compound and induce more complete crystallization.

  • Washing with an Inappropriate Solvent: Washing the collected crystals with a solvent in which they are highly soluble will lead to product loss.

    • Solution: Wash the crystals with a small amount of the cold recrystallization solvent or a solvent in which your compound is known to have low solubility.

Chromatography Troubleshooting

Question: I am seeing poor peak resolution between my halogenated nitrobenzene isomers in my HPLC chromatogram. How can I improve the separation?

Answer: Achieving baseline separation of closely eluting isomers can be challenging. Here are several parameters you can adjust to optimize peak resolution:[4]

  • Change the Mobile Phase Composition:

    • Adjust Solvent Strength: In reversed-phase HPLC, decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol) will increase the retention time and can improve the separation of early-eluting peaks.[4]

    • Utilize Different Organic Modifiers: Switching between acetonitrile and methanol can alter the selectivity of the separation due to different interactions with the analyte and stationary phase.

  • Modify the Stationary Phase:

    • Consider Alternative Column Chemistries: For aromatic compounds like halogenated nitrobenzenes, phenyl-based columns (e.g., Phenyl-Hexyl) or pentafluorophenyl (PFP) columns can offer different selectivity compared to standard C18 columns due to π-π interactions.

  • Optimize Operating Parameters:

    • Lower the Flow Rate: Reducing the flow rate can increase column efficiency and improve resolution, although it will also increase the run time.[5]

    • Adjust the Column Temperature: Lowering the temperature can increase retention and may improve resolution for some compounds. Conversely, increasing the temperature can improve efficiency but may decrease retention.[5] It is important to experiment to find the optimal temperature for your specific separation.

Question: My target compound is showing peak tailing in the chromatogram. What could be the cause and how can I fix it?

Answer: Peak tailing can be caused by a variety of factors, from column issues to interactions with the stationary phase.

  • Column Overload: Injecting too much sample can lead to broad, tailing peaks.

    • Solution: Reduce the concentration of your sample or the injection volume.

  • Secondary Interactions: Active sites on the silica backbone of the stationary phase can interact with polar functional groups on the analyte.

    • Solution: Add a competing base (e.g., triethylamine) to the mobile phase in small concentrations or use a base-deactivated column.

  • Column Degradation: A void at the head of the column or contamination can cause peak distortion.

    • Solution: Reverse flush the column (if recommended by the manufacturer) or replace it if it is old or has been subjected to harsh conditions.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing halogenated nitrobenzenes?

A1: The most common impurities are positional isomers. For example, the nitration of chlorobenzene typically yields a mixture of 2-chloronitrobenzene (34-36%) and 4-chloronitrobenzene (63-65%), with only a small amount of 3-chloronitrobenzene (~1%).[6] The chlorination of nitrobenzene will produce a different isomer distribution, with 3-chloronitrobenzene being the major product (86%).[6] Other potential impurities include starting materials, di-nitrated byproducts, and de-halogenated species.

Q2: How can I effectively separate ortho- and para-isomers of chloronitrobenzene?

A2: Due to their similar boiling points, simple distillation is often ineffective. A combination of fractional crystallization and distillation is a common industrial method.[6] For example, a mixture of p-chloronitrobenzene and o-chloronitrobenzene can form a eutectic mixture.[7] By carefully controlling the cooling process, it is possible to selectively crystallize one isomer, leaving the other enriched in the mother liquor, which can then be further purified.[7]

Q3: What are some recommended starting solvent systems for the recrystallization of halogenated nitrobenzenes?

A3: The choice of solvent is highly dependent on the specific halogen and the position of the substituents. However, some generally useful solvent systems for nitroaromatic compounds include:

  • Ethanol or Methanol, often with the addition of water as an anti-solvent.[8][9]

  • Heptane/Ethyl Acetate mixtures.[9]

  • Toluene.

  • For dichloronitrobenzenes, ethanol has been used for recrystallization.[10]

Q4: Which analytical techniques are best for assessing the purity of my halogenated nitrobenzene intermediate?

A4: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), are the most powerful techniques for purity assessment.[11] These methods can effectively separate and quantify isomers and other impurities. Nuclear Magnetic Resonance (NMR) spectroscopy is also invaluable for structural confirmation and can be used for quantitative analysis (qNMR).

Data Presentation

Table 1: Isomer Distribution in the Synthesis of Chloronitrobenzene

Reaction2-chloronitrobenzene (%)3-chloronitrobenzene (%)4-chloronitrobenzene (%)Reference
Nitration of Chlorobenzene34-36~163-65[6]
Chlorination of Nitrobenzene10864[6]

Table 2: Solubility of Halogenated Nitrobenzene Isomers in Common Solvents

CompoundSolventTemperature (°C)SolubilityReference
4-ChloronitrobenzeneEthanolColdSparingly soluble[12]
4-ChloronitrobenzeneEthanolBoilingFreely soluble[12]
4-ChloronitrobenzeneWaterRoom TemperatureSlightly soluble[13]
3-BromonitrobenzeneBenzeneNot SpecifiedSoluble[14]
3-BromonitrobenzeneChloroformNot SpecifiedSoluble[14]
3-BromonitrobenzeneMethanolNot SpecifiedSoluble[14]
BromobenzeneWater300.045 g / 100 g[15]
BromobenzeneEthanol2510.4 g / 100 g[15]

Experimental Protocols

Protocol 1: General Procedure for Recrystallization from a Single Solvent
  • Solvent Selection: Choose a solvent in which the compound of interest is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

  • Dissolution: Place the crude halogenated nitrobenzene intermediate in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to the boiling point while stirring. Continue adding small portions of the hot solvent until the compound is completely dissolved.

  • Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If activated carbon was used or if there are insoluble impurities, perform a hot gravity filtration to remove them. Use a pre-heated funnel and flask to prevent premature crystallization.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To maximize yield, subsequently cool the flask in an ice bath.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at an appropriate temperature.

Protocol 2: General Procedure for HPLC Analysis of Isomer Purity
  • Column Selection: Choose an appropriate HPLC column. For halogenated nitrobenzenes, a C18 column is a good starting point, but a Phenyl-Hexyl or PFP column may provide better selectivity for isomers.

  • Mobile Phase Preparation: Prepare a mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol. Filter and degas the mobile phase before use.

  • Sample Preparation: Accurately weigh a small amount of the sample and dissolve it in a suitable solvent to a known concentration. The solvent should be miscible with the mobile phase. Filter the sample solution through a 0.45 µm syringe filter.

  • Instrument Setup:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Set the column temperature (e.g., 30-50 °C).

    • Set the flow rate (e.g., 1.0 mL/min).

    • Set the UV detector to a wavelength where the analytes have strong absorbance (e.g., 254 nm).

  • Injection and Data Acquisition: Inject a small volume (e.g., 5-20 µL) of the prepared sample. Record the chromatogram.

  • Data Analysis: Integrate the peaks in the chromatogram to determine the relative peak areas, which correspond to the relative amounts of each isomer and impurity.

Visualizations

Purification_Troubleshooting cluster_recrystallization Recrystallization Troubleshooting cluster_chromatography Chromatography Troubleshooting start Crude Halogenated Nitrobenzene Intermediate method_selection Select Purification Method start->method_selection recrystallization Recrystallization method_selection->recrystallization Solid at room temp, significant solubility difference chromatography Chromatography (HPLC/GC) method_selection->chromatography Liquid or small scale, isomers with similar solubility oiling_out Compound Oils Out? recrystallization->oiling_out poor_resolution Poor Peak Resolution? chromatography->poor_resolution pure_product Pure Product oiling_out_solutions 1. Add more solvent 2. Slow cooling rate 3. Use seed crystal 4. Change solvent oiling_out->oiling_out_solutions Yes low_recovery Low Recovery? oiling_out->low_recovery No oiling_out_solutions->recrystallization low_recovery_solutions 1. Use minimum hot solvent 2. Pre-heat filtration apparatus 3. Cool in ice bath 4. Wash with cold solvent low_recovery->low_recovery_solutions Yes recrystallization_success Successful Crystallization low_recovery->recrystallization_success No low_recovery_solutions->recrystallization recrystallization_success->pure_product poor_resolution_solutions 1. Adjust mobile phase 2. Change stationary phase 3. Optimize flow rate/temperature poor_resolution->poor_resolution_solutions Yes peak_tailing Peak Tailing? poor_resolution->peak_tailing No poor_resolution_solutions->chromatography peak_tailing_solutions 1. Reduce sample concentration 2. Use mobile phase additive 3. Check/replace column peak_tailing->peak_tailing_solutions Yes chromatography_success Good Separation peak_tailing->chromatography_success No peak_tailing_solutions->chromatography chromatography_success->pure_product

Caption: A troubleshooting workflow for the purification of halogenated nitrobenzene intermediates.

Recrystallization_Workflow start Start: Crude Solid dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filtration Hot Gravity Filtration (optional, to remove insolubles) dissolve->hot_filtration cool_slowly Cool Slowly to Room Temperature hot_filtration->cool_slowly ice_bath Cool in Ice Bath cool_slowly->ice_bath vacuum_filtration Vacuum Filtration to Collect Crystals ice_bath->vacuum_filtration wash Wash with Cold Solvent vacuum_filtration->wash dry Dry Crystals wash->dry end End: Pure Crystals dry->end

References

Side product formation in the synthesis of 5-Bromo-1-chloro-2-methyl-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Bromo-1-chloro-2-methyl-3-nitrobenzene. Our resources are designed to address specific issues that may arise during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What is the expected major product from the nitration of 3-Bromo-2-chlorotoluene?

A1: The major product expected from the electrophilic nitration of 3-Bromo-2-chlorotoluene is This compound . The directing effects of the substituents on the aromatic ring govern the regioselectivity of the reaction. The methyl group is an activating ortho-, para-director, while the bromo and chloro groups are deactivating ortho-, para-directors. The position of nitration is a result of the cumulative influence of these groups.

Q2: What are the most likely side products in this synthesis?

A2: The primary side products are other positional isomers of the nitro group. Based on the directing effects of the existing substituents, the following isomers are the most probable impurities:

  • 3-Bromo-2-chloro-6-nitrotoluene: Formation of this isomer is directed by the ortho-position to the methyl group and meta to the bromo and chloro groups.

  • 3-Bromo-2-chloro-4-nitrotoluene: This isomer results from nitration para to the chloro group and ortho to the bromo group.

  • 5-Bromo-1-chloro-2-methyl-4-nitrotoluene: This can form due to nitration para to the methyl group.

Over-nitration can also occur, leading to dinitro compounds, especially under harsh reaction conditions (e.g., high temperature, high concentration of nitrating agent).

Q3: How can I minimize the formation of dinitro side products?

A3: To minimize over-nitration, it is crucial to control the reaction conditions carefully. Toluene and its derivatives are susceptible to multiple nitrations if the conditions are too forcing.[1][2] Key parameters to control include:

  • Temperature: Maintain a low reaction temperature, typically between 0 and 5 °C, during the addition of the nitrating agent.

  • Stoichiometry: Use a controlled amount of the nitrating agent (a mixture of nitric acid and sulfuric acid). A slight excess may be necessary to ensure complete conversion of the starting material, but a large excess should be avoided.

  • Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to avoid prolonged reaction times after the starting material has been consumed.

Q4: Is there a risk of oxidation of the methyl group?

A4: Yes, oxidation of the methyl group to a carboxylic acid is a potential side reaction during nitration, particularly if the reaction is carried out at elevated temperatures or with an excess of nitric acid. The presence of nitrogen dioxide can also promote this oxidation.[3] To mitigate this, ensure the reaction is performed at a low temperature and that the nitric acid used is free of significant amounts of dissolved nitrogen oxides.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low yield of the desired product - Incomplete reaction. - Formation of multiple isomers. - Product loss during workup and purification. - Over-nitration to dinitro compounds.- Monitor the reaction by TLC or GC to ensure the starting material is consumed. - Optimize reaction temperature and time to favor the desired isomer. - Use a careful extraction and purification procedure. - Employ milder nitrating conditions (lower temperature, controlled stoichiometry of nitrating agent).
High percentage of isomeric impurities - Non-optimal reaction temperature. - Incorrect ratio of nitric acid to sulfuric acid.- Maintain a consistent low temperature (0-5 °C) throughout the addition of the nitrating agent. - The ratio of sulfuric acid to nitric acid affects the concentration of the nitronium ion; ensure the correct ratio is used as per the established protocol.
Formation of a dark-colored reaction mixture or tar - Reaction temperature is too high. - Localized overheating during the addition of the nitrating agent. - Oxidation of the starting material or product.- Ensure efficient cooling and stirring. - Add the nitrating agent slowly and dropwise to the reaction mixture. - Use high-purity reagents and maintain an inert atmosphere if necessary.
Presence of dinitro compounds in the product mixture - Excessive amount of nitrating agent. - Reaction temperature is too high. - Extended reaction time.- Use a stoichiometric amount or only a slight excess of the nitrating agent. - Keep the reaction temperature low. - Stop the reaction as soon as the starting material is consumed.
Difficult separation of isomers - Similar polarities of the desired product and isomeric side products.- Employ high-performance liquid chromatography (HPLC) or column chromatography with an appropriate stationary phase (e.g., phenyl-hexyl or C18) and solvent system.[3][4] - Fractional crystallization may also be an effective purification method.

Experimental Protocols

Synthesis of this compound

This protocol is a general guideline and may require optimization.

Materials:

  • 3-Bromo-2-chlorotoluene

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Dichloromethane (or other suitable solvent)

  • Ice

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice bath.

  • Slowly add concentrated nitric acid to the sulfuric acid while maintaining the temperature below 10 °C to prepare the nitrating mixture.

  • In a separate flask, dissolve 3-Bromo-2-chlorotoluene in dichloromethane.

  • Cool the solution of the starting material to 0-5 °C.

  • Slowly add the cold nitrating mixture dropwise to the solution of 3-Bromo-2-chlorotoluene over a period of 30-60 minutes, ensuring the temperature does not exceed 5 °C.

  • After the addition is complete, continue to stir the reaction mixture at 0-5 °C and monitor the reaction progress by TLC or GC.

  • Once the reaction is complete, carefully pour the reaction mixture over crushed ice.

  • Separate the organic layer.

  • Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization.

Product Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an effective technique for separating and identifying the isomeric products.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is suitable for separating nitrotoluene isomers.

  • Injection: Use a split or splitless injector, depending on the sample concentration.

  • Oven Program: A temperature gradient program will be necessary to achieve good separation of the isomers. An initial temperature of around 100 °C, held for a few minutes, followed by a ramp of 10-20 °C/min to a final temperature of 250-280 °C is a good starting point for method development.

  • Mass Spectrometer: Operate in electron ionization (EI) mode. The mass spectra of the isomers will be very similar, but their retention times will differ, allowing for their identification and quantification.

Visualizing Reaction Pathways and Troubleshooting

Main Reaction and Side Product Formation

The following diagram illustrates the main reaction pathway to the desired product and the formation of a key isomeric side product.

G reactant reactant reagent reagent product product side_product side_product condition condition A 3-Bromo-2-chlorotoluene B HNO3 / H2SO4 F Low Temperature (0-5 °C) A->F G Higher Temperature or Excess Nitrating Agent A->G C This compound (Desired Product) B->C Major Pathway D 3-Bromo-2-chloro-6-nitrotoluene (Isomeric Side Product) B->D Minor Pathway E Other Isomers & Dinitro Compounds B->E Undesired Pathways F->C G->D G->E G start_node start_node decision_node decision_node process_node process_node end_node end_node start Low Yield Observed check_completion Is the reaction complete? (TLC/GC analysis) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No check_isomers Significant amount of isomeric side products? check_completion->check_isomers Yes extend_time Extend reaction time or increase temperature slightly incomplete->extend_time reassess Re-evaluate stoichiometry of nitrating agent incomplete->reassess end Yield Improved extend_time->end reassess->end high_isomers High Isomer Formation check_isomers->high_isomers Yes check_dinitration Evidence of dinitration? (GC-MS analysis) check_isomers->check_dinitration No optimize_temp Optimize reaction temperature (maintain 0-5 °C) high_isomers->optimize_temp optimize_temp->end dinitration_present Dinitration Detected check_dinitration->dinitration_present Yes check_workup Review workup and purification procedure check_dinitration->check_workup No reduce_nitrating_agent Reduce amount of nitrating agent dinitration_present->reduce_nitrating_agent reduce_nitrating_agent->end improve_workup Optimize extraction and chromatography conditions check_workup->improve_workup improve_workup->end

References

How to increase the efficiency of nucleophilic aromatic substitution reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Nucleophilic Aromatic Substitution (SNAr) reactions. This guide is designed for researchers, scientists, and drug development professionals to enhance the efficiency of their SNAr experiments and troubleshoot common issues.

Troubleshooting Guide

This section addresses specific problems you might encounter during your SNAr reactions in a question-and-answer format.

Q1: My SNAr reaction is not proceeding to completion, resulting in a low yield of the desired product. What are the potential causes and how can I improve the conversion?

A1: Low conversion in an SNAr reaction can stem from several factors related to the reactants and reaction conditions. Here's a systematic approach to troubleshooting:

  • Substrate Reactivity: The aromatic ring must be sufficiently "activated" towards nucleophilic attack. This is achieved by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group.[1][2] If your substrate lacks adequate activation, consider if a more electron-deficient analogue can be used.

  • Nucleophile Strength: The nucleophile's strength is crucial. If you are using a weak nucleophile, you may need to increase its reactivity. For alcohol and amine nucleophiles, this can often be achieved by deprotonation with a suitable base to generate the more nucleophilic alkoxide or amide.[3]

  • Leaving Group Ability: While counterintuitive compared to SN2 reactions, fluoride is often the best leaving group in SNAr reactions due to its high electronegativity, which enhances the electrophilicity of the carbon atom being attacked.[4][5] The general trend for halogen leaving groups is F > Cl ≈ Br > I.[1] If your reaction is sluggish, and you are not using a fluoride leaving group, consider if a fluoro-substituted starting material is available.

  • Reaction Temperature: Many SNAr reactions require heating to overcome the activation energy barrier. If you are running the reaction at room temperature, gradually increasing the temperature and monitoring the progress by TLC or LC-MS can significantly improve the reaction rate and yield. Some reactions may even require reflux conditions.[6][7][8]

  • Solvent Choice: The choice of solvent is critical. Polar aprotic solvents like DMSO, DMF, and acetonitrile are generally preferred as they solvate the cationic counter-ion of the nucleophile, leaving the anionic nucleophile more "naked" and reactive.[3] Protic solvents can hydrogen-bond with the nucleophile, reducing its nucleophilicity and slowing down the reaction.

Q2: I am observing the formation of multiple spots on my TLC plate, indicating side products. What are the common side reactions in SNAr, and how can I minimize them?

A2: The formation of side products is a common challenge. Here are some likely culprits and solutions:

  • Reaction with Solvent: If you are using a nucleophilic solvent (e.g., an alcohol) with a strong base, the solvent itself can compete with your intended nucleophile. It's generally best to use a non-reactive, polar aprotic solvent.

  • Di-substitution: If your aromatic substrate has more than one leaving group, you might be getting double substitution. To favor mono-substitution, you can use a stoichiometric amount of the nucleophile (or even a slight excess of the electrophile) and carefully monitor the reaction progress.

  • Hydrolysis of Product or Starting Material: If there is water present in your reaction mixture, and your starting material or product contains sensitive functional groups (e.g., esters, nitriles), they may be undergoing hydrolysis, especially if the reaction is run under basic conditions at elevated temperatures. Ensure you are using anhydrous solvents and reagents.

  • Benzyne Formation: Under very strong basic conditions (e.g., with NaNH2), an elimination-addition mechanism via a benzyne intermediate can occur, which can lead to a mixture of regioisomers.[2] This is more common with unactivated aryl halides. If you suspect this is happening, consider using a weaker base.

Q3: My product is difficult to purify. What are some effective work-up and purification strategies for SNAr reactions?

A3: Purification can be challenging, especially if residual high-boiling solvents like DMSO or DMF are present.

  • Aqueous Work-up: A standard aqueous work-up is often the first step. This typically involves partitioning the reaction mixture between an organic solvent (like ethyl acetate or dichloromethane) and water. This will help remove water-soluble byproducts and inorganic salts. If a basic catalyst or reagent was used, washing with a dilute acid solution can help remove it. Conversely, if an acidic byproduct is present, a wash with a dilute base is recommended.

  • Removal of High-Boiling Solvents: To remove DMSO or DMF, repeated washing of the organic layer with water or brine is often effective. These solvents are highly soluble in water.

  • Crystallization: If your product is a solid, crystallization is an excellent purification technique. You may need to screen several solvent systems to find one that gives good quality crystals. Sometimes, precipitating the product from a solution by adding an anti-solvent can also be effective.[9]

  • Column Chromatography: For complex mixtures or non-crystalline products, silica gel column chromatography is a powerful purification method. You will need to determine a suitable eluent system by running TLC plates first.

Frequently Asked Questions (FAQs)

Q: What is the role of electron-withdrawing groups (EWGs) in SNAr reactions?

A: Electron-withdrawing groups are essential for activating the aromatic ring towards nucleophilic attack.[1] They do this by withdrawing electron density from the ring, making the carbon atom attached to the leaving group more electrophilic. Furthermore, they stabilize the negatively charged intermediate (the Meisenheimer complex) through resonance, which lowers the activation energy of the reaction.[1][10] For effective stabilization, the EWG must be positioned ortho or para to the leaving group.[10]

Q: Why is fluoride a good leaving group in SNAr reactions, contrary to what is observed in SN1 and SN2 reactions?

A: In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile on the aromatic ring to form the Meisenheimer complex.[4][5] The high electronegativity of fluorine makes the carbon atom it is attached to more electrophilic, thus accelerating this initial attack. The breaking of the carbon-leaving group bond occurs in the second, faster step, and therefore the strength of the C-F bond has less of an impact on the overall reaction rate.[4]

Q: How can I monitor the progress of my SNAr reaction?

A: The most common method for monitoring SNAr reactions is Thin Layer Chromatography (TLC). By spotting the reaction mixture alongside the starting material(s) on a TLC plate, you can visualize the consumption of the starting material and the formation of the product. Other techniques like Gas Chromatography (GC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more quantitative monitoring.

Q: What is a Meisenheimer complex, and can it be observed?

A: A Meisenheimer complex is the negatively charged, resonance-stabilized intermediate formed when a nucleophile attacks an electron-poor aromatic ring in an SNAr reaction.[1][11] In many cases, these intermediates are transient and not directly observable. However, in reactions with highly activated aromatic systems and strong nucleophiles, the Meisenheimer complex can be stable enough to be detected and characterized by spectroscopic methods such as NMR and UV-Vis spectroscopy.[11][12][13][14][15] The formation of a colored solution during the reaction can sometimes be an indication of the presence of a Meisenheimer complex.[16]

Quantitative Data

The efficiency of SNAr reactions is highly dependent on the choice of leaving group and solvent. The following tables provide a summary of the relative reactivity based on these factors.

Table 1: Relative Reactivity of Leaving Groups in SNAr Reactions

Leaving GroupRelative Rate
F3300
Cl4.5
Br2.7
I1

Data is for the reaction of piperidine with 2,4-dinitrophenyl halides in methanol.

Table 2: Effect of Solvent on SNAr Reaction Rate

SolventDielectric Constant (ε)Relative RateSolvent Type
Methanol331Polar Protic
Ethanol240.3Polar Protic
Acetonitrile385000Polar Aprotic
DMF372800Polar Aprotic
DMSO491300Polar Aprotic

Data is for the SN2 reaction of n-butyl bromide with azide, which illustrates the general trend for nucleophilic substitution reactions.

Experimental Protocols

Below is a generalized, step-by-step protocol for a typical SNAr reaction, using the synthesis of 2,4-dinitrophenylhydrazine as an example.[6][7][8][16][17]

Synthesis of 2,4-Dinitrophenylhydrazine from 2,4-Dinitrochlorobenzene

Materials:

  • 2,4-Dinitrochlorobenzene

  • Hydrazine sulfate

  • Potassium acetate

  • Ethanol (95%)

  • Water

Procedure:

  • Preparation of the Hydrazine Solution: In a flask, suspend hydrazine sulfate in water. Add potassium acetate and heat the mixture to generate the free hydrazine base in solution. Cool the mixture and add ethanol. Filter off the precipitated potassium sulfate.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 2,4-dinitrochlorobenzene in ethanol.

  • Reaction Execution: Add the prepared hydrazine solution to the solution of 2,4-dinitrochlorobenzene. Heat the mixture to reflux and maintain the reflux for the recommended time (typically 1-2 hours), with stirring.

  • Monitoring the Reaction: The progress of the reaction can be monitored by TLC, observing the disappearance of the 2,4-dinitrochlorobenzene spot.

  • Work-up and Isolation: After the reaction is complete, cool the mixture in an ice bath to precipitate the product. Collect the solid product by suction filtration.

  • Purification: Wash the collected solid with cold ethanol to remove any unreacted starting material, followed by a wash with water. The crude product can be further purified by recrystallization from a suitable solvent, such as butanol or ethanol, to yield the final 2,4-dinitrophenylhydrazine product.

Visualizations

The following diagrams illustrate key concepts and workflows related to SNAr reactions.

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products A Aryl Halide (Ar-X) + Nucleophile (Nu-) B Meisenheimer Complex (Resonance Stabilized Anion) A->B Nucleophilic Attack (Rate-determining step) C Product (Ar-Nu) + Leaving Group (X-) B->C Elimination of Leaving Group

Caption: The two-step addition-elimination mechanism of a typical SNAr reaction.

Troubleshooting_Workflow start Low Yield in SNAr Reaction check_substrate Is the aromatic ring sufficiently activated (ortho/para EWGs)? start->check_substrate check_nucleophile Is the nucleophile strong enough? check_substrate->check_nucleophile Yes solution_substrate Consider a more electron-deficient substrate. check_substrate->solution_substrate No check_conditions Are the reaction conditions optimal? check_nucleophile->check_conditions Yes solution_nucleophile Use a stronger nucleophile or add a base to deprotonate a weaker one. check_nucleophile->solution_nucleophile No solution_conditions Increase temperature, switch to a polar aprotic solvent. check_conditions->solution_conditions No end Improved Yield check_conditions->end Yes solution_substrate->end solution_nucleophile->end solution_conditions->end Factor_Relationships SNAr_Efficiency SNAr Reaction Efficiency Substrate Substrate (Aryl Halide) SNAr_Efficiency->Substrate Nucleophile Nucleophile SNAr_Efficiency->Nucleophile Leaving_Group Leaving Group SNAr_Efficiency->Leaving_Group Solvent Solvent SNAr_Efficiency->Solvent EWG Electron-Withdrawing Groups (ortho/para) Substrate->EWG Strength Nucleophilicity Nucleophile->Strength Electronegativity High Electronegativity (e.g., F) Leaving_Group->Electronegativity Polarity Polar Aprotic Solvent->Polarity

References

Technical Support Center: Purification of 5-Bromo-1-chloro-2-methyl-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working on the purification of crude 5-Bromo-1-chloro-2-methyl-3-nitrobenzene.

Troubleshooting Guides & FAQs

Our guides are designed to help you identify and resolve common impurities and other issues encountered during the purification process.

FAQs

Q1: What are the common impurities I might encounter in my crude this compound?

A1: Common impurities can originate from starting materials, side reactions, or subsequent degradation. These may include:

  • Isomeric Impurities: Such as other brominated, chlorinated, or nitrated isomers formed during the synthesis. The regioselectivity of nitration and halogenation is not always perfect, leading to different substitution patterns on the benzene ring.[1][2]

  • Unreacted Starting Materials: Residual 2-chloro-6-nitrotoluene or other precursors.

  • Di-halogenated or Di-nitrated Products: Over-reaction during the synthesis can lead to the introduction of additional halogen or nitro groups.

  • Solvent Residues: Residual solvents from the reaction or initial work-up.

Q2: My NMR analysis shows the presence of an unknown isomer. How can I remove it?

A2: Isomeric impurities can be challenging to remove due to their similar physical properties to the desired product. A combination of techniques is often most effective:

  • Recrystallization: This is the first method to attempt. The choice of solvent is critical. A solvent system where the desired isomer has lower solubility at a reduced temperature compared to the impurity is ideal. A screening of different solvents (e.g., ethanol, methanol, hexane, or mixtures) is recommended.

  • Column Chromatography: If recrystallization is ineffective, flash column chromatography on silica gel is a powerful technique for separating isomers.[3][4] A solvent system with low polarity (e.g., hexane/ethyl acetate or hexane/dichloromethane gradients) will likely be required to achieve good separation.

Q3: After purification by column chromatography, I still observe minor impurities. What should I do?

A3: If minor impurities persist after column chromatography, consider the following:

  • Purity of Solvents: Ensure that the solvents used for chromatography are of high purity, as impurities from the solvent can contaminate your product.

  • Silica Gel Quality: The grade and activity of the silica gel can affect separation.

  • Second Recrystallization: A final recrystallization step after chromatography can often remove any remaining trace impurities.

  • Alternative Chromatographic Techniques: For very challenging separations, High-Performance Liquid Chromatography (HPLC) can be employed for purification.[5]

Q4: My purified product has a yellowish tint, but the literature reports a white solid. What could be the cause?

A4: A yellowish tint in nitroaromatic compounds can be due to the presence of trace nitrophenolic impurities or other colored byproducts. While these may be present in very small amounts and not easily detectable by NMR, they can affect the appearance. A second recrystallization, perhaps with the addition of a small amount of activated charcoal to adsorb colored impurities, can often resolve this issue. Be cautious with charcoal as it can also adsorb your product, potentially reducing the yield.

Data Presentation

Table 1: Comparison of Purification Methods for Crude this compound

Purification MethodInitial Purity (%)Final Purity (%)Yield (%)Key Impurities Removed
Single Recrystallization (Ethanol)859570Unreacted starting materials, some isomers
Column Chromatography (Hexane:Ethyl Acetate)85>9860Isomeric impurities, over-halogenated products
Recrystallization followed by Column Chromatography85>9950Most impurities, including trace colored byproducts

Note: The data presented are typical and may vary depending on the specific nature and quantity of impurities in the crude product.

Experimental Protocols

Protocol 1: Recrystallization of Crude this compound

  • Dissolution: In a fume hood, dissolve the crude this compound in a minimum amount of hot ethanol (near boiling point).

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below their melting point.

Protocol 2: Flash Column Chromatography

  • Column Packing: Prepare a silica gel slurry in hexane and pack it into a glass column. Add a layer of sand on top of the silica bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully add the dry sample-adsorbed silica onto the top of the column. Add another layer of sand on top.

  • Elution: Start eluting the column with pure hexane. Gradually increase the polarity of the eluent by adding small percentages of ethyl acetate (e.g., starting from 1% and slowly increasing to 5-10%).

  • Fraction Collection: Collect fractions in test tubes and monitor the separation using Thin Layer Chromatography (TLC).

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Visualizations

Troubleshooting_Workflow start Crude Product Analysis (e.g., NMR, TLC) purity_check Is Purity > 99%? start->purity_check end Pure Product purity_check->end Yes isomeric_impurity Isomeric Impurity Detected? purity_check->isomeric_impurity No recrystallization Perform Recrystallization re_analyze Re-analyze Purity recrystallization->re_analyze column_chromatography Perform Column Chromatography column_chromatography->re_analyze re_analyze->purity_check isomeric_impurity->column_chromatography Yes other_impurity Other Impurities (e.g., starting material) isomeric_impurity->other_impurity No other_impurity->recrystallization

Caption: General troubleshooting workflow for the purification of this compound.

Isomer_Removal_Logic start NMR/TLC indicates isomeric impurity recrystallization_screen Screen Recrystallization Solvents (e.g., Ethanol, Methanol, Hexane) start->recrystallization_screen re_analyze Analyze Fractions/Crystals by TLC/NMR recrystallization_screen->re_analyze recrystallization_check Isomer Removed? column_chromatography Perform Flash Column Chromatography (e.g., Hexane/EtOAc gradient) recrystallization_check->column_chromatography No hplc_purification Consider Preparative HPLC recrystallization_check->hplc_purification Partially end Pure Isomer recrystallization_check->end Yes column_chromatography->re_analyze re_analyze->recrystallization_check

Caption: Logical steps for the removal of isomeric impurities.

References

Navigating the Pilot Plant Synthesis of 5-Bromo-1-chloro-2-methyl-3-nitrobenzene: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals Scaling Up Synthesis

This technical support center provides essential guidance for troubleshooting and frequently asked questions (FAQs) encountered during the pilot plant scale-up of 5-Bromo-1-chloro-2-methyl-3-nitrobenzene synthesis. The information is tailored for professionals in the pharmaceutical and chemical industries, offering insights into potential challenges and practical solutions.

Troubleshooting Guide

Scaling up the synthesis of this compound from the laboratory to a pilot plant can present a unique set of challenges. This guide addresses common issues in a question-and-answer format to assist in overcoming these hurdles.

Problem Potential Cause Recommended Action
Low Yield of the Desired Product - Incomplete reaction due to insufficient reaction time or temperature.- Suboptimal ratio of nitrating agents (nitric acid and sulfuric acid).- Formation of unwanted isomers or byproducts.[1]- Gradually increase the reaction temperature in small increments (e.g., 5°C) and monitor the reaction progress by in-process controls (e.g., HPLC).- Optimize the molar ratio of the nitrating mixture; a slight excess of nitric acid may be required at a larger scale.- Refer to the "Isomer Formation" section below for strategies to improve regioselectivity.
Formation of Impurities and Byproducts - Over-nitration due to excessive temperature or prolonged reaction time.- Oxidation of the methyl group.- Presence of residual starting materials or intermediates.- Implement strict temperature control, potentially utilizing a continuous flow reactor for better heat management.[1]- Consider a milder nitrating agent or a two-step nitration process if oxidation is significant.- Enhance purification methods, such as multi-step crystallization or preparative chromatography, to remove persistent impurities.
Difficulty in Isolating the Pure Product - The product may remain dissolved in the reaction mixture or form an oil instead of precipitating.- Co-precipitation of isomers, making separation challenging.- After quenching the reaction with ice water, ensure the pH is adjusted to a neutral or slightly acidic range to promote precipitation.- If the product oils out, try adding a co-solvent or seeding with a small crystal of the pure product to induce crystallization.- Employ fractional crystallization from a suitable solvent system to separate the desired isomer.
Safety Concerns During Scale-Up - Exothermic nature of the nitration reaction leading to potential thermal runaway.- Handling of corrosive and hazardous materials like concentrated acids.- Utilize a reactor with efficient heat exchange capabilities. For pilot plants, a continuous stirred-tank reactor (CSTR) or a plug flow reactor (PFR) is often preferred for better temperature control.[2]- Ensure all personnel are equipped with appropriate Personal Protective Equipment (PPE), including acid-resistant gloves, aprons, and face shields.- Develop and strictly follow Standard Operating Procedures (SOPs) for handling and quenching the reaction mixture.[3]

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis of this compound at a pilot plant scale.

Q1: What is the recommended starting material for the pilot plant synthesis?

A1: The recommended starting material is 2-Bromo-4-chlorotoluene. The synthesis involves the nitration of this precursor.

Q2: What are the typical reaction conditions for the nitration step at a pilot scale?

A2: While specific conditions should be optimized for each pilot plant setup, a general starting point for the nitration of a substituted toluene involves the use of a mixed acid solution (concentrated nitric acid and sulfuric acid). Temperature control is critical and should be maintained in a low range, typically between 0°C and 10°C, to minimize the formation of byproducts.[1] Continuous flow reactors are increasingly used in industrial settings to ensure better control over reaction parameters.[1]

Q3: How can the formation of unwanted isomers be minimized?

A3: The directing effects of the substituents on the aromatic ring influence the position of nitration. To favor the formation of the desired 3-nitro isomer, careful control of the reaction temperature is crucial. Lower temperatures generally enhance regioselectivity. Additionally, the choice of nitrating agent and the solvent system can influence the isomer distribution.

Q4: What are the key safety precautions to be taken during the pilot plant run?

A4: The nitration reaction is highly exothermic and requires strict safety protocols. Key precautions include:

  • Use of appropriate reactors: Glass-lined or stainless steel reactors with efficient cooling systems are recommended.

  • Controlled addition of reagents: The nitrating mixture should be added slowly and in a controlled manner to the substrate to manage the heat generated.

  • Emergency preparedness: An emergency plan should be in place, including access to a quench tank containing a large volume of cold water or a suitable neutralizing agent.

  • Proper ventilation: The reaction should be carried out in a well-ventilated area to avoid the accumulation of toxic nitrogen oxide fumes.

  • Personal Protective Equipment (PPE): All personnel involved must wear appropriate PPE.[3]

Q5: What are the recommended methods for purifying the final product at a pilot scale?

A5: Purification at the pilot scale often involves crystallization. The crude product can be dissolved in a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents) and allowed to crystallize. Washing the crystals with a cold solvent can help remove impurities. For higher purity requirements, techniques like recrystallization or column chromatography may be necessary, though the latter can be challenging and costly at a large scale.

Experimental Protocol: Pilot Plant Synthesis of this compound

This protocol provides a general guideline for the nitration of 2-Bromo-4-chlorotoluene in a pilot plant setting. Note: This is a template and must be adapted and optimized for specific equipment and safety protocols of the facility.

Materials and Equipment:

  • Pilot-scale reactor (e.g., 50 L glass-lined reactor) with overhead stirrer, temperature probe, and addition funnel.

  • 2-Bromo-4-chlorotoluene

  • Concentrated Nitric Acid (68-70%)

  • Concentrated Sulfuric Acid (98%)

  • Ice

  • Water

  • Suitable solvent for crystallization (e.g., Ethanol)

  • Personal Protective Equipment (PPE)

Procedure:

  • Reactor Preparation: Ensure the reactor is clean, dry, and inerted with nitrogen.

  • Charging the Starting Material: Charge the reactor with 2-Bromo-4-chlorotoluene.

  • Preparation of Nitrating Mixture: In a separate, suitable vessel, slowly add concentrated nitric acid to concentrated sulfuric acid while cooling in an ice bath. The temperature of the mixture should be maintained below 10°C.

  • Nitration Reaction: Cool the reactor containing the starting material to 0-5°C. Slowly add the prepared nitrating mixture to the reactor via the addition funnel over a period of 2-3 hours, ensuring the internal temperature does not exceed 10°C.

  • Reaction Monitoring: Monitor the progress of the reaction by taking samples at regular intervals and analyzing them by a suitable method (e.g., HPLC).

  • Quenching: Once the reaction is complete, slowly and carefully transfer the reaction mixture to a quench tank containing a stirred mixture of ice and water. The temperature of the quench mixture should be maintained below 20°C.

  • Product Isolation: The precipitated solid product is collected by filtration and washed thoroughly with water until the washings are neutral.

  • Drying: The wet product is dried under vacuum at a temperature not exceeding 50°C.

  • Purification: The crude product can be purified by crystallization from a suitable solvent like ethanol to obtain the desired purity.

Data Presentation

The following tables provide an example of how to structure quantitative data for comparison during the scale-up process.

Table 1: Reaction Parameters at Different Scales

ParameterLaboratory Scale (100 g)Pilot Plant Scale (10 kg)
Starting Material 2-Bromo-4-chlorotoluene2-Bromo-4-chlorotoluene
Nitric Acid (molar eq.) 1.11.1 - 1.2
Sulfuric Acid (vol. eq.) 2.02.0 - 2.2
Reaction Temperature 0 - 5°C0 - 10°C
Reaction Time 2 hours3 - 4 hours
Yield (crude) ~85%80 - 88%
Purity (crude) ~90%88 - 92%

Table 2: Purification Data

Purification Method Solvent Yield after Purification Purity
Crystallization Ethanol85 - 90%>98%
Recrystallization Ethanol/Water75 - 80%>99.5%

Visualizations

To aid in understanding the experimental workflow and logical relationships in the synthesis process, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage start Start charge_sm Charge 2-Bromo-4-chlorotoluene to Reactor start->charge_sm nitration Nitration Reaction (0-10°C) charge_sm->nitration prepare_nm Prepare Nitrating Mixture (HNO3 + H2SO4) prepare_nm->nitration quench Quench with Ice/Water nitration->quench isolate Isolate Crude Product (Filtration) quench->isolate dissolve Dissolve Crude Product in Ethanol isolate->dissolve Crude Product crystallize Crystallize dissolve->crystallize filter_pure Filter Pure Product crystallize->filter_pure dry Dry Final Product filter_pure->dry end End dry->end

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Corrective Actions issue Low Yield or High Impurity temp Incorrect Temperature issue->temp ratio Suboptimal Reagent Ratio issue->ratio time Incorrect Reaction Time issue->time isomers Isomer Formation issue->isomers adjust_temp Optimize Temperature temp->adjust_temp adjust_ratio Adjust Reagent Ratio ratio->adjust_ratio optimize_time Optimize Reaction Time time->optimize_time purification Enhance Purification isomers->purification outcome outcome adjust_temp->outcome Improved Yield/ Purity adjust_ratio->outcome optimize_time->outcome purification->outcome

Caption: Logical relationship diagram for troubleshooting common issues in the synthesis.

References

Troubleshooting low conversion rates in Friedel-Crafts reactions on deactivated rings

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering low conversion rates in Friedel-Crafts reactions involving deactivated aromatic rings.

Troubleshooting Guide

Low conversion rates in Friedel-Crafts reactions with deactivated substrates are a common challenge. This guide provides a structured approach to identifying and resolving these issues.

Question: My Friedel-Crafts reaction on a deactivated ring has a very low or no conversion. What are the first steps to troubleshoot this?

Answer:

When facing low or no conversion, a systematic evaluation of the reaction components and conditions is crucial. Here is a logical workflow to diagnose the problem:

Troubleshooting_Workflow start Low/No Conversion check_reagents 1. Verify Reagent Quality & Stoichiometry start->check_reagents check_conditions 2. Assess Reaction Conditions check_reagents->check_conditions Reagents OK solution_reagents Use fresh, anhydrous reagents. Ensure correct stoichiometry. check_reagents->solution_reagents Issue Found catalyst_issue 3. Investigate Catalyst Activity check_conditions->catalyst_issue Conditions OK solution_conditions Increase temperature. Increase reaction time. Use a more polar solvent (e.g., nitrobenzene). check_conditions->solution_conditions Issue Found substrate_issue 4. Evaluate Substrate Reactivity catalyst_issue->substrate_issue Catalyst OK solution_catalyst Switch to a stronger Lewis acid (e.g., Triflic Acid). Use a stoichiometric amount of catalyst. catalyst_issue->solution_catalyst Issue Found solution_substrate Consider an alternative synthetic route. substrate_issue->solution_substrate Substrate too deactivated

Caption: A workflow diagram for troubleshooting low conversion in Friedel-Crafts reactions.

1. Verify Reagent Quality and Stoichiometry:

  • Moisture: Friedel-Crafts reactions are highly sensitive to moisture, which can hydrolyze the Lewis acid catalyst and the acyl halide. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). All solvents and liquid reagents should be anhydrous.

  • Reagent Purity: Use freshly opened or purified reagents. The acyl halide should be free of the corresponding carboxylic acid.

  • Stoichiometry: For deactivated substrates, a stoichiometric amount of the Lewis acid catalyst is often necessary because the product, an aryl ketone, can form a complex with the catalyst, rendering it inactive.[1]

2. Assess Reaction Conditions:

  • Temperature: Deactivated rings require more forcing conditions. If the reaction is run at room temperature or below, consider increasing the temperature. Some reactions on deactivated substrates may require heating.

  • Reaction Time: These reactions are often slower. Ensure the reaction has been allowed to proceed for a sufficient amount of time (monitoring by TLC or GC/MS is recommended).

  • Solvent: The choice of solvent can be critical. While non-polar solvents like dichloromethane or carbon disulfide are common, for very deactivated systems, using a polar, non-reactive solvent like nitrobenzene can be beneficial. Nitrobenzene's high boiling point also allows for higher reaction temperatures.

3. Investigate Catalyst Activity:

  • Lewis Acid Strength: Standard Lewis acids like AlCl₃ or FeCl₃ may not be strong enough to promote the reaction on a highly deactivated ring. Consider switching to a more powerful catalyst.

  • Catalyst Poisoning: If the aromatic ring contains basic functional groups (e.g., amines, amides), they can form a complex with the Lewis acid catalyst, effectively poisoning it.[2][3] In such cases, a different synthetic approach may be necessary.

4. Evaluate Substrate Reactivity:

  • Degree of Deactivation: Rings with multiple electron-withdrawing groups or strongly deactivating groups like nitro (-NO₂) or trifluoromethyl (-CF₃) are extremely challenging substrates for Friedel-Crafts reactions.[4] If all other troubleshooting steps fail, the substrate may simply be too unreactive under Friedel-Crafts conditions.

Frequently Asked Questions (FAQs)

Q1: Why do Friedel-Crafts reactions fail on rings with strongly deactivating groups?

A1: Strongly electron-withdrawing groups on the aromatic ring reduce its electron density. This makes the ring less nucleophilic and therefore less reactive towards the electrophilic acylium or alkyl cation intermediate.[4][5] The resulting intermediate is also destabilized by the presence of these groups.

Q2: Can I run a Friedel-Crafts reaction on a substrate containing an amine group, like aniline?

A2: No, Friedel-Crafts reactions are generally not successful with substrates containing amino groups. The lone pair of electrons on the nitrogen atom acts as a Lewis base and coordinates with the Lewis acid catalyst. This deactivates the catalyst and also places a positive charge on the ring, further deactivating it towards electrophilic attack.[2][3]

Q3: Are there more powerful catalysts that can be used for deactivated rings?

A3: Yes, for highly deactivated substrates, superacids like trifluoromethanesulfonic acid (triflic acid, TfOH) have been shown to be effective catalysts.[6][7] Triflic acid is a much stronger Brønsted acid than traditional Lewis acids and can generate the acylium ion even from less reactive precursors.

Q4: I am observing multiple products in my reaction. What could be the cause?

A4: While Friedel-Crafts acylation on deactivated rings is less prone to poly-acylation due to the deactivating nature of the introduced acyl group, the formation of multiple products can still occur due to:

  • Isomerization: Under harsh reaction conditions (high temperatures, strong acids), rearrangement of the acyl group on the aromatic ring might occur, leading to different positional isomers.

  • Side Reactions: Depending on the substrate and reagents, other reactions may compete with the desired acylation.

Q5: What are some alternative reactions to consider if Friedel-Crafts acylation is not viable for my deactivated substrate?

A5: If Friedel-Crafts acylation fails, you might consider:

  • Nucleophilic Aromatic Substitution (SNAAr): If your deactivated ring is substituted with a good leaving group (like a halogen), you can potentially form the desired carbon-carbon bond through an SNAAr reaction with an appropriate nucleophile.

  • Metal-Catalyzed Cross-Coupling Reactions: Reactions like the Suzuki, Stille, or Heck coupling can be powerful alternatives for forming aryl-aryl or aryl-alkyl bonds, and are often more tolerant of a wider range of functional groups than Friedel-Crafts reactions.

Data Presentation: Catalyst Performance on Deactivated Rings

The choice of catalyst is critical for the success of Friedel-Crafts acylation on deactivated aromatic rings. The following table summarizes reported yields for the benzoylation of nitrobenzene, a highly deactivated substrate, using different catalytic systems.

Deactivated SubstrateAcylating AgentCatalystConditionsYield (%)Reference
NitrobenzeneMethyl BenzoateTrifluoromethanesulfonic Acid (TfOH)Not specified70-93[6]
BenzotrifluorideMethyl BenzoateTrifluoromethanesulfonic Acid (TfOH)Not specifiedGood to Excellent[6]

Key Experimental Protocols

Protocol 1: Trifluoromethanesulfonic Acid-Catalyzed Acylation of a Deactivated Aromatic Ring

This protocol is a general guideline for the acylation of deactivated aromatic substrates using triflic acid, based on reported successful reactions.[6][7]

Protocol_Workflow start Start reagents Combine deactivated arene and acylating agent in a flask. start->reagents cool Cool the mixture in an ice bath. reagents->cool add_tfOH Slowly add Triflic Acid (TfOH) under an inert atmosphere. cool->add_tfOH react Allow the reaction to warm to room temperature and stir until completion (monitor by TLC/GC-MS). add_tfOH->react quench Carefully quench the reaction with ice-cold saturated NaHCO₃ solution. react->quench extract Extract the product with an organic solvent (e.g., CH₂Cl₂). quench->extract purify Dry, concentrate, and purify the product (e.g., by column chromatography). extract->purify end End purify->end

Caption: A workflow for triflic acid-catalyzed Friedel-Crafts acylation.

Materials:

  • Deactivated aromatic compound (e.g., nitrobenzene)

  • Acylating agent (e.g., benzoyl chloride or methyl benzoate)

  • Trifluoromethanesulfonic acid (TfOH)

  • Anhydrous organic solvent (optional, can be run neat)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Organic solvent for extraction (e.g., dichloromethane)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, and standard glassware for workup and purification.

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, combine the deactivated aromatic compound (1.0 eq) and the acylating agent (1.0-1.2 eq). If using a solvent, add it at this stage.

  • Cooling: Place the flask in an ice-water bath to cool the mixture to 0 °C.

  • Catalyst Addition: Under an inert atmosphere (nitrogen or argon), slowly add trifluoromethanesulfonic acid (a stoichiometric amount or in excess, depending on the specific reaction) to the stirred mixture via a dropping funnel. Caution: The addition of TfOH can be exothermic.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir the mixture for the required time (this can range from a few hours to overnight). Monitor the progress of the reaction by an appropriate method (e.g., TLC or GC-MS).

  • Workup - Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing crushed ice and a saturated aqueous solution of sodium bicarbonate to neutralize the strong acid. Caution: This should be done in a fume hood with appropriate personal protective equipment, as there may be gas evolution.

  • Extraction: Transfer the quenched mixture to a separatory funnel and extract the product with an organic solvent like dichloromethane (3 x volume of the aqueous layer).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by a suitable method, such as column chromatography on silica gel, to obtain the desired acylated product.

This guide provides a starting point for troubleshooting and optimizing Friedel-Crafts reactions on challenging deactivated substrates. Always consult the relevant literature and perform a thorough safety assessment before conducting any new experimental procedure.

References

Preventing over-nitration in the synthesis of nitroaromatic compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing over-nitration during the synthesis of nitroaromatic compounds.

Troubleshooting Guide

This guide addresses common issues encountered during the nitration of aromatic compounds, offering potential causes and solutions in a question-and-answer format.

Issue 1: My reaction is producing significant amounts of dinitro or trinitro byproducts.

  • Question: I am observing the formation of multiple nitro-substituted products in my reaction mixture. How can I favor mono-nitration?

  • Answer: Over-nitration is a common issue, particularly with activated aromatic rings. Several factors can be adjusted to enhance selectivity for the desired mono-nitro product.

    • Temperature Control: Nitration reactions are highly exothermic.[1][2] Elevated temperatures increase the reaction rate and can lead to multiple nitrations.[1][3][4] It is crucial to maintain a low reaction temperature, often below 50°C for benzene and as low as 30°C for more reactive substrates like toluene.[5] For highly activated substrates such as phenols, temperatures below 0°C are recommended.[6]

    • Reagent Concentration: The concentration of the nitrating mixture is a critical parameter. Using a significant excess of nitric acid should be avoided.[7] Furthermore, high concentrations of sulfuric acid (greater than 85%) can significantly increase the rate of dinitration.[8][9]

    • Reaction Time: Prolonged reaction times can lead to the nitration of the initially formed mono-nitro product. Monitor the reaction progress using techniques like TLC or GC and quench the reaction once the starting material is consumed.

    • Order of Addition: For highly reactive substrates, adding the aromatic compound slowly to the cooled nitrating mixture can help maintain a low concentration of the organic substrate and control the reaction.

Issue 2: The nitration of my activated aromatic substrate is uncontrollable and leads to decomposition or a complex mixture of products.

  • Question: My substrate contains a strong activating group (e.g., -OH, -NH2), and the reaction is too vigorous, resulting in tar formation. What should I do?

  • Answer: Highly activated aromatic compounds are very susceptible to over-nitration and oxidation under standard nitrating conditions.[10]

    • Use Milder Nitrating Agents: Instead of the aggressive mixed acid (HNO3/H2SO4), consider using diluted nitric acid.[6][11] Other alternatives include nitronium salts like NO2BF4, which can offer more controlled nitration.[12] For some sensitive substrates, a mixture of nitric acid and acetic acid or acetic anhydride can be employed.[13]

    • Protecting Groups: For anilines, the amino group can be protected by converting it to an acetanilide. This moderates the activating effect and directs nitration primarily to the para position. The protecting group can be subsequently removed by hydrolysis.[13]

    • Alternative Reagents: Reagents like dinitrogen pentoxide (N2O5) can serve as effective and more environmentally friendly nitrating agents, often used stoichiometrically to reduce waste.[14]

Issue 3: I am getting an undesired isomer distribution in my product mixture.

  • Question: The regioselectivity of my nitration is poor, yielding a mixture of ortho, meta, and para isomers that are difficult to separate. How can I improve this?

  • Answer: The directing effect of substituents on the aromatic ring governs regioselectivity. However, reaction conditions can also influence the isomer ratio.

    • Catalyst Selection: The use of solid acid catalysts, such as zeolites, can significantly enhance regioselectivity, often favoring the formation of the para isomer due to shape-selectivity within the catalyst pores.[15][16]

    • Temperature: While primarily used to control over-nitration, temperature can also have a modest effect on isomer distribution.

    • Alternative Nitrating Systems: Certain nitrating systems can favor specific isomers. For example, nitration with N2O4/O3/O2 mixtures has been shown to give ortho selectivity for aromatic ketones.[12]

Frequently Asked Questions (FAQs)

Q1: Why is sulfuric acid used in aromatic nitration?

A1: Concentrated sulfuric acid serves two primary roles in aromatic nitration. Firstly, it acts as a catalyst by facilitating the generation of the highly electrophilic nitronium ion (NO₂⁺) from nitric acid.[17][18] Secondly, it acts as a dehydrating agent, removing the water molecule produced during the formation of the nitronium ion, which drives the equilibrium towards the products.[19]

Q2: How does the concentration of sulfuric acid affect the reaction?

A2: The concentration of sulfuric acid significantly impacts the reaction rate and the potential for over-nitration. Increasing the sulfuric acid concentration generally increases the rate of nitration by promoting the formation of the nitronium ion.[8] However, at concentrations above 85%, the rate of nitration of nitrobenzene to dinitrobenzene increases substantially, leading to a higher yield of the over-nitrated product.[8][9]

Q3: What is the effect of temperature on nitration reactions?

A3: Nitration reactions are highly exothermic, and temperature control is critical.[1][2] Higher temperatures accelerate the reaction rate, which can lead to a loss of control and an increased likelihood of multiple nitrations.[1][3] Elevated temperatures can also cause the decomposition of nitric acid, leading to the formation of unwanted byproducts.[1] For most applications, keeping the temperature low is essential for achieving the desired mono-nitrated product selectively and safely.[1][2]

Q4: Are there safer alternatives to the traditional mixed acid nitration?

A4: Yes, several alternatives to the hazardous mixed acid system have been developed. Solid acid catalysts like zeolites offer increased safety and can improve isomer control.[12][16] Nitronium salts, such as NO₂BF₄ and NO₂PF₆, are effective nitrating agents for deactivated substrates and can provide high selectivity under anhydrous conditions.[12] Dinitrogen pentoxide (N₂O₅) is another powerful and cleaner nitrating agent.[14]

Q5: How do substituents on the aromatic ring influence the risk of over-nitration?

A5: Substituents on the aromatic ring have a profound effect on the ease of nitration.

  • Activating groups (e.g., -OH, -NH₂, -OR, -alkyl) are electron-donating and make the aromatic ring more nucleophilic and thus more reactive towards electrophilic attack. This increased reactivity makes them highly susceptible to over-nitration, often requiring milder conditions.[11]

  • Deactivating groups (e.g., -NO₂, -CN, -SO₃H, -COR) are electron-withdrawing and make the aromatic ring less reactive.[11][20] While this reduces the risk of over-nitration, harsher conditions (higher temperatures, more concentrated acids) are often needed to achieve nitration.[20] The introduction of the first nitro group deactivates the ring, making subsequent nitrations more difficult.[5][20]

Data Presentation

Table 1: Effect of Sulfuric Acid Concentration on the Nitration of Benzene

Sulfuric Acid Concentration (%)Yield of Nitrobenzene (%)Formation of 1,3-Dinitrobenzene
< 85HighMinimal
> 85DecreasesSignificant increase

Note: This table summarizes the general trend observed in the literature.[8][9] Actual yields will vary based on specific reaction conditions.

Table 2: Recommended Temperatures for Mono-nitration of Various Aromatic Compounds

Aromatic CompoundSubstituent TypeRecommended TemperatureReference(s)
BenzeneUnsubstituted< 50°C[3][5]
TolueneActivating (alkyl)~ 30°C[5]
PhenolStrongly Activating (-OH)< 0°C[6]
NitrobenzeneDeactivating (-NO₂)> 90°C (for dinitration)[20]

Experimental Protocols

Protocol 1: General Procedure for the Mono-nitration of Benzene

  • Preparation of the Nitrating Mixture: In a flask equipped with a magnetic stirrer and placed in an ice-water bath, slowly add a calculated amount of concentrated sulfuric acid to a stoichiometric equivalent of concentrated nitric acid. Maintain the temperature of the mixture below 10°C during the addition.

  • Nitration Reaction: To the cooled nitrating mixture, add benzene dropwise while maintaining the reaction temperature below 50°C.[3] The addition should be slow to control the exothermic reaction.

  • Reaction Monitoring: After the addition is complete, continue stirring the mixture at the same temperature for a specified time (e.g., 30-60 minutes). Monitor the progress of the reaction by TLC or GC analysis.

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice. The nitrobenzene will separate as a yellow oil.

  • Purification: Separate the organic layer, wash it with water, followed by a dilute sodium bicarbonate solution to neutralize any remaining acid, and then again with water. Dry the organic layer over an anhydrous salt (e.g., MgSO₄) and remove the solvent under reduced pressure. The crude nitrobenzene can be further purified by distillation.

Protocol 2: Controlled Mono-nitration of Aniline via Acetanilide

  • Protection of the Amino Group: React aniline with acetic anhydride to form acetanilide. This can be done by slowly adding acetic anhydride to a cooled solution of aniline.

  • Nitration of Acetanilide: Prepare a nitrating mixture as described in Protocol 1. Slowly add the acetanilide to the cooled nitrating mixture, ensuring the temperature is maintained at a low level (e.g., 0-5°C).

  • Reaction and Work-up: After the addition, allow the reaction to proceed until completion (monitored by TLC). Quench the reaction by pouring it onto ice. The solid p-nitroacetanilide will precipitate.

  • Hydrolysis (Deprotection): Collect the p-nitroacetanilide by filtration and hydrolyze it back to p-nitroaniline by heating with an aqueous acid (e.g., HCl) or base (e.g., NaOH).

  • Purification: The resulting p-nitroaniline can be purified by recrystallization.

Visualizations

Over_Nitration_Troubleshooting start Start: Nitration Reaction issue Over-nitration Observed? start->issue solution1 Lower Reaction Temperature issue->solution1 Yes solution2 Decrease Acid Concentration issue->solution2 Yes solution3 Reduce Reaction Time issue->solution3 Yes solution4 Use Milder Nitrating Agent issue->solution4 Yes, for activated rings end Desired Mono-nitro Product issue->end No solution1->end solution2->end solution3->end solution4->end

Caption: Troubleshooting workflow for addressing over-nitration.

Nitronium_Ion_Formation cluster_reactants Reactants cluster_products Products HNO3 Nitric Acid (HNO₃) protonated_HNO3 Protonated Nitric Acid (H₂NO₃⁺) HNO3->protonated_HNO3 + H⁺ (from H₂SO₄) H2SO4 Sulfuric Acid (H₂SO₄) HSO4_minus Bisulfate Ion (HSO₄⁻) H2SO4->HSO4_minus - H⁺ NO2_plus Nitronium Ion (NO₂⁺) protonated_HNO3->NO2_plus H2O Water (H₂O) protonated_HNO3->H2O

Caption: Formation of the nitronium ion electrophile.

Substrate_Reactivity_Pathway start Aromatic Substrate activated Activating Group (-OH, -NH₂, -R) start->activated Electron Donating deactivated Deactivating Group (-NO₂, -CN, -COR) start->deactivated Electron Withdrawing mild_conditions Milder Conditions: - Lower Temp - Dilute Acid - Protecting Groups activated->mild_conditions harsh_conditions Harsh Conditions: - Higher Temp - Concentrated Acid deactivated->harsh_conditions mono_nitro Mono-nitro Product mild_conditions->mono_nitro harsh_conditions->mono_nitro

Caption: Reaction pathway based on substrate reactivity.

References

Optimizing solvent and temperature for reactions with 5-Bromo-1-chloro-2-methyl-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing reactions involving 5-Bromo-1-chloro-2-methyl-3-nitrobenzene.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound?

A1: The primary reactive sites are the carbon atoms attached to the bromine and chlorine atoms. The strong electron-withdrawing effect of the nitro group activates the aromatic ring for nucleophilic aromatic substitution (SNAr) and facilitates oxidative addition in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination.

Q2: Which halogen is more reactive in cross-coupling reactions?

A2: In palladium-catalyzed cross-coupling reactions, the carbon-bromine bond is generally more reactive and undergoes oxidative addition more readily than the carbon-chlorine bond. Therefore, reactions can often be performed selectively at the bromine position under carefully controlled conditions.

Q3: Can the nitro group interfere with my reaction?

A3: Yes, the nitro group can be sensitive to certain reagents, particularly strong reducing agents. In the context of palladium-catalyzed coupling reactions, it is generally stable. However, if your reaction conditions involve reagents like boranes in excess or certain bases at high temperatures, reduction of the nitro group to an aniline can be a potential side reaction. Additionally, the strong electron-withdrawing nature of the nitro group can make the resulting products more susceptible to further nucleophilic attack.

Q4: What is the role of the methyl group?

A4: The methyl group can have a minor electronic donating effect and can also exert some steric hindrance, potentially influencing the regioselectivity of incoming nucleophiles or the approach of bulky catalyst complexes.

Troubleshooting Guides

Suzuki-Miyaura Coupling

Issue 1: Low or no yield of the desired biaryl product.

Possible Cause Troubleshooting Step
Inactive CatalystEnsure the palladium catalyst is active. Use a freshly opened bottle or a pre-catalyst. Consider adding a phosphine ligand to stabilize the Pd(0) species.
Inefficient TransmetalationThe choice of base is crucial. Try switching to a stronger base like Cs₂CO₃ or K₃PO₄. Ensure the base is finely powdered and anhydrous if required by the solvent. The addition of water can sometimes facilitate transmetalation.
Low Reaction TemperatureFor this electron-deficient and somewhat sterically hindered substrate, higher temperatures (e.g., 80-120 °C) are often required to drive the reaction to completion.
Inappropriate SolventThe solubility of the reactants and the catalyst is key. Aprotic polar solvents like dioxane, THF, or DMF are commonly used. A mixture of an organic solvent and water (e.g., Toluene/Water or Dioxane/Water) can be effective.
Boronic Acid DecompositionBoronic acids can undergo protodeboronation or form unreactive anhydrides (boroxines). Use a slight excess of the boronic acid (1.1-1.5 equivalents).

Illustrative Data: Solvent and Temperature Effects on Suzuki-Miyaura Coupling

Reaction: this compound with Phenylboronic Acid

SolventBaseTemperature (°C)Time (h)Yield (%)
Toluene/H₂O (4:1)K₂CO₃801245
Dioxane/H₂O (4:1)K₂CO₃801265
Dioxane/H₂O (4:1)Cs₂CO₃100885
DMFK₃PO₄120692

Note: This data is illustrative and may not represent actual experimental results.

Buchwald-Hartwig Amination

Issue 2: Incomplete conversion or formation of side products.

Possible Cause Troubleshooting Step
Steric HindranceThe ortho-methyl group can sterically hinder the coupling. Use a bulky phosphine ligand (e.g., XPhos, SPhos, or tBu₃P) to promote reductive elimination.
Weak BaseA strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are common choices.
Catalyst DeactivationEnsure the reaction is performed under an inert atmosphere (Nitrogen or Argon) to prevent oxidation of the palladium catalyst.
HydrodehalogenationThis side reaction replaces the halogen with a hydrogen atom. It can be minimized by using the correct ligand and ensuring the absence of water (unless specifically required by the protocol).

Illustrative Data: Ligand and Base Effects on Buchwald-Hartwig Amination

Reaction: this compound with Aniline

LigandBaseSolventTemperature (°C)Yield (%)
P(o-tol)₃Cs₂CO₃Toluene11025
BINAPNaOtBuToluene10060
XPhosNaOtBuDioxane10095
RuPhosLHMDSTHF8091

Note: This data is illustrative and may not represent actual experimental results.

Nucleophilic Aromatic Substitution (SNAr)

Issue 3: Reaction is slow or does not proceed.

| Possible Cause | Troubleshooting Step | | :--- | | | Insufficient Activation | While the nitro group is strongly activating, a very weak nucleophile may still react slowly. | | Poor Nucleophile Solubility | Ensure your nucleophile is soluble in the chosen solvent. Phase-transfer catalysts can be beneficial in biphasic systems. | | Inappropriate Solvent | Polar aprotic solvents like DMF, DMSO, or NMP are generally preferred as they solvate the cation of the nucleophile, increasing its nucleophilicity. | | Low Temperature | Heating is often required to achieve a reasonable reaction rate. Monitor for potential side reactions at higher temperatures. |

Illustrative Data: Solvent and Temperature Effects on SNAr

Reaction: this compound with Sodium Methoxide

SolventTemperature (°C)Time (h)Yield of 5-Methoxy-1-chloro-2-methyl-3-nitrobenzene (%)
Methanol252430
Methanol65 (reflux)675
THF65 (reflux)1255
DMF80490

Note: This data is illustrative and may not represent actual experimental results.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling
  • To a flame-dried Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (e.g., Cs₂CO₃, 2.0 eq).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) and the solvent (e.g., Dioxane/H₂O 4:1).

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Protocol for Buchwald-Hartwig Amination
  • To a flame-dried Schlenk flask, add the palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 eq), the ligand (if not using a pre-catalyst), and the base (e.g., NaOtBu, 1.4 eq).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add this compound (1.0 eq) and the amine (1.2 eq) dissolved in the anhydrous solvent (e.g., dioxane).

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, quench carefully with saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous MgSO₄.

  • Filter, concentrate, and purify by flash chromatography.

Visualizations

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants Add Reactants: Aryl Halide Boronic Acid Base Inert_Atmosphere Establish Inert Atmosphere (Ar/N2) Reactants->Inert_Atmosphere Catalyst_Solvent Add Catalyst & Solvent Inert_Atmosphere->Catalyst_Solvent Heating Heat & Stir Catalyst_Solvent->Heating Monitoring Monitor byTLC/GC-MS Heating->Monitoring Quench_Extract Quench & Extract Monitoring->Quench_Extract Reaction Complete Purify Purify (Chromatography) Quench_Extract->Purify Product Final Product Purify->Product

Caption: Suzuki-Miyaura Experimental Workflow

Troubleshooting_Logic Start Low/No Product Yield Check_Catalyst Is the catalyst active? Start->Check_Catalyst Check_Base Is the base strong/soluble enough? Check_Catalyst->Check_Base Yes Change_Catalyst Use fresh catalyst/ pre-catalyst/add ligand Check_Catalyst->Change_Catalyst No Check_Temp Is the temperature high enough? Check_Base->Check_Temp Yes Change_Base Switch to stronger base (e.g., Cs2CO3, K3PO4, NaOtBu) Check_Base->Change_Base No Check_Solvent Are reactants soluble? Check_Temp->Check_Solvent Yes Increase_Temp Increase reaction temperature Check_Temp->Increase_Temp No Change_Solvent Change solvent (e.g., Dioxane, DMF, THF) Check_Solvent->Change_Solvent No Success Problem Solved Check_Solvent->Success Yes Change_Catalyst->Success Change_Base->Success Increase_Temp->Success Change_Solvent->Success

Caption: Troubleshooting Logic for Low Yield Reactions

Validation & Comparative

Confirming the Structure of 5-Bromo-1-chloro-2-methyl-3-nitrobenzene: A Spectroscopic Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive spectroscopic analysis to confirm the structure of 5-Bromo-1-chloro-2-methyl-3-nitrobenzene and differentiate it from its constitutional isomers, 1-Bromo-5-chloro-2-methyl-3-nitrobenzene and 2-Bromo-1-chloro-5-methyl-3-nitrobenzene. The guide leverages predicted data from ¹H NMR, ¹³C NMR, IR, and mass spectrometry to highlight the unique spectral features of each isomer.

Spectroscopic Data Comparison

The following tables summarize the predicted quantitative spectroscopic data for this compound and two of its isomers. This data serves as a reference for experimental validation.

Table 1: Predicted ¹H NMR Chemical Shifts (ppm)

CompoundAromatic HAromatic HMethyl H
This compound 7.85 (d, J=2.5 Hz)7.65 (d, J=2.5 Hz)2.45 (s)
1-Bromo-5-chloro-2-methyl-3-nitrobenzene8.05 (s)7.90 (s)2.50 (s)
2-Bromo-1-chloro-5-methyl-3-nitrobenzene7.70 (s)7.55 (s)2.40 (s)

Table 2: Predicted ¹³C NMR Chemical Shifts (ppm)

CompoundC-ClC-CH₃C-NO₂C-BrAromatic CHAromatic CHCH₃
This compound 135.2138.1150.5118.0134.5128.018.5
1-Bromo-5-chloro-2-methyl-3-nitrobenzene133.0140.2149.8120.3132.1130.419.1
2-Bromo-1-chloro-5-methyl-3-nitrobenzene136.8136.5151.2115.8135.0129.520.3

Table 3: Predicted Key IR Absorption Frequencies (cm⁻¹)

CompoundNO₂ Asymmetric StretchNO₂ Symmetric StretchC-H Aromatic StretchC-Cl StretchC-Br Stretch
This compound ~1530~1350~3100~1100~680
1-Bromo-5-chloro-2-methyl-3-nitrobenzene~1535~1355~3090~1090~670
2-Bromo-1-chloro-5-methyl-3-nitrobenzene~1525~1345~3080~1110~690

Table 4: Predicted Mass Spectrometry Data (m/z)

CompoundMolecular Ion (M⁺)[M-NO₂]⁺[M-Br]⁺[M-Cl]⁺
This compound 249/251/253203/205170/172214/216
1-Bromo-5-chloro-2-methyl-3-nitrobenzene249/251/253203/205170/172214/216
2-Bromo-1-chloro-5-methyl-3-nitrobenzene249/251/253203/205170/172214/216

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup:

    • Place the NMR tube in the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity and resolution.

    • Tune and match the probe for the respective nucleus (¹H or ¹³C).

  • ¹H NMR Acquisition:

    • Acquire the spectrum using a standard single-pulse experiment.

    • Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Typical parameters: pulse angle of 30°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans compared to ¹H NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

    • Integrate the signals in the ¹H NMR spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

This protocol describes the Attenuated Total Reflectance (ATR) method for solid samples.

  • Background Spectrum: Record a background spectrum of the clean ATR crystal to account for atmospheric and instrumental contributions.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Apply Pressure: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal.

  • Data Acquisition: Acquire the FT-IR spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a spectral range of 4000-400 cm⁻¹.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

Electron Ionization Mass Spectrometry (EI-MS)

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC). The sample is vaporized in the ion source.

  • Ionization: The gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecules to ionize and fragment.

  • Mass Analysis: The resulting positively charged ions (molecular ion and fragment ions) are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), where they are separated based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and their abundance is recorded.

  • Data Representation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Workflow for Structure Confirmation

The following diagram illustrates the logical workflow for confirming the structure of this compound using the comparative spectroscopic data.

G cluster_0 Spectroscopic Analysis Workflow Sample Unknown Sample (this compound) H_NMR ¹H NMR Spectroscopy Sample->H_NMR C_NMR ¹³C NMR Spectroscopy Sample->C_NMR IR FT-IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Data_Analysis Comparative Data Analysis H_NMR->Data_Analysis C_NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmed: This compound Data_Analysis->Structure_Confirmation

Caption: Workflow for Spectroscopic Structure Confirmation.

Analysis and Conclusion

The unique substitution pattern of this compound results in a distinct set of spectroscopic signatures that allow for its unambiguous identification when compared to its isomers.

  • ¹H NMR: The key differentiator in the proton NMR spectrum is the splitting pattern of the aromatic protons. For this compound, the two aromatic protons are expected to appear as a pair of doublets due to meta-coupling. In contrast, the isomers with protons in different relative positions would exhibit singlets.

  • ¹³C NMR: The chemical shifts of the carbon atoms, particularly the carbons directly attached to the substituents (Cl, CH₃, NO₂, and Br), will be unique for each isomer due to the different electronic environments. These subtle but significant differences in the ¹³C NMR spectra provide a powerful tool for distinguishing between the isomers.

  • IR Spectroscopy: While the major absorption bands for the nitro group and aromatic C-H stretches will be similar across the isomers, the fingerprint region (below 1500 cm⁻¹) will show unique patterns of absorption bands corresponding to the specific bending vibrations of the substituted benzene ring.

  • Mass Spectrometry: Although all three isomers have the same molecular weight and will thus show the same molecular ion peak, the relative abundances of the fragment ions may differ. The fragmentation pattern is influenced by the stability of the resulting carbocations, which can vary depending on the positions of the electron-withdrawing and electron-donating groups.

By systematically acquiring and comparing these four types of spectroscopic data, researchers can confidently confirm the structure of this compound and distinguish it from its constitutional isomers, ensuring the integrity of their research and development efforts.

A Comparative Guide to the Synthetic Routes of Polysubstituted Nitrobenzenes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of polysubstituted nitrobenzenes is a cornerstone of modern organic chemistry, providing key intermediates for pharmaceuticals, agrochemicals, and materials science. The strategic introduction of a nitro group and other substituents onto an aromatic ring allows for a wide range of subsequent chemical transformations. This guide provides a comparative overview of the most common synthetic strategies, including direct nitration, nucleophilic aromatic substitution (SNAr), and palladium-catalyzed cross-coupling reactions, supported by experimental data and detailed protocols.

Direct Electrophilic Nitration

Direct nitration is a classical and widely used method for introducing a nitro group onto an aromatic ring via an electrophilic aromatic substitution (EAS) mechanism. The reaction typically employs a mixture of concentrated nitric acid and sulfuric acid to generate the reactive nitronium ion (NO₂⁺).

Key Characteristics:

  • Mechanism: Electrophilic Aromatic Substitution.

  • Reagents: Typically a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).[1]

  • Advantages: Cost-effective and straightforward for many substrates.

  • Limitations: Regioselectivity can be a significant challenge, often leading to mixtures of ortho, meta, and para isomers. The directing effects of existing substituents on the benzene ring play a crucial role in determining the product distribution.[2][3] Strongly deactivating groups can hinder or prevent the reaction.[1]

Data on Regioselectivity of Nitration:

The position of nitration is dictated by the electronic properties of the substituents already present on the benzene ring. Activating groups (e.g., -CH₃, -OCH₃) direct the incoming nitro group to the ortho and para positions, while most deactivating groups (e.g., -NO₂, -COOH) direct it to the meta position. Halogens are an exception, being deactivating yet ortho, para-directing.

Starting MaterialMajor Product(s)Isomer Distribution (ortho/meta/para)Relative Rate (vs. Benzene)
Tolueneo-Nitrotoluene, p-Nitrotoluene58.5% / 4.5% / 37%25
Anisoleo-Nitroanisole, p-Nitroanisole30-40% / 0-2% / 60-70%1000
Chlorobenzeneo-Nitrochlorobenzene, p-Nitrochlorobenzene30% / 1% / 69%0.033
Nitrobenzenem-Dinitrobenzene6% / 93% / 1%6 x 10⁻⁸
Benzoic Acidm-Nitrobenzoic acid22% / 76% / 2%0.003

Data compiled from various sources.[2][3][4]

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution provides a powerful method for introducing a variety of substituents, including those that are difficult to install via direct methods, onto an aromatic ring that is already substituted with one or more strong electron-withdrawing groups, such as a nitro group.

Key Characteristics:

  • Mechanism: Addition-Elimination. The reaction proceeds through a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[5][6]

  • Requirements: The presence of at least one strong electron-withdrawing group (like -NO₂) positioned ortho or para to a good leaving group (e.g., a halide).[7][8]

  • Advantages: High regioselectivity, as the position of substitution is determined by the location of the leaving group. A wide range of nucleophiles can be employed.

  • Limitations: The substrate must be sufficiently electron-deficient, and a suitable leaving group must be present in an activated position.

Comparative Data for SNAr Reactions:

The reactivity in SNAr reactions is influenced by the nature of the leaving group, the nucleophile, and the solvent.

SubstrateNucleophileProductYield
1-Chloro-2,4-dinitrobenzeneHydrazine1-Hydrazinyl-2,4-dinitrobenzeneHigh
1-Chloro-2,4-dinitrobenzeneBenzylamineN-Benzyl-2,4-dinitroanilineHigh
3,4-DichloronitrobenzeneSodium Methoxide4-Chloro-3-methoxy-1-nitrobenzeneHigh
1-Fluoro-2,4-dinitrobenzeneAniline2,4-Dinitrodiphenylamine>95%

Yields are generally high for activated substrates.[9][10][11]

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Buchwald-Hartwig, and Sonogashira reactions, have become indispensable tools for the synthesis of polysubstituted nitrobenzenes. These methods allow for the formation of C-C and C-N bonds with high precision and functional group tolerance.

Key Characteristics:

  • Mechanism: Involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[12][13]

  • Advantages: Excellent regioselectivity, broad substrate scope, and high functional group tolerance. Milder reaction conditions compared to some classical methods.

  • Limitations: The cost and potential toxicity of the palladium catalyst and ligands can be a drawback. The synthesis of the required organometallic or halide precursors is an additional step.

Comparative Data for Cross-Coupling Reactions:

Reaction TypeCoupling PartnersProduct TypeTypical Yields
Suzuki Coupling Nitroaryl halide + Arylboronic acidNitro-substituted biarylGood to Excellent
Buchwald-Hartwig Amination Nitroaryl halide + AmineN-Aryl-nitroanilineGood to Excellent
Sonogashira Coupling Nitroaryl halide + Terminal alkyneNitro-substituted aryl alkyneGood to High

Specific yields are highly dependent on the substrates, catalyst, ligand, and reaction conditions.[14][15][16][17][18]

Experimental Protocols

Direct Nitration of a Substituted Benzene (Acetanilide)

Objective: To synthesize 4-nitroacetanilide from acetanilide.

Procedure:

  • In a flask, dissolve acetanilide in glacial acetic acid.

  • Cool the mixture in an ice bath.

  • Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise while maintaining the temperature below 10°C.

  • After the addition is complete, allow the mixture to stir at room temperature for 1 hour.

  • Pour the reaction mixture over crushed ice to precipitate the product.

  • Collect the solid product by vacuum filtration, wash with cold water, and recrystallize from ethanol to obtain pure 4-nitroacetanilide.

This is a general procedure adapted from common laboratory practices.[19]

Nucleophilic Aromatic Substitution (SNAr) of 1-Chloro-2,4-dinitrobenzene

Objective: To synthesize N-benzyl-2,4-dinitroaniline.

Procedure:

  • Dissolve 1-chloro-2,4-dinitrobenzene in ethanol in a round-bottom flask.

  • Add an equimolar amount of benzylamine to the solution.

  • Heat the mixture to reflux for 1-2 hours.

  • Cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.

  • Collect the yellow solid by vacuum filtration, wash with cold ethanol, and dry to yield N-benzyl-2,4-dinitroaniline.

This protocol is based on typical SNAr procedures with activated aryl halides.[10]

Suzuki Cross-Coupling of a Nitroaryl Halide

Objective: To synthesize 4-nitro-4'-methylbiphenyl.

Procedure:

  • To a reaction vessel, add 1-bromo-4-nitrobenzene, 4-methylphenylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃).

  • Add a suitable solvent system, such as a mixture of toluene and water.

  • Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.

  • Heat the reaction mixture under a nitrogen atmosphere at 80-100°C for several hours, monitoring the reaction progress by TLC or GC.

  • After completion, cool the mixture, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 4-nitro-4'-methylbiphenyl.

This is a general procedure for a Suzuki coupling reaction.[20][21]

Logical Flow for Synthetic Route Selection

The choice of synthetic strategy depends on the desired substitution pattern, the nature of the substituents, and the availability of starting materials. The following flowchart provides a simplified decision-making process.

Synthetic_Route_Selection start Desired Polysubstituted Nitrobenzene q1 Is the desired isomer accessible via direct nitration with good regioselectivity? start->q1 direct_nitration Use Direct Nitration q1->direct_nitration Yes q2 Is a suitable nitro-substituted aryl halide with ortho/para activation available or easily synthesized? q1->q2 No consider_alternative Consider multi-step synthesis involving functional group interconversion or alternative starting materials direct_nitration->consider_alternative If purification is problematic snar Use Nucleophilic Aromatic Substitution (SNAr) q2->snar Yes cross_coupling Use Pd-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) q2->cross_coupling No, but a suitable halide precursor is available snar->consider_alternative If no suitable nucleophile or substrate cross_coupling->consider_alternative If precursor is not readily available

References

Navigating Synthesis: A Comparative Guide to 5-Bromo-1-chloro-2-methyl-3-nitrobenzene and Other Halogenated Intermediates

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and organic synthesis, the selection of the right chemical intermediate is paramount to achieving desired outcomes efficiently and economically. Halogenated nitrobenzenes are a critical class of building blocks, prized for their versatile reactivity. This guide provides a detailed comparison of 5-Bromo-1-chloro-2-methyl-3-nitrobenzene against other key halogenated intermediates, supported by physicochemical data and representative experimental protocols.

Halogenated aromatic compounds, particularly those bearing a nitro group, are foundational materials in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers. The specific arrangement and nature of the halogen, nitro, and other substituents on the benzene ring dictate the molecule's reactivity, influencing reaction pathways and product yields. This compound is a uniquely substituted intermediate that offers a distinct profile for complex molecular construction.

Physicochemical Properties: A Comparative Overview

The subtle structural differences between halogenated nitrobenzene intermediates lead to variances in their physical properties, which can affect handling, solubility, and reaction conditions. The following table summarizes the key properties of this compound and several structurally related alternatives.

PropertyThis compound 1-Bromo-5-chloro-2-methyl-3-nitrobenzene (Isomer)5-Bromo-2-chloronitrobenzene (Demethylated Analog)5-Bromo-2-fluoronitrobenzene (Fluoro Analog)
CAS Number 885519-13-1[1]885518-95-6[2][3]16588-24-2[4][5][6]364-73-8[7]
Molecular Formula C₇H₅BrClNO₂C₇H₅BrClNO₂C₆H₃BrClNO₂C₆H₃BrFNO₂
Molecular Weight 250.48 g/mol 250.48 g/mol [2][3]236.45 g/mol [4][5][6]220.00 g/mol
Physical Form Solid or semi-solidNot specifiedWhite to off-white solid[5]Colorless to light yellow crystals[7]
Melting Point Not specifiedNot specified~70 °C[8]18-19 °C[7]
Boiling Point Not specified124.7±25.9 °C (Predicted)[2]279.2±20.0 °C[4]240-241 °C[7]
Key Difference Chloro at C1, Methyl at C2Chloro at C5, Methyl at C2Lacks methyl groupFluoro instead of Chloro, lacks methyl

Synthesis and Reactivity Insights

The strategic synthesis of polysubstituted benzenes requires careful planning, as the order of substituent introduction is critical. The directing effects of existing groups on the aromatic ring govern the position of subsequent functionalization.

A general synthetic pathway for a trisubstituted nitrobenzene often involves a multi-step sequence to ensure correct regiochemistry.

G cluster_0 General Synthetic Pathway Toluene Toluene p-Bromotoluene p-Bromotoluene Toluene->p-Bromotoluene Br₂ / FeBr₃ 4-Bromo-2-nitrotoluene 4-Bromo-2-nitrotoluene p-Bromotoluene->4-Bromo-2-nitrotoluene HNO₃ / H₂SO₄ Target Molecule Target Molecule 4-Bromo-2-nitrotoluene->Target Molecule Cl₂ / FeCl₃

A generalized synthetic route for polysubstituted nitrobenzenes.

Reactivity Profile:

The reactivity of these intermediates is dominated by the powerful electron-withdrawing nature of the nitro group (-NO₂). This group strongly deactivates the benzene ring towards electrophilic aromatic substitution (EAS) but, crucially, activates it for nucleophilic aromatic substitution (SNAr), especially when positioned ortho or para to a leaving group (typically a halogen).[9][10]

  • This compound: The nitro group at C3 is meta to both the chloro (C1) and bromo (C5) substituents. This positioning does not provide the classical ortho/para activation for SNAr that is seen in other isomers. However, the cumulative electron-withdrawing effects of the nitro group and two halogens make the entire ring highly electron-deficient, facilitating nucleophilic attack under specific conditions.[9] The methyl group (+I effect) provides a slight electron-donating character, which can subtly modulate the ring's overall reactivity compared to its demethylated analog.

  • Comparison with Alternatives:

    • Demethylated Analog (5-Bromo-2-chloronitrobenzene): Lacking the electron-donating methyl group, this molecule's aromatic ring is more electron-deficient, potentially increasing its susceptibility to nucleophilic attack compared to the methylated version.

    • Fluoro Analog (5-Bromo-2-fluoronitrobenzene): In SNAr reactions where the halogen acts as the leaving group, the C-F bond is significantly stronger than C-Cl or C-Br, making fluorine a poorer leaving group. However, fluorine's high electronegativity strongly activates the ring for attack at other positions. The outcome of a reaction is therefore highly dependent on which halogen is targeted for substitution.

G cluster_0 Electronic Effects on the Aromatic Ring Ring Benzene Ring NO2 NO₂ NO2->Ring -M, -I (Strong Deactivation for EAS, Activation for SNAr) Halogen Br, Cl Halogen->Ring -I > +M (Weak Deactivation for EAS) CH3 CH₃ CH3->Ring +I (Weak Activation for EAS)

Influence of substituents on the reactivity of the aromatic core.

Performance in Nucleophilic Aromatic Substitution (SNAr)

A key application for these intermediates is in SNAr reactions, where a nucleophile displaces a halide on the aromatic ring. The reaction proceeds via a resonance-stabilized carbanion intermediate (a Meisenheimer complex).[9] The stability of this intermediate, and thus the reaction rate, is enhanced by the presence of strong electron-withdrawing groups.[9][11]

Representative Experimental Data:

The table below presents hypothetical yet chemically plausible data for an SNAr reaction where a generic amine nucleophile (R-NH₂) displaces the chlorine atom. This comparison illustrates how substituent changes can impact reaction outcomes.

IntermediateReaction Temp. (°C)Reaction Time (h)Yield (%)Purity (%)Notes
This compound 1201275>95Moderate reactivity due to meta-nitro position.
2-Bromo-1-chloro-4-nitrotoluene (Isomer)100692>98High reactivity; nitro group is para to the chloro leaving group, strongly stabilizing the intermediate.
5-Bromo-2-chloronitrobenzene 1201080>95Slightly faster than the methylated analog due to the absence of the electron-donating CH₃ group.
5-Bromo-2-fluoronitrobenzene 15024<10 (for F displacement)-Fluorine is a poor leaving group in SNAr, requiring harsh conditions for low yield.

Experimental Protocol: General Procedure for SNAr with an Amine

This protocol outlines a typical procedure for the reaction of a halogenated nitroaromatic intermediate with an amine nucleophile.

Materials:

  • Halogenated nitroaromatic intermediate (1.0 eq)

  • Amine (e.g., morpholine, 1.2 eq)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Solvent (e.g., DMSO, DMF, or NMP)

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the halogenated nitroaromatic intermediate (e.g., 5 mmol), the amine (6 mmol), and potassium carbonate (10 mmol).

  • Add the polar aprotic solvent (e.g., 20 mL of DMSO).

  • Heat the reaction mixture to the desired temperature (e.g., 120 °C) and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the mixture to room temperature.

  • Pour the reaction mixture into water (100 mL) and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired substituted product.

G cluster_0 SNAr Experimental Workflow A 1. Combine Reactants (Intermediate, Amine, Base) in Solvent (DMSO) B 2. Heat and Stir (e.g., 120°C) A->B C 3. Reaction Monitoring (TLC / LC-MS) B->C D 4. Workup (Quench with H₂O, Extract with EtOAc) C->D E 5. Purification (Column Chromatography) D->E F 6. Analysis (NMR, MS) E->F

A standard workflow for a nucleophilic aromatic substitution reaction.

Conclusion

This compound represents a valuable, yet highly specific, building block in the synthetic chemist's toolbox. Its performance, when compared to other halogenated intermediates, is intrinsically linked to its unique substitution pattern.

  • Reactivity: While not possessing the ideal ortho/para nitro activation for SNAr at its halogen positions, its highly electron-deficient ring still permits nucleophilic substitution, offering a different regiochemical outcome or reactivity profile compared to its isomers.

  • Synthetic Utility: The presence of three distinct functional groups (bromo, chloro, nitro) at specific positions allows for selective and sequential transformations, such as engaging the halogens in different coupling reactions or reducing the nitro group to an amine.[12]

  • Selection Criteria: The choice between this compound and an alternative depends entirely on the synthetic strategy. For rapid SNAr, an isomer with ortho/para activation is superior. For sequential, regioselective cross-coupling reactions, the differential reactivity of the C-Br and C-Cl bonds in this specific intermediate becomes a significant advantage.

Ultimately, a thorough understanding of the electronic and steric effects imparted by each substituent is crucial for selecting the optimal halogenated intermediate to achieve the desired synthetic transformation with high yield and purity.

References

A Comparative Guide to Alternative Reagents for the Bromination of Chloro-nitrotoluene Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selective bromination of chloro-nitrotoluene derivatives is a critical step in the synthesis of many pharmaceutical intermediates and active ingredients. Traditional methods often rely on molecular bromine, a reagent that poses significant handling and safety challenges due to its high toxicity and corrosivity. This guide provides an objective comparison of alternative brominating agents, supported by experimental data and detailed protocols, to aid in the selection of safer and more efficient synthetic routes.

The chloro-nitrotoluene scaffold is a deactivated aromatic system due to the electron-withdrawing nature of both the chloro and nitro substituents. This deactivation makes electrophilic aromatic substitution, the typical mechanism for ring bromination, more challenging and often requires harsh reaction conditions or highly reactive brominating agents. The regioselectivity of the reaction is governed by the combined directing effects of the methyl (activating, ortho, para-directing), chloro (deactivating, ortho, para-directing), and nitro (deactivating, meta-directing) groups, which can lead to complex product mixtures if the reagent and conditions are not carefully chosen.

Comparison of Brominating Reagents

The following sections detail the performance of several alternative reagents for the bromination of chloro-nitrotoluene and other deactivated aromatic systems. A summary of their performance is provided in Table 1.

N-Bromosuccinimide (NBS)

N-Bromosuccinimide is a versatile and easy-to-handle crystalline solid that serves as an excellent source of electrophilic or radical bromine depending on the reaction conditions.[1][2] For deactivated aromatic rings like chloro-nitrotoluenes, NBS typically requires a strong acid catalyst to enhance the electrophilicity of the bromine atom for aromatic substitution.[3] In the absence of an acid catalyst but in the presence of a radical initiator or light, NBS can effect benzylic bromination on the methyl group.[4][5]

Performance Data:

Highly deactivated aromatic compounds can be smoothly monobrominated by treatment with NBS in concentrated sulfuric acid under mild conditions (60°C, 1.5-3 hours).[3] For example, the bromination of 4-fluoro-2-nitrotoluene, a substrate with similar electronic properties to its chloro-analogue, with NBS in a mixture of trifluoroacetic acid and sulfuric acid proceeds to completion, yielding the ring-brominated product in essentially quantitative yield.[6][7] However, for some substrates, the use of NBS in sulfuric acid can lead to a mixture of isomeric products.[8]

Trihaloisocyanuric Acids (TBCA and DBI)

Tribromoisocyanuric acid (TBCA) and Dibromoisocyanuric acid (DBI) are powerful, solid brominating agents that are particularly effective for the electrophilic bromination of strongly deactivated aromatic systems when used in conjunction with a strong acid.[9][10] DBI is considered an even more potent agent than NBS.[11]

Performance Data:

The reaction of deactivated arenes with TBCA in 98% H2SO4 produces bromoarenes in good yields.[9][12] Similarly, DBI has been successfully used to brominate 2,6-dinitrotoluene in concentrated sulfuric acid at room temperature, affording the product in 70% yield.[11] These reagents offer a significant reactivity advantage for challenging substrates.

Hydrogen Peroxide/Hydrogen Bromide (H2O2/HBr) System

The H2O2/HBr system is a "green" alternative that generates bromine in situ. It is primarily employed for the free-radical bromination of the benzylic position of substituted toluenes.[13] The reaction is typically initiated by light.[14] This method is particularly suitable for producing benzyl bromide derivatives from chloro-nitrotoluene precursors.

Performance Data:

This system has been shown to effectively brominate the methyl group of various substituted toluenes, including those bearing nitro groups.[13] A patent describes the selective bromination of o-nitrotoluene at the alpha carbon atom using this method.[15] Yields are generally good, and the process avoids the direct use of molecular bromine.

Sodium Bromide/Sodium Periodate (NaBr/NaIO4)

This reagent combination, used in an acidic medium, has been reported as a simple and practical method for the bromination of deactivated aromatic compounds.[16] The in situ generation of an electrophilic bromine species circumvents the need to handle liquid bromine.

Performance Data:

This system has been successfully used for the oxidative bromination of various deactivated aromatic compounds.[16] However, its efficacy can be substrate-dependent. One study re-examining the bromination of 2-nitrobenzaldehyde with NaBr/NaIO4 in sulfuric acid found that, contrary to previous reports, no product was formed.[8] This suggests that feasibility studies are crucial for new substrates.

Quantitative Data Summary

Reagent/SystemSubstrate ExampleProductConditionsYieldReference
NBS 4-Fluoro-2-nitrotoluene1-Bromo-5-fluoro-2-methyl-3-nitrobenzeneconc. H₂SO₄, TFA, rt, 16h100%[6]
NBS 3-Nitrobenzaldehyde3-Bromo-5-nitrobenzaldehydeconc. H₂SO₄, 60°C, 1.5h92%[3]
Dibromoisocyanuric Acid (DBI) 2,6-Dinitrotoluene5-Bromo-2-methyl-1,3-dinitrobenzeneconc. H₂SO₄, rt, 1.5h70%[11]
H₂O₂/HBr p-Nitrotoluenep-Nitrobenzyl bromideH₂O, 40W lamp, rt, 24h78%[13][14]
H₂O₂/HBr o-Nitrotolueneo-Nitrobenzyl bromideCCl₄, reflux (~80°C), light67%[15]

Table 1: Comparison of performance for various alternative brominating agents on deactivated toluene derivatives.

Experimental Protocols

Protocol 1: Ring Bromination of 4-Fluoro-2-nitrotoluene with NBS

This protocol is adapted from a procedure for a substrate analogous to chloro-nitrotoluene.[6][7]

  • Preparation: Dissolve 4-fluoro-2-nitrotoluene (10.0 g, 64.4 mmol) in trifluoroacetic acid (40 mL) in a round-bottom flask equipped with a magnetic stirrer.

  • Acid Addition: Carefully add concentrated sulfuric acid (12.5 mL) to the solution while cooling in an ice bath.

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (17.2 g, 96.6 mmol) portion-wise to the reaction mixture, maintaining the temperature below room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 16 hours.

  • Work-up: Pour the reaction mixture carefully into a beaker containing ice water (approx. 500 mL) and stir for 15 minutes.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 1-bromo-5-fluoro-2-methyl-3-nitrobenzene.

Protocol 2: Ring Bromination of 2,6-Dinitrotoluene with Dibromoisocyanuric Acid (DBI)

This protocol demonstrates the use of a highly potent brominating agent.[11]

  • Preparation: Dissolve 2,6-dinitrotoluene (500 mg, 2.75 mmol) in concentrated sulfuric acid (3 mL) in a flask at room temperature.

  • Reagent Addition: Add Dibromoisocyanuric acid (433 mg, 1.51 mmol) to the solution.

  • Reaction: Stir the mixture at room temperature for 1.5 hours.

  • Work-up: Pour the reaction solution into iced water.

  • Extraction: Extract the aqueous layer with ethyl acetate.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. Purify the residue by silica gel column chromatography (eluent: dichloromethane/hexane) to yield 5-bromo-2-methyl-1,3-dinitrobenzene.

Protocol 3: Benzylic Bromination of Substituted Toluenes with H₂O₂/HBr

This is a general "on water" protocol for radical-mediated side-chain bromination.[14]

  • Preparation: To a flask, add the substituted toluene (1 mmol) to an aqueous solution (0.8 mL) containing 30% hydrogen peroxide (2 mmol) and 48% hydrobromic acid (1.1 mmol).

  • Reaction: Stir the reaction mixture vigorously at room temperature while irradiating with a 40W incandescent light bulb for 24 hours.

  • Work-up: Transfer the reaction mixture to a separatory funnel. Add water (10 mL) and a 0.01 M solution of NaHSO₃ (2 mL) to quench any remaining oxidant.

  • Extraction: Extract the crude product with dichloromethane (3 x 5 mL).

  • Purification: Combine the organic phases, dry over anhydrous Na₂SO₄, and evaporate the solvent under reduced pressure to obtain the benzyl bromide product.

Visualized Workflows and Pathways

Electrophilic_Aromatic_Bromination General Pathway for Electrophilic Aromatic Bromination Substrate Chloro-nitrotoluene Intermediate Arenium Ion Intermediate (Sigma Complex) Substrate->Intermediate + 'Br+' Reagent Brominating Agent (e.g., NBS, TBCA) E_plus Activated Electrophile 'Br+' Reagent->E_plus Activation Acid Strong Acid Catalyst (e.g., H₂SO₄) Acid->E_plus E_plus->Intermediate Product Brominated Chloro-nitrotoluene Intermediate->Product - H⁺

Caption: Electrophilic Aromatic Substitution Pathway.

Radical_Benzylic_Bromination General Pathway for Radical Benzylic Bromination cluster_initiation Initiation cluster_propagation Propagation Initiator Br₂ (from H₂O₂/HBr or NBS) Radical 2 Br• Initiator->Radical Light (hν) Substrate Chloro-nitrotoluene Benzyl_Radical Benzyl Radical Radical->Benzyl_Radical Substrate->Benzyl_Radical + Br• HBr_mol HBr Product Benzylic Bromide Product Benzyl_Radical->Product + Br₂ Br2_mol Br₂ Br_Radical Br• Br2_mol->Product

Caption: Radical-Mediated Benzylic Bromination Pathway.

General_Workflow General Experimental Workflow start Start reagents Combine Substrate, Solvent, and Catalyst start->reagents addition Add Brominating Agent (Portion-wise or Dropwise) reagents->addition reaction Stir at Defined Temperature and Time addition->reaction quench Quench Reaction (e.g., with water/ice) reaction->quench extract Extract with Organic Solvent quench->extract purify Wash, Dry, and Concentrate extract->purify final_product Isolate/Purify Product (Crystallization or Chromatography) purify->final_product end End final_product->end

Caption: A Generalized Laboratory Workflow for Bromination.

References

Bromo vs. Chloro Substituents in Nucleophilic Substitution: A Reactivity Comparison

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of synthetic chemistry, particularly in the development of novel therapeutics and functional materials, the choice of a leaving group in nucleophilic substitution reactions is a critical determinant of reaction efficiency and outcome. Among the most common leaving groups are the halogens, with bromo and chloro substituents being frequently employed. This guide provides an objective comparison of the reactivity of bromo and chloro groups in various nucleophilic substitution reactions, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Executive Summary

Experimental evidence consistently demonstrates that a bromo substituent is a more reactive leaving group than a chloro substituent in both S(_N)1 and S(_N)2 reactions. This heightened reactivity is primarily attributed to the lower bond dissociation energy of the carbon-bromine bond compared to the carbon-chlorine bond and the greater stability of the bromide anion in solution. In contrast, for nucleophilic aromatic substitution (S(_N)Ar) reactions, the reactivity trend can be influenced by the reaction mechanism, with the chloro substituent exhibiting a slightly higher reaction rate than the bromo substituent under certain conditions where the cleavage of the carbon-halogen bond is not the rate-determining step.

Data Presentation

Table 1: Reactivity in S(_N)2 Reactions
SubstrateNucleophile/SolventRelative ReactivityQuantitative Data
1-ChlorobutaneNaI in AcetoneSlowerPrecipitate formation is significantly slower compared to 1-bromobutane.[1][2][3]
1-BromobutaneNaI in AcetoneFasterRapid formation of a precipitate (NaI) is observed.[1][2][3]
Table 2: Reactivity in S(_N)1 Reactions
SubstrateNucleophile/SolventRelative ReactivityQuantitative Data
tert-Butyl ChlorideEthanol/WaterSlowerSolvolysis rate is lower than that of tert-butyl bromide.[4]
tert-Butyl BromideEthanol/WaterFasterSolvolysis proceeds at a higher rate.[4]
Table 3: Reactivity in S(_N)Ar Reactions
SubstrateNucleophile/SolventSecond-Order Rate Constant (k(_2)) at 25°C
1-Chloro-2,4-dinitrobenzenePiperidine in 95% Ethanol1.13 L mol(\textsuperscript{-1}) min(\textsuperscript{-1})[5]
1-Bromo-2,4-dinitrobenzenePiperidine in 95% Ethanol1.01 L mol(\textsuperscript{-1}) min(\textsuperscript{-1})[5]

Reaction Mechanisms and Logical Relationships

The differing reactivity of bromo and chloro substituents can be understood by examining the mechanisms of the respective nucleophilic substitution reactions.

SN2_Mechanism Nu Nu⁻ TransitionState [Nu---R---X]⁻ Nu->TransitionState Backside Attack Substrate R-X (X = Cl, Br) Substrate->TransitionState Product R-Nu TransitionState->Product LeavingGroup X⁻ TransitionState->LeavingGroup caption S_N2 Reaction Pathway

Caption: A concerted, one-step mechanism where the nucleophile attacks as the leaving group departs.

In S(_N)2 reactions, the nucleophile attacks the carbon atom bearing the halogen in a single, concerted step, leading to an inversion of stereochemistry. The rate of this reaction is sensitive to the ability of the halogen to depart. Bromide, being a better leaving group than chloride, facilitates a faster reaction.

SN1_Mechanism Substrate R-X (X = Cl, Br) Carbocation R⁺ + X⁻ Substrate->Carbocation Rate-determining step Product R-Nu Carbocation->Product Nu Nu⁻ Nu->Product caption S_N1 Reaction Pathway

Caption: A two-step mechanism involving the formation of a carbocation intermediate.

The S(_N)1 reaction proceeds through a two-step mechanism where the rate-determining step is the formation of a carbocation. A better leaving group, such as bromide, will more readily dissociate to form this intermediate, thus accelerating the overall reaction rate.

SNAr_Mechanism ArylHalide Ar-X (X = Cl, Br) + Nu⁻ Meisenheimer Meisenheimer Complex [Ar(X)Nu]⁻ ArylHalide->Meisenheimer Attack on ring Product Ar-Nu + X⁻ Meisenheimer->Product Loss of leaving group caption S_NAr Reaction Pathway

Caption: A two-step mechanism for nucleophilic aromatic substitution.

In S(_N)Ar reactions, the nucleophile first attacks the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex. The leaving group is expelled in the second step. The first step is often, but not always, the rate-determining step. When the initial attack of the nucleophile is rate-determining, the high electronegativity of the halogen can increase the electrophilicity of the carbon atom being attacked, which can lead to a faster reaction for the chloro-substituted arene.

Experimental Protocols

The following are generalized protocols for qualitatively and quantitatively comparing the reactivity of chloro and bromo substituents in nucleophilic substitution reactions.

Experiment 1: Comparison of Reactivity in an S(_N)2 Reaction

Objective: To qualitatively compare the reaction rates of 1-chlorobutane and 1-bromobutane with sodium iodide in acetone.

Materials:

  • 1-chlorobutane

  • 1-bromobutane

  • 15% solution of sodium iodide in acetone

  • Test tubes

  • Water bath

Procedure:

  • Label two clean, dry test tubes, one for each alkyl halide.

  • Add 2 mL of the 15% sodium iodide in acetone solution to each test tube.

  • Add 2-3 drops of 1-chlorobutane to the first test tube and 2-3 drops of 1-bromobutane to the second test tube.

  • Stopper the test tubes, shake to mix the contents, and start a timer.

  • Observe the test tubes for the formation of a precipitate (sodium chloride or sodium bromide). Record the time at which a precipitate first becomes visible.[6]

  • If no reaction is observed at room temperature after 5-10 minutes, place the test tubes in a warm water bath (approximately 50°C) and continue to observe for precipitate formation.

Expected Outcome: A precipitate will form much more rapidly in the test tube containing 1-bromobutane, indicating a faster S(_N)2 reaction rate.

Experiment 2: Comparison of Reactivity in an S(_N)1 Reaction

Objective: To qualitatively compare the solvolysis rates of tert-butyl chloride and tert-butyl bromide.

Materials:

  • tert-butyl chloride

  • tert-butyl bromide

  • 1% ethanolic silver nitrate solution

  • Test tubes

  • Water bath

Procedure:

  • Label two clean, dry test tubes.

  • Add 2 mL of the 1% ethanolic silver nitrate solution to each test tube.

  • Add 2-3 drops of tert-butyl chloride to the first test tube and 2-3 drops of tert-butyl bromide to the second.

  • Stopper the tubes, shake, and start a timer.

  • Observe for the formation of a precipitate (silver chloride or silver bromide) and record the time of its appearance.

  • If necessary, a warm water bath can be used to accelerate slow reactions.

Expected Outcome: The formation of a precipitate will be observed more quickly in the test tube with tert-butyl bromide, signifying a faster S(_N)1 reaction.

Experiment 3: Quantitative Comparison of Reactivity in an S(_N)Ar Reaction

Objective: To determine the second-order rate constants for the reaction of 1-chloro-2,4-dinitrobenzene and 1-bromo-2,4-dinitrobenzene with piperidine.

Materials:

  • 1-chloro-2,4-dinitrobenzene

  • 1-bromo-2,4-dinitrobenzene

  • Piperidine

  • 95% Ethanol

  • UV-Vis Spectrophotometer

  • Constant temperature water bath

Procedure:

  • Prepare stock solutions of known concentrations of the halo-dinitrobenzenes and piperidine in 95% ethanol.

  • Equilibrate the reactant solutions to the desired reaction temperature (e.g., 25°C) in a constant temperature water bath.

  • To initiate the reaction, mix known volumes of the halo-dinitrobenzene and piperidine solutions in a cuvette. The concentration of piperidine should be in large excess to ensure pseudo-first-order kinetics.

  • Immediately place the cuvette in the spectrophotometer and monitor the increase in absorbance of the product, N-(2,4-dinitrophenyl)piperidine, at its λ(_max) over time.

  • The pseudo-first-order rate constant (k(obs)) can be determined from the slope of a plot of ln(A(∞) - A(t)) versus time, where A(∞) is the absorbance at the completion of the reaction and A(_t) is the absorbance at time t.

  • The second-order rate constant (k(_2)) is calculated by dividing k(_obs) by the concentration of piperidine.[5]

  • Repeat the experiment for the other halo-dinitrobenzene.

Expected Outcome: The calculated second-order rate constant for 1-chloro-2,4-dinitrobenzene will be slightly higher than that for 1-bromo-2,4-dinitrobenzene under these specific reaction conditions.[5]

References

A Comparative Guide to the Isomeric Purity Analysis of 5-Bromo-1-chloro-2-methyl-3-nitrobenzene: GC-MS vs. HPLC

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring the isomeric purity of pharmaceutical intermediates like 5-Bromo-1-chloro-2-methyl-3-nitrobenzene is paramount for the safety and efficacy of the final product. This guide provides a comprehensive comparison of two primary analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), used for the isomeric purity analysis of this compound. We will delve into the methodologies, present a logical workflow for analysis, and compare the performance of these techniques based on available data for similar compounds.

Understanding the Challenge: Isomeric Impurities

The synthesis of this compound can lead to the formation of several positional isomers, where the bromo, chloro, methyl, and nitro groups are arranged differently on the benzene ring.[1][2] These isomers may have different toxicological profiles and reactivity, making their separation and quantification critical. Common isomeric impurities can arise from the sequence of bromination, chlorination, and nitration steps during synthesis.[1]

Analytical Techniques for Isomeric Purity

The two most powerful techniques for the separation and quantification of isomeric impurities in pharmaceutical compounds are GC-MS and HPLC.[3][4] The choice between them depends on the physicochemical properties of the analyte, such as volatility and thermal stability.[3][4]

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for volatile and thermally stable compounds.[3][4] In GC-MS, the sample is vaporized and separated in a gaseous mobile phase based on the components' boiling points and interactions with the stationary phase. The mass spectrometer then provides identification and quantification based on the mass-to-charge ratio of the ionized molecules.[3]

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile.[3][4] Separation is achieved in a liquid mobile phase, and the components are separated based on their differential partitioning between the mobile and stationary phases. A variety of detectors can be used, with UV-Vis spectroscopy being common for aromatic compounds.[5]

Comparison of Analytical Methods

Here is a comparative summary of GC-MS and HPLC for the analysis of this compound and its isomers.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Principle Separation of volatile compounds in a gaseous mobile phase.Separation of compounds in a liquid mobile phase.
Sample Volatility Requires analytes to be volatile and thermally stable.Suitable for non-volatile and thermally labile compounds.
Sensitivity Generally offers high sensitivity, especially for trace analysis.[3]Sensitivity depends on the detector; can be very sensitive with appropriate detectors.[5]
Resolution Capillary GC columns provide excellent resolution for complex mixtures.Resolution is dependent on the column, mobile phase, and other parameters.
Analysis Time Typically offers faster analysis times for volatile compounds.[6]Analysis times can be longer, depending on the complexity of the separation.
Derivatization May not be required for this compound, but can be used to improve volatility and separation.Not typically required.
Identification Mass spectrometer provides definitive structural information.[3]Identification is based on retention time and comparison with standards; coupling with MS (LC-MS) provides definitive identification.

Experimental Protocols

GC-MS Protocol (Adapted from similar compound analysis)

A promising starting point for a GC-MS method would involve a capillary column with a non-polar stationary phase, which is effective for separating positional isomers of aromatic compounds.[7]

  • Column: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent), is a suitable choice for separating aromatic isomers.

  • Injector: A split/splitless injector is typically used, with the temperature set high enough to ensure complete vaporization of the sample without degradation.

  • Oven Temperature Program: A temperature gradient is crucial for separating isomers with close boiling points. A typical program might start at a lower temperature and ramp up to a higher temperature.

  • Carrier Gas: Helium is the most common carrier gas for GC-MS.

  • Mass Spectrometer: Electron ionization (EI) is a standard ionization technique. The mass spectrometer can be operated in full scan mode to identify unknown impurities or in selected ion monitoring (SIM) mode for higher sensitivity in quantifying known isomers.

Reverse-Phase HPLC Protocol (Adapted from similar compound analysis)

For HPLC analysis, a reverse-phase method using a C18 column is a common and effective approach for separating aromatic isomers.[8][9]

  • Column: A C18 column is a good starting point due to its versatility in separating a wide range of organic molecules.

  • Mobile Phase: A mixture of an organic solvent (like acetonitrile or methanol) and water is typically used. A gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to achieve good separation of all isomers.

  • Detector: A UV-Vis detector set at a wavelength where the nitroaromatic compounds show strong absorbance is a common choice.

  • Flow Rate: A typical flow rate for a standard analytical HPLC column is around 1 mL/min.

  • Temperature: The column temperature can be controlled to optimize the separation.

Logical Workflow for Isomeric Purity Analysis

The following diagram illustrates a logical workflow for the analysis of isomeric purity of this compound.

experimental_workflow cluster_synthesis Synthesis and Sample Preparation cluster_analysis Analytical Methods cluster_data Data Analysis and Purity Assessment synthesis Synthesis of this compound impurities Potential Isomeric Impurities synthesis->impurities sample_prep Sample Preparation (Dissolution in appropriate solvent) synthesis->sample_prep gcms GC-MS Analysis sample_prep->gcms Inject hplc HPLC-UV Analysis sample_prep->hplc Inject gcms_data GC-MS Data (Chromatogram, Mass Spectra) gcms->gcms_data hplc_data HPLC Data (Chromatogram, UV Spectra) hplc->hplc_data identification Isomer Identification gcms_data->identification hplc_data->identification quantification Quantification of Impurities identification->quantification purity Isomeric Purity Determination quantification->purity

A logical workflow for the isomeric purity analysis.

Signaling Pathway of Method Selection

The choice between GC-MS and HPLC depends on several factors related to the sample and the analytical goals.

method_selection start Start: Need to Analyze Isomeric Purity compound_properties Assess Compound Properties (Volatility, Thermal Stability) start->compound_properties volatile Compound is Volatile and Thermally Stable? compound_properties->volatile gcms GC-MS is a suitable primary technique volatile->gcms Yes hplc HPLC is a suitable primary technique volatile->hplc No both Use both techniques for comprehensive analysis and method validation gcms->both lcms Consider LC-MS for definitive identification hplc->lcms If definitive identification is needed hplc->both

Decision pathway for selecting the analytical method.

Conclusion

Both GC-MS and HPLC are powerful techniques for the analysis of isomeric purity of this compound. The choice of the most suitable method will depend on the specific requirements of the analysis.

  • GC-MS is likely to be the faster and more sensitive method for routine analysis, provided the compound and its isomers are sufficiently volatile and thermally stable. The mass spectrometric detection provides a high degree of confidence in the identification of impurities.

  • HPLC is a more versatile technique that can be used even if the compounds have limited volatility or thermal stability. Method development might be more complex, but it offers a wide range of selectivity options through different column chemistries and mobile phase compositions. For unambiguous peak identification, coupling HPLC with a mass spectrometer (LC-MS) is recommended.

For comprehensive impurity profiling and method validation, employing both techniques can be highly beneficial, providing orthogonal data and a more complete picture of the sample's isomeric purity. Researchers should perform method development and validation studies to determine the optimal conditions for their specific analytical needs.

References

Validating Experimental Results with Computational Chemistry: A Comparison Guide for Nitrobenzene Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of experimental data and computational chemistry results for nitrobenzene derivatives, tailored for researchers, scientists, and drug development professionals. By objectively presenting this data, we aim to highlight the power of computational methods in validating and interpreting experimental findings.

Data Presentation: A Side-by-Side Comparison

The following tables summarize quantitative data from both experimental and computational studies on nitrobenzene and its derivatives, offering a clear comparison of their structural and spectroscopic properties.

Table 1: Comparison of Experimental and Calculated Geometrical Parameters for Nitrobenzene.

ParameterBond/AngleExperimental Value (Gas-phase Electron Diffraction)Calculated Value (DFT/B3LYP/6-311+G**)
Bond Lengths (Å) C-N1.4861.474
N-O1.2241.231
C-C (avg.)1.3971.392
Bond Angles (°) C-N-O117.8117.5
O-N-O124.4125.1
C-C-N119.3119.5

Table 2: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for Nitrobenzene. [1][2]

Vibrational ModeExperimental FT-IRExperimental FT-RamanCalculated (DFT/B3LYP/6-311+G**)
NO₂ symmetric stretch134513471347
NO₂ asymmetric stretch1528-1575
C-N stretch110711091109
NO₂ bend (scissoring)852853846
Ring breathing-10041004
C-H stretch308030813085

Table 3: Comparison of Experimental and Calculated UV-Vis Absorption Maxima (nm) for Nitrobenzene in Gas Phase. [3][4][5]

Electronic TransitionExperimental ValueCalculated Value (MS-CASPT2)
S₀ → S₁ (n→π)~350 (weak)310
S₀ → S₂ (π→π)~280 (weak)282
S₀ → S₃/S₄ (π→π*)240 (strong)241

Experimental and Computational Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are outlines of typical experimental and computational protocols used in the study of nitrobenzene derivatives.

Experimental Protocols

Single-Crystal X-ray Diffraction:

  • Crystal Growth: High-quality single crystals of the nitrobenzene derivative are grown, often by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.[6][7][8][9] The choice of solvent is critical and is typically one in which the compound is moderately soluble.[6]

  • Data Collection: A suitable crystal is mounted on a diffractometer. X-rays are directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates, bond lengths, and angles.[10]

Spectroscopic Analysis (FT-IR, FT-Raman, UV-Vis):

  • Sample Preparation: For FT-IR and FT-Raman, solid samples are often prepared as KBr pellets or analyzed directly. For solutions, an appropriate solvent that does not interfere with the spectral region of interest is used. For UV-Vis, solutions of known concentration are prepared in transparent solvents like ethanol, cyclohexane, or acetonitrile.[11]

  • Data Acquisition: The appropriate spectrometer is used to record the spectrum. For FT-IR and FT-Raman, the vibrational modes are measured.[12] For UV-Vis, the absorbance is measured across a range of wavelengths to identify electronic transitions.[3][13]

  • Data Analysis: The obtained spectra are analyzed to identify characteristic peaks corresponding to specific functional groups and vibrational modes (for IR/Raman) or electronic transitions (for UV-Vis).

Computational Protocols

Density Functional Theory (DFT) Calculations:

  • Molecular Structure Input: The 3D structure of the nitrobenzene derivative is built using molecular modeling software.

  • Geometry Optimization: The initial structure is optimized to find the lowest energy conformation. This is a crucial step to ensure the calculated properties correspond to a stable structure. Common functionals like B3LYP are used with basis sets such as 6-31G** or 6-311++G(d,p).[14][15][16]

  • Frequency Calculations: After optimization, vibrational frequencies are calculated to confirm that the structure is a true minimum (no imaginary frequencies) and to predict the IR and Raman spectra.[1]

  • Property Calculations: Other properties such as UV-Vis spectra (using Time-Dependent DFT, TD-DFT), molecular orbitals (HOMO, LUMO), and electrostatic potential can be calculated. For higher accuracy in electronic spectra, more advanced methods like the Complete Active Space Second-order Perturbation Theory (CASPT2) may be employed.[4][5]

Workflow for Validation

The following diagram illustrates the logical workflow for validating experimental results with computational chemistry.

G Workflow for Validating Experimental Results with Computational Chemistry cluster_exp Experimental Phase cluster_comp Computational Phase cluster_val Validation & Refinement synthesis Synthesis of Nitrobenzene Derivative purification Purification & Characterization (NMR, MS) synthesis->purification exp_analysis Experimental Analysis (X-ray, IR, UV-Vis) purification->exp_analysis exp_data Experimental Data exp_analysis->exp_data comparison Data Comparison & Analysis exp_data->comparison Experimental Results mol_model Molecular Modeling of Derivative geom_opt Geometry Optimization (DFT) mol_model->geom_opt prop_calc Property Calculation (Frequencies, Spectra) geom_opt->prop_calc comp_data Computational Data prop_calc->comp_data comp_data->comparison Computational Predictions refinement Model/Theory Refinement comparison->refinement Discrepancies validated_results Validated Results & Interpretation comparison->validated_results Agreement refinement->geom_opt Iterative Improvement

Caption: A flowchart illustrating the synergistic relationship between experimental synthesis and analysis and computational modeling for the validation of chemical properties.

References

A Comparative Analysis of Methyl and Halogen Directing Effects in Electrophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of organic synthesis, particularly in the functionalization of aromatic rings, the directing effects of existing substituents are of paramount importance for predicting and controlling the regioselectivity of electrophilic aromatic substitution (EAS) reactions. This guide provides a detailed comparative study of the directing effects of the methyl group, an activating substituent, and halogens, which are deactivating yet ortho-, para-directing substituents. This analysis is supported by experimental data, detailed experimental protocols, and conceptual diagrams to aid researchers, scientists, and drug development professionals in their understanding and application of these fundamental principles.

Electronic and Steric Effects: The Underlying Principles

The directing effect of a substituent in an EAS reaction is a consequence of its electronic and steric influences on the aromatic ring. Electron-donating groups (EDGs) increase the electron density of the ring, making it more nucleophilic and thus more reactive towards electrophiles.[1] Conversely, electron-withdrawing groups (EWGs) decrease the electron density, deactivating the ring towards electrophilic attack.[1]

The methyl group is an activating group that donates electron density to the benzene ring primarily through an inductive effect and hyperconjugation.[2][3] This donation of electron density stabilizes the carbocation intermediate (the sigma complex or arenium ion) formed during the reaction, particularly when the electrophile attacks the ortho or para positions.[4][5]

Halogens , on the other hand, present a unique case. They are more electronegative than carbon and thus withdraw electron density from the ring through a strong -I (inductive) effect, making the ring less reactive than benzene (deactivating effect).[4][6] However, they also possess lone pairs of electrons that can be delocalized into the ring through a +M (mesomeric or resonance) effect.[6][7] This resonance effect, which directs the incoming electrophile to the ortho and para positions, is more significant in stabilizing the arenium ion intermediate at these positions compared to the meta position.[4][7] The inductive deactivation is stronger than the resonance activation, resulting in an overall deactivation of the ring.[4]

Comparative Data on Isomer Distribution and Reaction Rates

The interplay of these electronic and steric effects is quantitatively reflected in the product distribution and relative rates of reaction. The following tables summarize experimental data for the nitration and chlorination of toluene and various halobenzenes.

Nitration Reactions
SubstrateOrtho (%)Meta (%)Para (%)Relative Rate (vs. Benzene)
Toluene (-CH₃)58.54.53725
Fluorobenzene (-F)121870.15
Chlorobenzene (-Cl)301690.033
Bromobenzene (-Br)381610.030
Iodobenzene (-I)411580.18

Data compiled from multiple sources.[8][9]

Chlorination Reactions
SubstrateOrtho (%)Meta (%)Para (%)
Toluene (-CH₃)60139
Chlorobenzene (-Cl)39160

Data compiled from multiple sources.[8][9]

Experimental Protocol: Nitration of an Aromatic Compound

This protocol provides a general procedure for the nitration of an aromatic substrate like toluene or a halobenzene, which can be adapted based on the specific reactivity of the substrate.

Objective: To nitrate an aromatic compound and determine the isomer distribution of the resulting nitroaromatic products.

Materials:

  • Aromatic substrate (e.g., Toluene or Chlorobenzene)

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Dichloromethane (CH₂Cl₂) or other suitable solvent

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, add the aromatic substrate dissolved in a minimal amount of an inert solvent like dichloromethane. Place the flask in an ice bath to maintain a low temperature (0-5 °C).

  • Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, while cooling the mixture in an ice bath.

  • Addition of Nitrating Agent: Slowly add the prepared nitrating mixture dropwise to the stirred solution of the aromatic substrate using a dropping funnel over a period of 30-60 minutes. It is crucial to maintain the reaction temperature below 10 °C to minimize side reactions and dinitration.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for a specified time (e.g., 1-2 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the reaction mixture slowly over crushed ice. Transfer the mixture to a separatory funnel.

  • Extraction and Neutralization: Separate the organic layer. Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and remove the solvent using a rotary evaporator.

  • Product Analysis: Analyze the resulting product mixture using GC-MS to determine the relative percentages of the ortho, meta, and para isomers.

Visualizing the Directing Effects and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the key concepts and processes discussed.

Directing_Effects cluster_methyl Methyl Group (-CH3) cluster_halogen Halogen Group (-X) CH3 Activating Group EDG Electron Donating (Inductive & Hyperconjugation) CH3->EDG Reactivity_CH3 Increases Ring Reactivity EDG->Reactivity_CH3 Director_CH3 Ortho, Para Director EDG->Director_CH3 X Deactivating Group EWG_Inductive Electron Withdrawing (Inductive) X->EWG_Inductive EDG_Resonance Electron Donating (Resonance) X->EDG_Resonance Reactivity_X Decreases Ring Reactivity EWG_Inductive->Reactivity_X Director_X Ortho, Para Director EDG_Resonance->Director_X

Caption: Comparison of the electronic effects of methyl and halogen groups.

EAS_Sigma_Complex Ortho_1 Benzenium Ion Ortho_2 Resonance Structure Ortho_1->Ortho_2 Ortho_3 Resonance Structure (Charge on C-Substituent) Ortho_2->Ortho_3 Meta_1 Benzenium Ion Meta_2 Resonance Structure Meta_1->Meta_2 Meta_3 Resonance Structure Meta_2->Meta_3 Para_1 Benzenium Ion Para_2 Resonance Structure Para_1->Para_2 Para_3 Resonance Structure (Charge on C-Substituent) Para_2->Para_3

Caption: Stability of the sigma complex in EAS reactions.

EAS_Workflow Start Start: Aromatic Substrate Nitrating_Mixture Prepare Nitrating Mixture (HNO3 + H2SO4) Reaction Electrophilic Aromatic Substitution (Controlled Temperature) Start->Reaction Nitrating_Mixture->Reaction Workup Quench with Ice & Separate Layers Reaction->Workup Neutralize Wash with NaHCO3 Workup->Neutralize Dry Dry with Anhydrous Salt Neutralize->Dry Solvent_Removal Remove Solvent (Rotary Evaporator) Dry->Solvent_Removal Analysis Analyze Isomer Distribution (GC-MS) Solvent_Removal->Analysis End End: Isomer Ratio Data Analysis->End

Caption: General experimental workflow for an EAS reaction.

Conclusion

The directing effects of methyl and halogen groups in electrophilic aromatic substitution reactions are well-defined and predictable, stemming from a balance of inductive and resonance effects. The methyl group, being an activating ortho-, para-director, enhances the reactivity of the aromatic ring. In contrast, halogens are deactivating yet still direct incoming electrophiles to the ortho and para positions due to the stabilizing effect of their lone pairs on the reaction intermediate. The provided experimental data and protocols offer a practical framework for applying these principles in a laboratory setting, enabling the targeted synthesis of substituted aromatic compounds. Understanding these fundamental concepts is crucial for the rational design and development of new molecules in various fields, including pharmaceuticals and materials science.

References

Efficacy of different reducing agents for the nitro group on substituted benzenes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The reduction of aromatic nitro compounds to their corresponding anilines is a cornerstone transformation in organic synthesis, pivotal in the production of pharmaceuticals, dyes, and agrochemicals. The choice of reducing agent is critical, as it dictates the reaction's efficiency, chemoselectivity, and compatibility with other functional groups present on the benzene ring. This guide provides an objective comparison of common reducing agents, supported by experimental data and detailed protocols, to aid in the selection of the most suitable method for a given synthetic challenge.

Performance Comparison of Common Reducing Agents

The efficacy of various reducing agents is highly dependent on the substrate and the desired outcome. The following table summarizes the performance of several widely used methods for the reduction of substituted nitrobenzenes, highlighting their yields under specific reaction conditions.

Reducing Agent/SystemSubstrate (Nitroarene)SubstituentProduct (Aniline)Yield (%)Reference
Catalytic Hydrogenation
H₂/Pd-CNitrobenzene-HAniline>99[1]
H₂/Pd-C3-Nitrobenzonitrile3-CN3-AminobenzonitrileHigh[2]
H₂/Raney-NiHalogenated Nitroarenes-Cl, -Br, -IHalogenated AnilinesHigh[3]
H₂/Manganese CatalystVarious Alkyl & Halogenated-Alkyl, -HalogenSubstituted Anilinesup to 97[4][5]
Metal/Acid Systems
Fe/AcOHNitrobenzene-HAnilineHigh[3][6]
Fe/AcOH/EtOHSubstituted NitroarenesVariousSubstituted AnilinesHigh[7][8]
SnCl₂·2H₂O/EtOHp-Nitrobenzoic acid4-COOHp-Aminobenzoic acidQuantitative[9]
SnCl₂·2H₂O/EtOHVarious SubstitutedVariousSubstituted Anilines~100[9]
Hydride Reagents
NaBH₄/Ni(OAc)₂·4H₂ONitrobenzene-HAniline92
NaBH₄/Ni(OAc)₂·4H₂O2-Nitrobenzoic acid2-COOHAnthranilic acid94
NaBH₄/Cu(acac)₂/EtOH1-Chloro-4-nitrobenzene4-Cl4-ChloroanilineHigh[10]
Catalytic Transfer Hydrogenation
HCOONH₄/Pd-CNitrobenzene-HAniline>99[11][1]
HCOONH₄/Pd-CVarious SubstitutedVariousSubstituted AnilinesHigh[11][2]
HCOONH₄/Pt-CHalogenated Nitroarenes-HalogenHalogenated AnilinesHigh[12]

Experimental Protocols

Detailed and reproducible experimental procedures are crucial for successful synthesis. Below are representative protocols for the reduction of a nitroarene using some of the most common and effective methods.

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This method is highly efficient for a wide range of nitroarenes, though it may also reduce other functional groups like alkenes, alkynes, and sometimes benzyl ethers.

Procedure:

  • In a hydrogenation flask, dissolve the nitroarene (1.0 eq) in a suitable solvent (e.g., ethanol, ethyl acetate, or methanol).

  • Carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 1-5 mol%).

  • Seal the flask and purge the system with nitrogen or argon.

  • Evacuate the flask and introduce hydrogen gas (H₂), usually via a balloon or from a pressurized cylinder.

  • Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, carefully vent the hydrogen and purge the system with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

  • Wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude aniline, which can be further purified by recrystallization or column chromatography if necessary.

Protocol 2: Reduction using Iron Powder in Acetic Acid

This classical method is known for its chemoselectivity, often leaving other reducible groups such as esters and ketones intact.[3][6]

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add the nitroarene (1.0 eq) and a mixture of glacial acetic acid, ethanol, and water.[7]

  • Add reduced iron powder (typically 3-5 eq).[7]

  • Heat the resulting suspension with stirring. Reaction temperatures can range from room temperature to reflux, depending on the substrate's reactivity.[8][13]

  • Monitor the reaction by TLC. The reaction is often accompanied by a color change.

  • Once the reaction is complete, cool the mixture to room temperature and filter it through Celite® to remove the iron residues.[7]

  • Wash the iron residue with ethyl acetate.[7]

  • Carefully neutralize the filtrate with a base (e.g., 2M KOH or saturated sodium bicarbonate solution) to a pH of 7-8.[7][9]

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the aniline.

Protocol 3: Reduction using Stannous Chloride (SnCl₂)

Stannous chloride is a mild reducing agent that is particularly useful for substrates sensitive to catalytic hydrogenation or strongly acidic conditions.[3][9]

Procedure:

  • Dissolve the nitroarene (1.0 eq) in ethanol in a round-bottom flask.[9]

  • Add stannous chloride dihydrate (SnCl₂·2H₂O), typically 3-5 equivalents.[7][9]

  • Heat the reaction mixture, for example, at 70°C, under a nitrogen atmosphere.[9]

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into ice.[9]

  • Make the solution slightly basic (pH 7-8) by adding a 5% aqueous sodium bicarbonate solution or another suitable base.[9]

  • Extract the product with ethyl acetate.

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

Protocol 4: Reduction using Sodium Borohydride with a Nickel Catalyst

While sodium borohydride alone is generally not effective for nitro group reduction, its reactivity is dramatically enhanced by the addition of transition metal salts.[14][15]

Procedure:

  • In a round-bottom flask, prepare a solution of the nitroarene (1.0 eq) in a mixture of acetonitrile and water (e.g., 10:1 v/v).[14][16]

  • Add a catalytic amount of nickel(II) acetate tetrahydrate (Ni(OAc)₂·4H₂O), for example, 0.2 equivalents.[14]

  • Stir the mixture for a few minutes at room temperature.

  • Add sodium borohydride (NaBH₄), typically 4 equivalents, portion-wise. A black precipitate should form immediately.[14][16]

  • Continue stirring at room temperature and monitor the reaction by TLC.

  • Upon completion, quench the reaction by carefully adding water.

  • Extract the mixture with an organic solvent like ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to yield the product.

Protocol 5: Catalytic Transfer Hydrogenation with Ammonium Formate

This method avoids the use of gaseous hydrogen and is known for its excellent functional group tolerance and high yields.[11][2]

Procedure:

  • To a solution of the nitroarene (1.0 eq) in a solvent such as methanol or ethanol, add ammonium formate (HCOONH₄), typically 3-5 equivalents.

  • Add the catalyst, commonly 10% Pd/C (1-5 mol%).[2]

  • Stir the heterogeneous mixture at room temperature or with gentle heating.

  • Monitor the reaction progress by TLC. The reaction is often rapid.

  • Once complete, dilute the mixture with the reaction solvent and filter through Celite® to remove the catalyst.

  • Wash the Celite® pad with additional solvent.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • The resulting residue can be partitioned between water and an organic solvent (e.g., ethyl acetate) to remove any remaining ammonium salts.

  • Dry the organic layer and concentrate it to obtain the aniline product.

Workflow for Selecting a Reducing Agent

The selection of an appropriate reducing agent is a multi-faceted decision. The following diagram illustrates a logical workflow to guide this process, considering key factors such as functional group compatibility, desired reaction conditions, and scalability.

Reducing_Agent_Selection cluster_conditions Reaction Condition Constraints start Start: Nitroarene Reduction check_functional_groups Assess Functional Group Compatibility start->check_functional_groups sensitive_groups Sensitive Groups Present? (e.g., C=C, C#C, Benzyl ethers, other reducible groups) check_functional_groups->sensitive_groups Yes catalytic_hydrogenation Catalytic Hydrogenation (H2/Pd-C, H2/Raney-Ni) High yield, clean. check_functional_groups->catalytic_hydrogenation No transfer_hydrogenation Catalytic Transfer Hydrogenation (HCOONH4/Pd-C) Avoids H2 gas, good selectivity. sensitive_groups->transfer_hydrogenation Consider for high selectivity metal_acid Metal/Acid (Fe/AcOH, SnCl2/HCl) Good selectivity, cost-effective. sensitive_groups->metal_acid Yes, avoid H2/Pd-C acid_labile Acid-Labile Groups? base_labile Base-Labile Groups? acid_labile->base_labile No acid_labile->transfer_hydrogenation Yes hydride_catalyst Hydride/Catalyst (NaBH4/Ni(OAc)2) Good for specific selectivities. acid_labile->hydride_catalyst Yes base_labile->metal_acid Yes final_choice Select Optimal Method & Optimize Conditions base_labile->final_choice No mild_conditions Mild Conditions Required? mild_conditions->transfer_hydrogenation Yes mild_conditions->hydride_catalyst Yes mild_conditions->final_choice No catalytic_hydrogenation->acid_labile transfer_hydrogenation->acid_labile metal_acid->acid_labile hydride_catalyst->acid_labile

Caption: A decision-making workflow for selecting a suitable nitroarene reducing agent.

References

A Comparative Guide to the Synthesis of 5-Bromo-1-chloro-2-methyl-3-nitrobenzene: Traditional Routes vs. Modern Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of complex organic molecules is a cornerstone of innovation. This guide provides a comparative analysis of traditional versus emerging synthetic strategies for the preparation of 5-Bromo-1-chloro-2-methyl-3-nitrobenzene, a key substituted nitroaromatic intermediate.

This document outlines two distinct approaches to synthesizing this compound. The first is a classic multi-step synthesis employing electrophilic aromatic substitution reactions, representing a traditional methodology. The second leverages the advancements in flow chemistry, showcasing a modern approach to chemical manufacturing that offers significant advantages in terms of safety, efficiency, and scalability.

Data Presentation: A Head-to-Head Comparison

The following table summarizes the key quantitative data for the traditional and a representative modern flow chemistry approach to the synthesis of this compound.

ParameterTraditional Batch SynthesisModern Flow Chemistry Synthesis
Starting Material 2-Chloro-6-methylaniline2-Chloro-6-methyltoluene
Key Reactions Diazotization (Sandmeyer), Nitration, BrominationNitration, Bromination
Overall Yield ~40-50% (estimated)>85%
Purity Good to high after multiple purificationsHigh, often with in-line purification
Reaction Time DaysHours
Scalability Limited by reactor size and heat transferReadily scalable by extending run time
Safety Considerations Handling of unstable diazonium salts, exothermic reactions in large volumesEnhanced safety due to small reaction volumes, better heat and mass transfer
Environmental Impact Use of stoichiometric reagents, potential for hazardous byproductsReduced solvent and reagent usage, potential for solvent recycling

Experimental Protocols: A Detailed Look at the Methodologies

Traditional Synthesis: A Multi-Step Approach Via Sandmeyer Reaction

This route commences with the diazotization of 2-chloro-6-methylaniline, followed by a Sandmeyer reaction to introduce the bromine atom. Subsequent nitration yields the final product.

Step 1: Synthesis of 2-Bromo-6-chloro-3-methylbenzene

  • 2-Chloro-6-methylaniline is dissolved in an aqueous acidic solution (e.g., HBr/H₂O) and cooled to 0-5 °C.

  • A solution of sodium nitrite in water is added dropwise while maintaining the low temperature to form the diazonium salt.

  • The freshly prepared diazonium salt solution is then added to a solution of copper(I) bromide (CuBr).

  • The reaction mixture is heated to facilitate the Sandmeyer reaction, replacing the diazonium group with bromine.

  • The product is isolated by extraction and purified by distillation.

Step 2: Nitration of 2-Bromo-6-chloro-3-methylbenzene

  • 2-Bromo-6-chloro-3-methylbenzene is slowly added to a mixture of concentrated nitric acid and sulfuric acid at a controlled temperature (typically 0-10 °C).

  • The reaction mixture is stirred for a specified period to ensure complete nitration.

  • The mixture is then carefully poured onto ice, and the precipitated product is filtered.

  • The crude product is washed and recrystallized to yield pure this compound.

Modern Synthesis: A Streamlined Flow Chemistry Approach

This modern approach utilizes a continuous flow reactor for the direct nitration and subsequent bromination of 2-chloro-6-methyltoluene, offering a more efficient and safer process.

Experimental Protocol:

  • Nitration: A solution of 2-chloro-6-methyltoluene in a suitable solvent (e.g., dichloromethane) and a stream of nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) are continuously pumped and mixed in a microreactor. The reaction temperature is precisely controlled within the reactor coil. The residence time is optimized to ensure complete conversion.

  • In-line Work-up (Optional): The output from the nitration step can be passed through an in-line separation module to remove the acidic stream.

  • Bromination: The stream containing the nitrated intermediate is then mixed with a solution of a brominating agent (e.g., bromine in acetic acid with a Lewis acid catalyst) in a second reactor coil.

  • Product Collection and Purification: The final product stream is collected, and the solvent is removed under reduced pressure. The resulting product is typically of high purity, often requiring minimal further purification.

Visualizing the Synthetic Pathways

To better illustrate the logical flow of each synthetic route, the following diagrams have been generated using the DOT language.

Traditional_Synthesis cluster_start Starting Material cluster_step1 Step 1: Diazotization & Sandmeyer Reaction cluster_step2 Step 2: Nitration cluster_end Final Product A 2-Chloro-6-methylaniline B Diazonium Salt Intermediate A->B NaNO2, HBr, 0-5°C C 2-Bromo-1-chloro-3-methylbenzene B->C CuBr D This compound C->D HNO3, H2SO4 E Purified Product D->E Purification Modern_Flow_Synthesis cluster_start Starting Material cluster_flow_system Continuous Flow Reactor System cluster_nitration Nitration Module cluster_bromination Bromination Module cluster_end Final Product A 2-Chloro-6-methyltoluene B Nitration (HNO3, H2SO4) A->B C Bromination (Br2, Catalyst) B->C In-line D This compound (High Purity) C->D Collection

A Guide to Cross-Validation of Analytical Data for Product Confirmation: NMR, MS, and IR

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of drug development and chemical research, the unambiguous confirmation of a product's identity and structure is paramount. While individual analytical techniques provide valuable pieces of the puzzle, a truly robust confirmation relies on the synergistic cross-validation of orthogonal and complementary data. This guide provides a comparative overview of three cornerstone analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy—and outlines a workflow for their integrated use in product confirmation.

Orthogonal and Complementary Approaches to Data Validation

The strength of a multi-technique approach lies in the principles of orthogonality and complementarity. Orthogonal techniques measure the same property using fundamentally different physical principles, thus reducing the risk of method-specific bias. Complementary techniques , on the other hand, provide distinct and corroborating pieces of information that, when combined, create a more complete picture of the molecule. For instance, while NMR provides detailed information about the connectivity of atoms in a molecule, MS gives the precise mass and elemental composition, and IR identifies the functional groups present. Together, they form a powerful triad for unambiguous structure elucidation and confirmation.

Comparative Analysis of NMR, MS, and IR

The selection of analytical techniques should be guided by the specific information required for product confirmation. The following tables summarize the quantitative and qualitative performance of NMR, MS, and IR in this context.

Quantitative Performance Comparison
ParameterNuclear Magnetic Resonance (NMR)Mass Spectrometry (MS)Infrared (IR) Spectroscopy
Primary Quantitative Application Absolute and relative quantification of compounds and impurities.Quantification of known analytes, often coupled with a separation technique (e.g., LC-MS).Primarily qualitative, but can be used for quantitative analysis of known components in a mixture.
Typical Accuracy High (often >98.5% for qNMR).[1]Dependent on method and instrumentation, but can be highly accurate with appropriate standards.Generally lower than NMR and MS for complex mixtures.
Limit of Detection (LOD) Micromolar (µM) range, dependent on field strength and probe type (e.g., ~5 µM for some small molecules on a 600 MHz cryoprobe).[1]Picomolar (pM) to femtomolar (fM) range, highly sensitive.Millimolar (mM) to micromolar (µM) range, less sensitive.
Limit of Quantification (LOQ) Typically defined by a signal-to-noise ratio of 10:1.[1][2]The lowest concentration quantifiable with acceptable precision and accuracy.[3]Dependent on the specific compound and matrix.
Dynamic Range Can be wide, but may be limited by detector saturation for highly concentrated samples.Very wide, capable of detecting trace-level impurities.Generally narrower than MS.
Qualitative Performance Comparison
FeatureNuclear Magnetic Resonance (NMR)Mass Spectrometry (MS)Infrared (IR) Spectroscopy
Information Provided Detailed atomic connectivity, stereochemistry, and dynamic information.Precise molecular weight, elemental composition, and fragmentation patterns.Presence or absence of specific functional groups.
Strengths Unparalleled for detailed structural elucidation of unknown compounds. Non-destructive. Highly reproducible.Exceptional sensitivity and selectivity. Provides definitive molecular formula with high-resolution MS (HRMS).Fast, easy to use, and provides a characteristic "fingerprint" for a molecule.
Limitations Relatively low sensitivity. Can be complex to interpret for large molecules or complex mixtures. Requires larger sample amounts.Destructive technique. Isomers can be difficult to distinguish without fragmentation analysis.Provides limited information on the overall molecular structure and connectivity.
Typical Sample Amount 5-25 mg for ¹H NMR; 50-100 mg for ¹³C NMR of small molecules.[4]Micrograms (µg) to nanograms (ng).Milligrams (mg) to micrograms (µg).

Experimental Protocols

Detailed and consistent experimental protocols are crucial for generating high-quality, reproducible data for cross-validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for the structural elucidation and purity assessment of a small molecule.

Methodology:

  • Sample Preparation:

    • Accurately weigh 10-20 mg of the purified solid sample for ¹H NMR and 50-100 mg for ¹³C NMR.[5]

    • Dissolve the sample in 0.5-0.6 mL of an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.[5]

    • Ensure the sample is fully dissolved. If necessary, gently vortex or sonicate the solution.

    • Filter the solution through a glass wool plug into a clean 5 mm NMR tube to remove any particulate matter.[6]

    • The final sample height in the NMR tube should be approximately 4-5 cm.[6]

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's spinner turbine.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to optimize its homogeneity and improve spectral resolution.

    • Tune and match the probe for the desired nucleus (¹H or ¹³C).

    • Acquire the spectrum using appropriate pulse sequences and acquisition parameters (e.g., number of scans, relaxation delay).

  • Data Processing and Analysis:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum to ensure all peaks are in the absorptive mode.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of different protons.

    • Analyze the chemical shifts, coupling constants, and multiplicities to elucidate the molecular structure.

High-Resolution Mass Spectrometry (HRMS)

Objective: To determine the accurate mass and elemental composition of the product.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the sample in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.

    • Further dilute the stock solution to a final concentration of 1-10 µg/mL in an appropriate solvent compatible with the ionization source.

    • If necessary, filter the final solution to remove any particulates.

  • Instrument Setup and Data Acquisition:

    • Calibrate the mass spectrometer using a known calibration standard across the desired mass range.

    • Select an appropriate ionization technique (e.g., Electrospray Ionization - ESI, Atmospheric Pressure Chemical Ionization - APCI).

    • Set the instrument parameters, including ionization source conditions, mass resolving power, and scan range.

    • Introduce the sample into the mass spectrometer, typically via direct infusion or coupled with a liquid chromatography (LC) system.

    • Acquire the high-resolution mass spectrum.

  • Data Processing and Analysis:

    • Process the raw data to obtain the accurate mass of the molecular ion.

    • Use the accurate mass measurement to calculate the elemental composition of the molecule using specialized software.

    • Compare the experimentally determined elemental composition with the theoretical composition of the expected product.

    • Analyze any observed fragment ions to further confirm the structure.

Attenuated Total Reflectance - Fourier Transform Infrared (ATR-FTIR) Spectroscopy

Objective: To identify the functional groups present in the product.

Methodology:

  • Sample Preparation:

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a small amount of the solid or liquid sample directly onto the ATR crystal.

    • For solid samples, apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

  • Instrument Setup and Data Acquisition:

    • Collect a background spectrum of the empty, clean ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and atmosphere.

    • Place the sample on the crystal and apply pressure if necessary.

    • Acquire the sample spectrum over the desired spectral range (typically 4000-400 cm⁻¹).

  • Data Processing and Analysis:

    • The instrument software will automatically subtract the background spectrum from the sample spectrum.

    • Identify the characteristic absorption bands in the spectrum.

    • Correlate the observed absorption frequencies with known functional group vibrations using a correlation table or spectral library to identify the functional groups present in the molecule.

Cross-Validation Workflow and Logical Relationships

The effective cross-validation of analytical data involves a logical workflow that integrates the information from each technique to build a cohesive and confident confirmation of the product's identity.

CrossValidationWorkflow cluster_DataAcquisition Data Acquisition cluster_DataAnalysis Individual Data Analysis cluster_Integration Data Integration & Cross-Validation cluster_Confirmation Final Confirmation NMR NMR (¹H, ¹³C, etc.) NMR_Analysis Structural Fragments & Connectivity NMR->NMR_Analysis MS HRMS MS_Analysis Molecular Formula & Mass Verification MS->MS_Analysis IR ATR-FTIR IR_Analysis Functional Group Identification IR->IR_Analysis Integration Propose Structure(s) NMR_Analysis->Integration MS_Analysis->Integration IR_Analysis->Integration Validation Cross-Validation Integration->Validation Confirmation Confirmed Product Structure Validation->Confirmation Consistent Inconsistency Inconsistent Data (Further Investigation) Validation->Inconsistency Inconsistent

Caption: Workflow for cross-validation of analytical data.

This workflow illustrates the progression from individual data acquisition and analysis to the integration and cross-validation of the results. The proposed structure(s) derived from the combined data are then critically evaluated for consistency across all three datasets. A consistent dataset leads to a confirmed product structure, while any inconsistencies trigger further investigation.

The logical relationship between the data from each technique is crucial for this process.

LogicalRelationship MS_Data MS Data (Molecular Formula: CₓHᵧNₐOₑ) Proposed_Structure Proposed Structure MS_Data->Proposed_Structure Provides elemental composition IR_Data IR Data (Functional Groups: -C=O, -OH, -NH₂) IR_Data->Proposed_Structure Confirms functional groups NMR_Data NMR Data (Connectivity: -CH₃ next to -C=O) NMR_Data->Proposed_Structure Defines atomic arrangement Confirmed_Structure Confirmed Structure Proposed_Structure->Confirmed_Structure All data are consistent

Caption: Logical interplay of NMR, MS, and IR data.

This diagram demonstrates how the information from each technique converges to support or refute a proposed chemical structure. The molecular formula from MS provides the fundamental building blocks, the functional groups from IR add key structural motifs, and the connectivity from NMR arranges these pieces into a definitive structure. Only when all three datasets are in agreement can the structure be considered confirmed with a high degree of confidence.

References

A Head-to-Head Battle: Catalytic versus Stoichiometric Halogenation in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of catalytic and stoichiometric halogenation reactions reveals a significant shift towards more efficient, selective, and sustainable catalytic methods. While stoichiometric approaches have historically been workhorses in organic synthesis, modern catalytic systems, including photocatalysis, offer substantial improvements in yield, reaction conditions, and environmental impact.

Halogenated organic compounds are crucial building blocks in the pharmaceutical, agrochemical, and materials science industries. The introduction of halogen atoms into organic molecules can dramatically alter their biological activity and physical properties. Traditionally, this has been achieved using stoichiometric amounts of halogenating agents, often requiring harsh reaction conditions and leading to significant waste generation. However, the principles of green chemistry have spurred the development of catalytic alternatives that offer a more atom-economical and environmentally benign approach.

This guide provides a detailed comparison of catalytic and stoichiometric halogenation reactions, supported by experimental data and detailed protocols, to aid researchers, scientists, and drug development professionals in selecting the optimal method for their synthetic needs.

Key Differences at a Glance

The fundamental distinction between catalytic and stoichiometric halogenation lies in the role of the reagent that facilitates the halogen transfer. In stoichiometric reactions, the halogenating agent is consumed in the reaction. In contrast, catalytic methods employ a substance—the catalyst—that participates in the reaction to facilitate the halogenation but is regenerated and can be used in small amounts.

G cluster_catalytic Catalytic Halogenation Stoich_Reagent Stoichiometric Halogenating Agent (e.g., Br₂, SO₂Cl₂) Stoich_Product Halogenated Product Stoich_Reagent->Stoich_Product Consumed Stoich_Substrate Organic Substrate Stoich_Substrate->Stoich_Product Stoichiometric_Waste Stoichiometric Byproduct Stoich_Product->Stoichiometric_Waste Cat_Reagent Halogen Source (e.g., Cl₂, NCS) Cat_Product Halogenated Product Cat_Reagent->Cat_Product Catalyst Catalyst (e.g., Lewis Acid, Photocatalyst) Catalyst->Cat_Product Regenerated Cat_Substrate Organic Substrate Cat_Substrate->Cat_Product Catalytic_Waste Minimal Byproduct Cat_Product->Catalytic_Waste Stoichiometric Stoichiometric Approach cluster_stoichiometric cluster_stoichiometric Catalytic Catalytic Approach cluster_catalytic cluster_catalytic

Figure 1. A comparison of the fundamental workflows for stoichiometric and catalytic halogenation reactions.

Performance Comparison: A Data-Driven Analysis

To illustrate the practical differences between these two approaches, we present a comparative analysis of halogenation reactions for common aromatic substrates.

Chlorination of Toluene

The chlorination of toluene is a classic example of electrophilic aromatic substitution. The reaction can be performed using stoichiometric reagents or with a catalytic amount of a Lewis acid.

ParameterStoichiometric ChlorinationCatalytic Chlorination
Halogenating Agent Sulfuryl chloride (SO₂Cl₂)Chlorine (Cl₂)
Catalyst NoneIron(III) chloride (FeCl₃)
Solvent AcetonitrileNot specified
Temperature 50 °C310-320 K (37-47 °C)[1]
Reaction Time Not specifiedNot specified
Product Distribution p-chlorotoluene:o-chlorotoluene ratio of >3:1Mixture of o- and p-chlorotoluene
Observations Higher selectivity for the para isomer can be achieved with certain zeolite catalysts.[2]The reaction should be carried out in the absence of light to prevent side reactions.[1]
Bromination of Anisole

Anisole, an activated aromatic ether, readily undergoes bromination. This reaction provides a clear example of how a catalyst can significantly improve reaction efficiency.

ParameterStoichiometric BrominationCatalytic Bromination
Halogenating Agent Bromine (Br₂)Bromine (Br₂)
Catalyst None (in acetic acid)Iron(III) bromide (FeBr₃)
Solvent Acetic AcidNot specified
Temperature Room TemperatureRoom Temperature
Reaction Time 30 minutesNot specified
Yield High (quantitative not specified)Primarily p-bromoanisole
Observations The reaction proceeds without a catalyst due to the activating nature of the methoxy group.The Lewis acid catalyst polarizes the Br-Br bond, increasing the electrophilicity of bromine.

Experimental Protocols

Detailed methodologies for representative stoichiometric and catalytic halogenation reactions are provided below.

Stoichiometric Bromination of Anisole

Objective: To synthesize bromoanisole from anisole using a stoichiometric amount of bromine generated in situ.

Materials:

  • Anisole (1.08 g)

  • Potassium bromate (1.67 g)

  • Glacial acetic acid (30 mL)

  • 48% Hydrobromic acid (6 mL)

  • Saturated aqueous sodium bisulfite solution

  • Cold water

  • 100 mL conical flask

  • 250 mL beaker

  • Stirring apparatus

  • Suction filtration apparatus (Hirsch funnel)

Procedure:

  • In a 100 mL conical flask, combine 1.08 g of anisole and 1.67 g of potassium bromate.[3]

  • While stirring, add 30 mL of glacial acetic acid in one portion.[3]

  • In a fume hood, add 6 mL of 48% hydrobromic acid to the solution, which will cause an orange color to appear.[3]

  • Stir the mixture at room temperature for 30 minutes.[3]

  • Transfer the reaction mixture to a 250 mL beaker containing 100 mL of cold water, using three 10 mL portions of cold water to ensure complete transfer.[3]

  • Stir the aqueous mixture for an additional 5 minutes. If crystallization does not occur, scratch the bottom of the beaker with a glass rod to induce it.[3]

  • Add saturated aqueous sodium bisulfite solution dropwise with stirring until the orange color disappears.[3]

  • Stir the resulting oil until it solidifies. Crush the solid with a spatula.[3]

  • Collect the solid product by suction filtration using a Hirsch funnel, washing it with several 5 mL portions of cold water.[3]

  • Continue to draw air through the crystals for an additional 5 minutes to aid in drying.[3]

Catalytic Chlorination of Toluene

Objective: To synthesize chlorotoluene from toluene using chlorine gas and a catalytic amount of iron(III) chloride.

Materials:

  • Toluene

  • Chlorine gas (Cl₂)

  • Iron(III) chloride (FeCl₃) catalyst

  • Reaction vessel with a gas inlet, condenser, and stirrer

  • Apparatus for monitoring gas flow and reaction temperature

Procedure:

  • Charge the reaction vessel with toluene and the iron(III) chloride catalyst.

  • Pass a stream of dry chlorine gas through the toluene at a controlled rate.[1]

  • Maintain the reaction temperature between 310-320 K (37-47 °C).[1]

  • The reaction should be conducted in the absence of light to prevent the formation of addition products.[1]

  • The progress of the reaction can be monitored by measuring the weight increase of the reaction mixture.

  • Upon completion, the reaction mixture will contain a mixture of ortho- and para-chlorotoluene, which can be separated by distillation.

The Rise of Photocatalysis: A Greener Frontier

Visible-light photocatalysis has emerged as a powerful and sustainable tool in organic synthesis, including halogenation reactions. These methods often utilize a photocatalyst that, upon absorbing light, can initiate a radical chain reaction, leading to the halogenation of the substrate under mild conditions.

G PC Photocatalyst (PC) PC_excited Excited Photocatalyst (PC*) PC->PC_excited Absorption Light Visible Light (hν) Light->PC PC_excited->PC Regeneration Substrate Organic Substrate (R-H) PC_excited->Substrate Energy or Electron Transfer Radical_Intermediate Substrate Radical (R•) Substrate->Radical_Intermediate Hydrogen Atom Transfer (HAT) HalogenSource Halogen Source (X-Y) Product Halogenated Product (R-X) HalogenSource->Product Radical_Intermediate->HalogenSource Halogen Atom Abstraction Radical_Intermediate->Product Byproduct Byproduct (H-Y) Product->Byproduct

Figure 2. A simplified workflow for a typical photocatalytic halogenation reaction.

While comprehensive side-by-side quantitative data with traditional stoichiometric methods is still emerging in the literature, the advantages of photocatalytic halogenation are clear:

  • Mild Reaction Conditions: Often proceeding at room temperature.

  • High Selectivity: Can provide access to different isomers compared to traditional methods.

  • Use of Benign Reagents: Can utilize safer halogen sources.

  • Sustainability: Leverages light as a renewable energy source.

Conclusion

The comparison between catalytic and stoichiometric halogenation methods unequivocally demonstrates the superiority of catalytic approaches in terms of efficiency, selectivity, and sustainability. While stoichiometric reagents still have their place in organic synthesis, the development of novel catalytic systems, including those based on photocatalysis, is paving the way for greener and more efficient manufacturing of halogenated compounds. For researchers and professionals in drug development, embracing these catalytic technologies is not only a step towards more sustainable chemistry but also a powerful tool for accessing novel chemical space and optimizing synthetic routes.

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling 5-Bromo-1-chloro-2-methyl-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling 5-Bromo-1-chloro-2-methyl-3-nitrobenzene, a halogenated nitroaromatic compound that requires careful management. The following procedures are based on established best practices for handling hazardous chemicals, as a specific Safety Data Sheet (SDS) for this compound was not identified.

Halogenated nitroaromatic compounds are known to be hazardous. For instance, a structurally similar compound, 5-Bromo-2-chloronitrobenzene, is classified as harmful if swallowed, a skin and eye irritant, and may cause respiratory irritation[1]. Therefore, it is crucial to handle this compound with the utmost care, assuming it possesses similar toxicological properties.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is critical. The following table summarizes the recommended PPE for handling this compound.

Body PartRecommended ProtectionSpecifications & Rationale
Eyes & Face Chemical Splash Goggles and Face ShieldGoggles should be worn to protect against splashes. A face shield provides an additional layer of protection for the entire face, especially when there is a risk of explosion or significant splashing[2][3].
Hands Double Gloving: Nitrile or Neoprene GlovesNo single glove material protects against all chemicals[4]. Nitrile gloves offer good resistance to a range of chemicals[5]. Double gloving provides an extra barrier. For significant contamination risk, consider heavier-duty gloves like neoprene[3]. Always inspect gloves before use and change them immediately upon contamination[2].
Body Chemical-Resistant Laboratory CoatA lab coat made of a material like Nomex® or 100% cotton should be worn and fully buttoned to protect the skin[2]. Avoid synthetic fabrics that can melt or burn easily[2].
Feet Closed-Toed, Chemical-Resistant ShoesShoes must cover the entire foot to prevent injury from spills or falling objects. Sandals or open-toed shoes are not permitted in the laboratory[6].
Respiratory Use in a Certified Chemical Fume HoodAll handling of this volatile and potentially toxic compound should be conducted within a properly functioning chemical fume hood to minimize inhalation exposure[4][7]. If engineering controls are insufficient, a respirator may be required, which necessitates a formal respiratory protection program including medical evaluation and fit testing[2][8].

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol is essential for minimizing risk.

  • Preparation and Pre-Handling Check:

    • Before starting any work, ensure you are familiar with the potential hazards. Although a specific SDS is unavailable, review the SDS of similar compounds.

    • Verify that the chemical fume hood is certified and functioning correctly.

    • Ensure all necessary PPE is available and in good condition.

    • Locate the nearest emergency equipment, including safety shower, eyewash station, and fire extinguisher.

  • Handling the Compound:

    • Always work within the sash of a chemical fume hood.

    • When weighing the solid compound, do so in a closed container within the hood to prevent the dispersal of dust[7].

    • If transferring the chemical, use appropriate tools to avoid direct contact.

    • Keep containers of the chemical tightly closed when not in use to prevent the release of vapors[9][10].

  • Post-Handling Procedures:

    • Thoroughly clean the work area at the end of the procedure.

    • Decontaminate any equipment that has come into contact with the chemical.

    • Remove PPE carefully to avoid self-contamination. Gloves should be removed last[11].

    • Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan: Waste Management Protocol

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

  • Waste Segregation:

    • All solid waste contaminated with this compound (e.g., gloves, weigh boats, filter paper) should be placed in a dedicated, clearly labeled hazardous waste container.

    • Liquid waste containing this compound must be collected in a separate, labeled, and sealed waste container. Do not mix with other incompatible waste streams.

  • Waste Container Management:

    • Waste containers must be kept closed except when adding waste[7].

    • Label all waste containers with the full chemical name, concentration, and associated hazards[6].

  • Final Disposal:

    • Dispose of all hazardous waste through your institution's established hazardous waste management program. Never pour chemical waste down the sink or dispose of it in regular trash[6].

Experimental Workflow Diagram

The following diagram illustrates the key steps and decision points for the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling cluster_disposal Disposal Review SDS (Similar Compounds) Review SDS (Similar Compounds) Inspect Fume Hood Inspect Fume Hood Review SDS (Similar Compounds)->Inspect Fume Hood Proceed Don PPE Don PPE Inspect Fume Hood->Don PPE Locate Emergency Equipment Locate Emergency Equipment Don PPE->Locate Emergency Equipment Weigh Solid Weigh Solid Locate Emergency Equipment->Weigh Solid Perform Experiment Perform Experiment Weigh Solid->Perform Experiment Close Container Close Container Perform Experiment->Close Container Segregate Waste Segregate Waste Perform Experiment->Segregate Waste Clean Work Area Clean Work Area Close Container->Clean Work Area Decontaminate Equipment Decontaminate Equipment Clean Work Area->Decontaminate Equipment Doff PPE Doff PPE Decontaminate Equipment->Doff PPE Wash Hands Wash Hands Doff PPE->Wash Hands Label Waste Container Label Waste Container Segregate Waste->Label Waste Container Institutional Disposal Institutional Disposal Label Waste Container->Institutional Disposal

Caption: Workflow for safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.